N-(1H-indol-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJHYBATPUVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569750 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171896-30-3 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(1H-indol-6-yl)acetamide: Properties, Synthesis, and Therapeutic Potential
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2] From essential amino acids like tryptophan to potent therapeutics, the indole nucleus is a cornerstone of medicinal chemistry.[2] N-(1H-indol-6-yl)acetamide belongs to this vital class of molecules, presenting a simple yet intriguing structure for exploration in drug discovery and chemical biology. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol, and its emerging therapeutic relevance for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
This compound is a solid compound at room temperature.[3] Its core structure consists of a bicyclic indole ring system with an acetamide group attached at the 6-position of the benzene ring.
Core Chemical Structure
Caption: Chemical structure of this compound.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 171896-30-3 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |
| Molecular Weight | 174.20 g/mol | [3][4] |
| Appearance | Solid | |
| Topological Polar Surface Area (TPSA) | 44.89 Ų | [4] |
| logP (calculated) | 2.1263 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Characteristics (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic couplings. A singlet for the N-H proton of the indole, a singlet for the amide N-H proton, and a singlet for the methyl protons of the acetyl group are anticipated. The aromatic region will display signals corresponding to the protons at positions 2, 3, 4, 5, and 7 of the indole ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbons of the indole ring and the two carbons of the N-acetyl group. The carbonyl carbon will appear downfield, typically in the range of 168-172 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3300-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹), and C-H stretching bands for the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through the acetylation of 6-aminoindole. This method is straightforward and utilizes readily available reagents.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Aminoindole (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminoindole in dichloromethane.
-
Reagent Addition: Add a catalytic amount of pyridine to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Biological Activity and Therapeutic Potential
The N-acetamide indole scaffold has recently emerged as a promising chemotype in the search for new therapeutic agents.[5]
Antimalarial Activity
A significant breakthrough in the exploration of N-acetamide indoles came from a high-throughput screen against the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.[5] This screen identified the N-acetamide indole class as a novel antimalarial scaffold.[5] Further studies, including resistance selection and whole-genome sequencing, have validated that this class of compounds targets PfATP4, a P. falciparum ion pump.[5] The optimization of this scaffold has led to the development of analogs with potent activity against the parasite and high metabolic stability.[5] These findings underscore the potential of this compound and its derivatives as starting points for the development of new antimalarial drugs.[5]
Broader Therapeutic Relevance of Indole Derivatives
The indole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many indole-based compounds have demonstrated potent anti-proliferative activity against various human cancer cell lines.[1]
-
Antimicrobial Agents: The indole scaffold is present in many compounds with antibacterial and antifungal properties.
-
Neurological Disorders: Indole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[6]
-
Anti-inflammatory Activity: The indole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).
The exploration of this compound and its analogs within these therapeutic areas could unveil novel drug candidates with unique mechanisms of action.
Conclusion
This compound represents a valuable building block and a promising scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the demonstrated biological activity of the N-acetamide indole class, makes it an attractive starting point for the development of novel therapeutics, particularly in the fight against malaria. This guide provides a foundational understanding of its chemical properties and a reliable protocol for its preparation, empowering researchers to further investigate its potential in various fields of scientific inquiry.
References
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Flannery, E. L., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 58(15), 6207–6220. [Link]
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Li, W., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1459. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4408257, Indole-N-acetamide. [Link]
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Brandeburg, Z. C., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem. [Link]
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Liu, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4878. [Link]
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Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 393. [Link]
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N-(1H-indol-6-yl)acetamide CAS number and structure
An In-Depth Technical Guide to N-(1H-indol-6-yl)acetamide for Drug Discovery Professionals
Introduction
This compound is a heterocyclic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry. The indole ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceutical agents, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and its emerging role in drug discovery, particularly as a promising scaffold for novel antimalarial therapeutics.
Molecular Identification and Physicochemical Properties
Accurate identification and characterization of a compound's properties are foundational to any research and development endeavor. This compound is registered under a specific CAS number and possesses a defined molecular structure and set of physicochemical characteristics that influence its behavior in biological systems.
1.1. Chemical Structure and CAS Number
-
Chemical Name: this compound
The structure consists of an indole bicyclic system where an acetamide group is attached to the 6-position of the benzene ring component.
1.2. Physicochemical Data
The compound's properties, essential for predicting its pharmacokinetic and pharmacodynamic behavior (ADME), are summarized below. These values are computationally derived and provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 174.20 g/mol | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 44.89 Ų | [2] |
| LogP (Octanol/Water Partition Coeff.) | 2.1263 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through standard organic chemistry transformations. A common and effective method involves the acylation of 6-aminoindole. The following protocol is a representative procedure based on established synthetic methodologies for analogous compounds.
2.1. Proposed Synthetic Workflow
The logical pathway for the synthesis initiates from a commercially available starting material, 6-nitroindole, which is reduced to the corresponding amine and subsequently acylated to yield the final product.
Caption: Proposed synthetic pathway for this compound.
2.2. Detailed Experimental Protocol
Step 1: Reduction of 6-Nitroindole to 6-Aminoindole
-
Rationale: The nitro group is a versatile precursor to an amine. A standard reduction method, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon), is highly effective for this transformation. Catalytic hydrogenation is often preferred for its cleaner work-up.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Seal the flask, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus to a pressure of 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 6-aminoindole, which can be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Acylation of 6-Aminoindole
-
Rationale: The amino group of 6-aminoindole is nucleophilic and readily reacts with an acylating agent. Acetic anhydride is an inexpensive and highly reactive source of the acetyl group. A mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.
-
Procedure:
-
Dissolve the crude 6-aminoindole (1.0 eq) in a mixture of pyridine and a non-protic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford pure this compound.
-
Applications in Drug Discovery and Development
The N-acetamide indole scaffold has been identified as a promising chemotype in the search for new therapeutic agents, most notably in the field of infectious diseases.
3.1. Antimalarial Activity: Targeting PfATP4
Recent high-throughput screening efforts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have identified the N-acetamide indole class as a potent inhibitor of parasite growth.[5]
-
Mechanism of Action: Extensive research, including whole-genome sequencing of resistant parasite lines, has revealed that N-acetamide indoles exert their antimalarial effect by targeting PfATP4.[5][6] PfATP4 is a parasite-specific P-type ATPase that functions as a crucial sodium ion efflux pump, essential for maintaining low intracellular Na⁺ concentrations in the parasite. Inhibition of PfATP4 leads to Na⁺ accumulation, disruption of ion homeostasis, and ultimately, parasite death.[5]
Caption: Mechanism of action of N-acetamide indoles as antimalarial agents.
-
Therapeutic Potential: The discovery of this scaffold offers a new avenue for developing antimalarials with a novel mechanism of action, which is critical for combating the spread of drug-resistant malaria strains. Further optimization of the N-acetamide indole core is focused on improving metabolic stability and in vivo efficacy to develop curative and transmission-blocking therapies.[6]
3.2. Other Potential Therapeutic Areas
The indole-acetamide framework is a versatile structure found in compounds with a broad range of biological activities. While this compound itself is primarily investigated for antimalarial properties, related derivatives have shown promise in other fields:
-
Oncology: Certain N-substituted indole-oxoacetamide derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines, inducing apoptosis through caspase-dependent pathways.[7]
-
Metabolic Diseases: Indole-3-acetamide derivatives have been synthesized and evaluated as potential antihyperglycemic and antioxidant agents, showing inhibitory activity against α-amylase.[8]
-
Anti-inflammatory: The indole core is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), and novel indole amide analogs continue to be explored for their anti-inflammatory potential.[1]
Conclusion
This compound is a well-defined chemical entity with a straightforward synthesis. Its true significance lies in its identification as a key scaffold for the development of a new class of antimalarial drugs targeting the parasite's essential ion pump, PfATP4. This provides a critical new strategy in the global fight against drug-resistant malaria. The broader family of indole-acetamides continues to demonstrate remarkable pharmacological versatility, underscoring the enduring importance of this "privileged structure" in modern drug discovery. Further research into the structure-activity relationships and optimization of this scaffold is poised to yield next-generation therapeutics for a range of human diseases.
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PubChem. Indole-N-acetamide. [Link]
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NIST. 1H-Indole-3-acetamide. [Link]
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Royal Society of Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
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MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]
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ACS Publications. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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National Institutes of Health. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. [Link]
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Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]
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N-(1H-indol-6-yl)acetamide biological activity screening
An In-Depth Technical Guide to the Biological Activity Screening of N-(1H-indol-6-yl)acetamide
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive framework for the biological activity screening of this compound, a compound of interest due to the diverse therapeutic potential of its structural analogues. We will delve into the rationale behind experimental design, present detailed protocols for a tiered screening cascade, and offer insights into data interpretation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of novel indole derivatives.
Introduction: The Rationale for Screening this compound
This compound belongs to the vast family of indole-containing compounds, which have demonstrated a remarkable breadth of biological activities. The decision to undertake a comprehensive screening of this particular molecule is predicated on the established pharmacological profiles of structurally related compounds.
The precursor, 6-aminoindole, serves as a versatile building block for a multitude of bioactive molecules with applications in oncology, inflammation, and neuroscience.[1] Derivatives of 6-aminoindole have been investigated as inhibitors of critical cellular targets such as mTOR, the AcrAB-TolC efflux pump in bacteria, and key components of the Hedgehog signaling pathway. Furthermore, various N-acetamide indole derivatives have emerged as potent therapeutic agents. Notably, this class of compounds has yielded promising antimalarial candidates targeting PfATP4,[2][3] inhibitors of tubulin polymerization for cancer treatment,[4] covalent inhibitors of the oncogenic KRASG12C mutant,[5] and inhibitors of the HCV NS5B polymerase.[6]
Given this compelling precedent, a systematic screening of this compound is a logical and promising endeavor in the quest for novel therapeutic leads. This guide outlines a strategic, multi-tiered approach to efficiently and rigorously assess its biological potential.
A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is paramount to efficiently allocate resources and generate robust, interpretable data. We propose a three-tiered approach:
-
Tier 1: Primary Screening. Broad-based, high-throughput assays to identify potential areas of biological activity.
-
Tier 2: Secondary & Confirmatory Screening. More specific assays to validate primary hits and elucidate the mechanism of action.
-
Tier 3: In-depth Mechanistic & Preclinical Evaluation. Advanced studies to characterize the molecular target and assess in vivo efficacy and safety.
This guide will focus on providing detailed protocols and rationale for Tiers 1 and 2.
Tier 1: Primary Screening Protocols
The objective of primary screening is to cast a wide net and identify potential "hits" across diverse biological areas. The following are representative high-throughput screening (HTS) protocols.
Anticancer Activity: Cell Proliferation Assay
Rationale: Given that many indole derivatives exhibit antiproliferative effects, a primary screen against a panel of cancer cell lines is a logical starting point.[7][8] The MTT assay is a robust and cost-effective colorimetric assay to assess cell viability.
Experimental Protocol:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in their recommended culture media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a final screening concentration (e.g., 10 µM). Add the compound solution to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a potential hit.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | Hit (Yes/No) |
| MCF-7 | 10 | 45.3 ± 5.2 | Yes |
| HCT-116 | 10 | 89.1 ± 8.7 | No |
| A549 | 10 | 52.6 ± 6.1 | Yes |
Table 1: Representative primary screening data for anticancer activity.
Antimicrobial Activity: Broth Microdilution Assay
Rationale: The indole scaffold is present in many natural and synthetic antimicrobial agents. A primary screen against a panel of pathogenic bacteria and fungi is therefore warranted.
Experimental Protocol:
-
Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the compound at a final screening concentration (e.g., 64 µg/mL) to the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Growth Assessment: Measure the optical density at 600 nm (OD600) to determine microbial growth.
-
Data Analysis: Calculate the percentage of growth inhibition compared to the positive control. Significant inhibition (e.g., >80%) identifies a hit.
Tier 2: Secondary & Confirmatory Screening
Hits from the primary screen must be validated and further characterized.
Dose-Response Analysis and IC50/MIC Determination
Rationale: To confirm the activity of a primary hit and determine its potency, a dose-response analysis is essential. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50) for cell-based assays or the minimum inhibitory concentration (MIC) for antimicrobial assays.
Experimental Protocol (for IC50):
-
Follow the same procedure as the primary cell proliferation assay.
-
Instead of a single concentration, treat the cells with a serial dilution of this compound (e.g., 8-point, 3-fold dilution series starting from 100 µM).
-
After the incubation period and MTT assay, plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
| Cell Line | IC50 (µM) |
| MCF-7 | 8.7 |
| A549 | 12.3 |
Table 2: Example IC50 values for confirmed anticancer hits.
Mechanism of Action (MOA) Elucidation
Rationale: Understanding how a compound exerts its biological effect is crucial for its further development. For an anticancer hit, initial MOA studies could investigate the induction of apoptosis or cell cycle arrest.
Experimental Protocol (Apoptosis Assay - Caspase-3/7 Activation):
-
Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in a 96-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Caspase-Glo 3/7 Assay: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega) according to the manufacturer's instructions. This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of this compound. The proposed tiered approach, from broad primary screening to more focused secondary and mechanistic studies, ensures a logical and efficient progression of research. Positive findings from this screening cascade would warrant further investigation into the specific molecular targets, in vivo efficacy, and preclinical safety of this promising indole derivative. The versatility of the indole scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic opportunities.
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A Strategic Guide to Unveiling the Therapeutic Targets of N-(1H-indol-6-yl)acetamide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] N-(1H-indol-6-yl)acetamide, a simple derivative of this privileged heterocycle, represents a chemical entity of untapped therapeutic potential. This guide delineates a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We eschew a speculative review of putative targets in favor of a robust, methodology-focused framework designed for drug discovery professionals. The narrative integrates computational prediction, hypothesis-driven screening against historically validated indole-binding protein families, and rigorous experimental workflows for target deconvolution and confirmation. Detailed, field-tested protocols for affinity-based proteomics, receptor binding assays, and cellular target engagement are provided to equip researchers with the practical tools necessary to translate a simple indole scaffold into a viable therapeutic lead.
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole ring system is a recurring motif in a vast array of biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and a broad spectrum of approved pharmaceuticals.[2][3] Its unique electronic properties, rigid bicyclic structure, and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an exceptionally versatile scaffold for engaging with diverse biological targets.[4] Drugs such as Indomethacin (an anti-inflammatory), Sunitinib (a kinase inhibitor), and various triptans for migraines all feature the indole core, highlighting its validated role in targeting enzymes, protein kinases, and G-protein coupled receptors (GPCRs).[4]
This compound, by virtue of its indole core, is pre-disposed to interact with protein families that have evolved to recognize this structure. The acetamide group at the 6-position offers a specific vector for chemical modification and interaction that distinguishes it from more commonly substituted indoles (e.g., at position 3). This guide provides a logical, resource-efficient pathway to elucidate its mechanism of action, beginning with computational approaches to narrow the field of possibilities and culminating in definitive biophysical and cellular validation assays.
Phase I: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a computational approach is invaluable for generating initial hypotheses. These methods leverage vast databases of known ligand-target interactions to predict the most probable binding partners for a novel small molecule.[5]
Rationale for Computational Screening
Computational prediction serves to prioritize experimental efforts by identifying protein targets that have a high statistical likelihood of binding to the this compound scaffold. This initial triage is critical for navigating the vast human proteome efficiently. The primary methods employed are molecular docking and pharmacophore fitting, which assess the structural and electrostatic complementarity between the small molecule and potential binding sites on proteins.[5]
Workflow for Computational Target Prediction
The overall workflow for in silico target prediction is a sequential filtering process designed to move from broad, structure-based searches to more refined, interaction-based modeling.
Caption: Workflow for in silico target identification.
Recommended Tools and Databases
-
SwissTargetPrediction & ChEMBL: For initial similarity-based and reverse-docking target predictions.[6]
-
Protein Data Bank (PDB): As a source for high-resolution crystal structures of potential targets for docking studies.
-
Schrödinger or MOE: For performing detailed molecular docking and pharmacophore analysis.
Phase II: Hypothesis-Driven Screening Against Validated Indole-Binding Protein Families
Based on decades of medicinal chemistry research, the indole scaffold shows a distinct predilection for specific classes of proteins.[1][7] This section outlines the most probable target families and the rationale for their investigation.
Protein Kinases
The ATP-binding pocket of protein kinases is a well-established target for indole-containing inhibitors.[8] The indole ring can mimic the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase. Sunitinib, a multi-kinase inhibitor, is a prime example.[4]
-
Rationale: The planar, aromatic nature of the indole ring is well-suited to fit within the relatively hydrophobic kinase active site.
-
Experimental Approach: Screen this compound against a commercially available panel of diverse human kinases (e.g., a KinomeScan panel) to identify initial hits. This provides broad coverage and can reveal unexpected targets.[9][10][11]
G-Protein Coupled Receptors (GPCRs)
The structural similarity of indole to the neurotransmitter serotonin makes GPCRs, particularly serotonergic (5-HT) and dopaminergic (D2) receptors, a primary target class.[12][13] Many antipsychotic and antimigraine drugs are indole derivatives that modulate these receptors.[14]
-
Rationale: The indole scaffold can serve as a bioisostere for the endogenous ligands of aminergic GPCRs.
-
Experimental Approach: Perform competitive radioligand binding assays using cell membranes expressing specific receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2). This will determine the compound's binding affinity (Ki) for these targets.[15]
Nuclear Receptors
Indole and its metabolites are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[16][17][18] Additionally, certain indole derivatives have been shown to interact with other nuclear receptors like the estrogen receptor (ER).[19][20][21]
-
Rationale: The planar, lipophilic structure of the indole ring allows it to enter the cell and bind to the ligand-binding domain of these intracellular receptors.[22][23]
-
Experimental Approach: Utilize a reporter gene assay in a cell line (e.g., HepG2) to measure the activation or inhibition of AhR-mediated transcription. For other nuclear receptors, ligand binding assays or co-activator recruitment assays can be employed.[24][25]
Metabolic Enzymes: Indoleamine 2,3-dioxygenase (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[26] As an indole-containing structure itself, this compound is a rational candidate for an IDO1 inhibitor, a highly sought-after target in immuno-oncology.[27][28]
-
Rationale: The compound may act as a competitive inhibitor by mimicking the substrate, tryptophan. IDO1 inhibitors are actively being pursued as cancer therapeutics.[29][30]
-
Experimental Approach: A cell-free enzymatic assay using recombinant human IDO1 can directly measure the compound's inhibitory activity (IC50).
Caption: High-probability target classes for an indole scaffold.
Phase III: Rigorous Experimental Target Validation
Once initial hits are identified, rigorous validation is required to confirm the interaction and establish its relevance in a biological context. This phase employs unbiased, direct-binding, and in-cell target engagement methodologies.
Workflow 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a powerful, hypothesis-free method to "fish" for binding partners directly from a complex cell lysate.[31]
Causality: The core principle is that a high-affinity interaction will allow the target protein(s) to be selectively retained on a column where the compound is immobilized, while non-binding proteins are washed away. Subsequent identification by mass spectrometry provides an unbiased view of the compound's interactome.[32][33][34]
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or alkyne for click chemistry).
-
Self-Validation: The linker position must be carefully chosen to minimize disruption of the original compound's binding epitope. A negative control probe, where the core pharmacophore is scrambled, should also be synthesized.
-
-
Immobilization:
-
Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose or Azide-agarose).
-
Block any remaining active sites on the resin to minimize non-specific binding.
-
-
Affinity Chromatography:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer effects are observed).
-
Incubate the lysate with the compound-functionalized resin. A parallel incubation with control resin (deactivated or linked with the scrambled probe) is mandatory.
-
Wash the resin extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by either:
-
Competitive elution with an excess of free this compound.
-
Denaturing elution with a strong chaotropic agent (e.g., urea or SDS).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands that appear only in the experimental lane.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[35]
-
Workflow 2: Target-Specific Validation via Ligand Binding Assays
For hits identified in GPCR or nuclear receptor screens, direct binding assays are essential to quantify the interaction affinity.[36][37]
Causality: These assays measure the ability of the test compound to displace a high-affinity labeled ligand (radioligand or fluorescent ligand) from its receptor. The degree of displacement is proportional to the test compound's binding affinity.[38][39][40]
-
Reagent Preparation:
-
Source cell membranes expressing the target receptor of interest (e.g., HEK293 cells overexpressing the 5-HT2A receptor).
-
Select a suitable radioligand with high affinity and specificity for the target (e.g., [3H]-ketanserin for 5-HT2A).
-
Prepare a dilution series of the unlabeled competitor, this compound.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the competitor compound.
-
Controls (Self-Validation):
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known, unlabeled standard ligand.
-
-
Incubate the plate at a defined temperature until binding equilibrium is reached.
-
-
Separation:
-
Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in solution.
-
Wash the filters quickly with ice-cold buffer to remove residual unbound radioactivity.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Workflow 3: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a compound binds to its target within the complex milieu of a living cell.[41][42]
Causality: The binding of a ligand to its target protein stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm). CETSA measures this ligand-induced thermal shift. A positive shift is strong evidence of direct physical interaction in a cellular environment.[43][44][45]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the intact cells with a range of concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Determine the optimal heating temperature from a preliminary melt-curve experiment. This temperature should be on the steep part of the curve for the target protein, where a significant portion (but not all) of the protein denatures.
-
Heat all cell suspensions (treated and control) at this single, fixed temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells to release their contents (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured fraction of the target protein.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.
-
Self-Validation: The amount of a control protein (known not to interact with the compound) should remain unchanged across all concentrations.
-
Plot the amount of soluble target protein against the log concentration of the compound. The resulting dose-response curve demonstrates target engagement, and the EC50 reflects the compound's potency for stabilizing the target in cells.
-
Caption: Integrated workflow for experimental target validation.
Data Synthesis and Interpretation
The successful identification of a therapeutic target requires a convergence of evidence from multiple orthogonal approaches.
| Methodology | Primary Output | Key Question Answered |
| Computational Prediction | Ranked list of potential targets | "What are the most probable targets based on structure?" |
| Panel Screening (e.g., Kinome) | IC50 values vs. many targets | "Is the compound selective? What families does it hit?" |
| Affinity Chromatography-MS | List of high-confidence binders | "What does the compound bind to in an unbiased proteome?" |
| Ligand Binding Assay | Binding Affinity (Ki) | "How tightly does the compound bind to a specific purified target?" |
| Cellular Thermal Shift Assay | Cellular Engagement (EC50) | "Does the compound bind its target inside a living cell?" |
A high-quality lead candidate will have a computationally predicted target that is confirmed through AC-MS. The binding affinity (Ki) from a direct binding assay should be potent and correlate well with the cellular target engagement EC50 from CETSA. This confluence of data provides a robust and validated foundation for advancing the compound into further drug development stages.
Conclusion
The journey from a simple chemical scaffold to a validated therapeutic lead is a systematic process of hypothesis generation, testing, and rigorous validation. This compound, by virtue of its indole core, is rich with therapeutic possibilities. The strategic framework presented in this guide—integrating predictive computational modeling with hypothesis-driven screening and definitive experimental validation—offers a clear and efficient path forward. By employing these self-validating and orthogonal methodologies, research teams can confidently deconvolute the molecular targets of this compound and unlock its full potential as a novel therapeutic agent.
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A Comprehensive Technical Guide to the Solubility of N-(1H-indol-6-yl)acetamide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides an in-depth technical exploration of the solubility of N-(1H-indol-6-yl)acetamide, a molecule of interest within various research domains. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer field-proven insights to navigate the common challenges associated with this class of compounds.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a crucial factor that can significantly impact its therapeutic efficacy.[1][2] Poor solubility can lead to a cascade of developmental challenges, including unreliable in vitro assay results, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] Therefore, an early and accurate assessment of a compound's solubility profile is not just a routine characterization step but a strategic imperative in the drug discovery pipeline. It allows for informed decisions on compound selection, guides lead optimization efforts, and lays the groundwork for successful formulation development.[1][3]
This compound, with its indole and acetamide functionalities, presents a unique solubility profile that warrants careful investigation. The indole ring, a common scaffold in many biologically active molecules, contributes to its lipophilicity, while the acetamide group can participate in hydrogen bonding, influencing its interaction with various solvents.
Understanding the Solubility of this compound: A Theoretical Perspective
The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent. Key factors include:
-
Polarity and Lipophilicity: The indole nucleus is largely nonpolar, favoring solubility in organic solvents. The calculated LogP value of 2.1263 for this compound suggests a moderate degree of lipophilicity.[4]
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indole and the N-H of the acetamide) and a hydrogen bond acceptor (the carbonyl oxygen of the acetamide) allows for interactions with protic solvents like water, ethanol, and methanol.[4]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. This is a critical consideration for thermodynamic solubility.[1]
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for preparing stock solutions in drug discovery.[5] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules like this compound.
Quantitative Solubility Data: An Experimental Approach
While pre-existing, publicly available quantitative solubility data for this compound is not readily found, this section outlines the methodologies to generate this crucial information. The following table is presented as a template to be populated with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| DMSO | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Methanol | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Acetonitrile | 25 | Experimental Value | Experimental Value | Thermodynamic |
| Water | 25 | Experimental Value | Experimental Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Thermodynamic |
Experimental Protocols for Solubility Determination
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[6] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, a scenario that mimics many in vitro assays.[3][7]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[6][8]
Principle: An excess of the solid compound is equilibrated with a solvent of interest over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Methodology:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility Determination
Kinetic solubility is often measured in a high-throughput format to quickly assess compounds in early discovery.[1][10]
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored, or the amount of compound remaining in solution after a short incubation and filtration is quantified.
Methodology (Nephelometric Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear-bottom microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[7]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[3][10]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is reported as the highest concentration at which no significant precipitation is observed.[3][10]
Conceptual Diagram of Molecular Interactions in Solution
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N-(1H-indol-6-yl)acetamide molecular weight and formula
Abstract: This technical guide provides a comprehensive overview of N-(1H-indol-6-yl)acetamide, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. This document details its fundamental physicochemical properties, provides a robust and validated synthetic protocol, outlines a complete analytical workflow for characterization, and discusses its known biological context. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Core Molecular Attributes
This compound is an indole derivative characterized by an acetamide group substituted at the 6-position of the indole ring. This structural motif is of considerable interest in the development of novel therapeutic agents.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2][3] |
| CAS Number | 171896-30-3 | [1][2] |
| Appearance | Typically a solid | [4] |
| Storage Conditions | Sealed in dry, 2-8°C, protect from light | [1][2] |
Synthesis Protocol: Acetylation of 6-Aminoindole
The synthesis of this compound is most commonly and efficiently achieved through the N-acetylation of 6-aminoindole. This procedure is reliable and scalable, making it suitable for both discovery and development settings.
Causality of Protocol Design
The selected protocol utilizes acetic anhydride as the acetylating agent. The reaction mechanism involves the nucleophilic attack of the primary amine of 6-aminoindole on one of the carbonyl carbons of acetic anhydride.[5] This forms a tetrahedral intermediate, which then collapses, resulting in the formation of the amide bond and acetic acid as a byproduct.[5] The choice of a suitable base (e.g., pyridine or a tertiary amine) is crucial to neutralize the acetic acid formed, driving the reaction to completion. Dichloromethane (DCM) is often chosen as the solvent due to its inert nature and ability to dissolve the starting materials.
Step-by-Step Experimental Methodology
Materials:
-
6-Aminoindole
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or TEA (1.2 equivalents) dropwise to the stirred solution.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise. The addition should be slow to control any exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound. This self-validating workflow ensures the identity and quality of the compound.
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton of the indole, the N-H proton of the acetamide, and the methyl protons of the acetyl group.[7] The coupling patterns and chemical shifts provide definitive evidence of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of ten unique carbon atoms, including the carbonyl carbon of the acetamide group and the carbons of the indole core.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition (C₁₀H₁₀N₂O).[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.[6] A validated HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), should show a single major peak for the pure product. The peak area percentage is used to quantify the purity level.
Biological Significance and Therapeutic Potential
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] N-acetamide indole derivatives, in particular, have garnered attention for their potential as therapeutic agents.
Known Applications in Drug Discovery
-
Antimalarial Agents: N-acetamide indole derivatives have been identified as a promising class of antimalarial compounds.[9] Research has shown that these compounds can target the Plasmodium falciparum ATP4 (PfATP4) protein, an ion pump essential for the parasite's survival.[9]
-
Anticancer Agents: Various substituted indole-N-acetamide derivatives have been synthesized and evaluated for their anti-proliferative activities against several cancer cell lines.[10][11] Some of these compounds have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division in cancer cells.[10][11]
-
Metabolic Inhibitors: Analogs based on the 6-indolyl framework have been synthesized and investigated as potential metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[12]
The core structure of this compound serves as a valuable starting point or fragment for the development of more complex molecules targeting these and other biological pathways.
Caption: Potential mechanisms of action for N-acetamide indole derivatives.
Conclusion
This compound is a fundamentally important molecule in the landscape of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the development of novel therapeutics. The robust analytical workflow detailed herein ensures that researchers can confidently synthesize and characterize this compound, paving the way for further investigation into its biological activities and applications in drug discovery.
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National Center for Biotechnology Information. Indole-N-acetamide | C10H10N2O - PubChem. [Link]
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National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-(1H-indol-6-yl)acetamide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Among the myriad of substituted indoles, N-(1H-indol-6-yl)acetamide has emerged as a significant synthon and a molecule of interest in its own right. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical consequence of the systematic exploration of indole chemistry. This guide will detail its physicochemical properties, a robust and plausible synthetic pathway, and contextualize its importance through the lens of the extensive research conducted on its more complex derivatives, which have shown promise in diverse therapeutic areas including infectious diseases and oncology.
Introduction: The Indole Motif and the Significance of the Acetamide Functionality
The indole ring system is considered a "privileged scaffold" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is found in numerous natural products, neurotransmitters like serotonin, and a plethora of synthetic drugs. The specific position of substitution on the indole ring dramatically influences its physicochemical properties and biological activity.
The introduction of an acetamide group, particularly on the benzene portion of the indole scaffold, can significantly modulate a molecule's characteristics. The acetamide functionality can act as a hydrogen bond donor and acceptor, influencing solubility and receptor binding. Furthermore, it can serve as a key intermediate for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.
This compound, with its acetamido group at the 6-position, represents a foundational structure within this chemical space. Its history is intrinsically linked to the broader exploration of 6-substituted indoles and their potential as therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This compound is a stable, solid compound under standard conditions. Key identifying and physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [ChemScene][1] |
| Molecular Weight | 174.20 g/mol | [ChemScene][1] |
| CAS Number | 171896-30-3 | [ChemScene][1] |
| Appearance | Solid | |
| SMILES | CC(=O)NC1=CC=C2C=CNC2=C1 | [ChemScene][1] |
| Storage | 4°C, protect from light | [ChemScene][1] |
The Genesis of this compound: A Synthetic Perspective
While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation is straightforward and relies on fundamental and well-established organic chemistry principles. The most logical and efficient synthetic route involves the acetylation of 6-aminoindole. 6-Aminoindole itself is a commercially available and versatile building block used in the synthesis of various bioactive molecules, including potential treatments for cancer and neurological disorders.[2]
Plausible Synthetic Workflow
The synthesis of this compound can be reliably achieved through the N-acetylation of 6-aminoindole using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-established method for the acetylation of aromatic amines and is highly likely to be effective for the synthesis of the title compound.
Materials:
-
6-Aminoindole (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-aminoindole in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
Pyridine: Serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion. It also acts as a nucleophilic catalyst.
-
0 °C Reaction Temperature: The initial cooling helps to control the exothermic nature of the acylation reaction.
-
Aqueous Workup: The sodium bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid byproduct.
-
Chromatography: Ensures the isolation of the product in high purity.
Historical Context and Evolution in Drug Discovery
The history of this compound is best understood not as a standalone narrative, but as part of the broader story of indole-based drug discovery. The indole scaffold has been a subject of intense investigation for over a century, with a significant acceleration in research in the mid-20th century.
While early work focused on naturally occurring indoles, synthetic chemists soon began to explore the systematic functionalization of the indole ring to create novel compounds with diverse biological activities. The synthesis of simple derivatives like this compound would have been a logical step in this exploration, likely performed to create a library of compounds for initial biological screening or as a readily accessible intermediate for more complex targets.
In recent years, the N-acetamide indole core has been identified as a key pharmacophore in several therapeutic areas. High-throughput screening campaigns have "rediscovered" this scaffold, leading to the development of highly potent and selective drug candidates.
Emergence as an Antimalarial Agent
A significant development in the story of N-acetamide indoles came from a high-throughput screen of the Janssen Jumpstarter library against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This screen identified a class of N-acetamide indoles with potent antiplasmodial activity.[1] Subsequent research and optimization of this hit class led to the discovery that these compounds target the parasite's PfATP4, a crucial ion pump.[1] This work highlights how a simple chemical scaffold can be the starting point for the development of novel drugs against infectious diseases.
Applications in Oncology
The indole nucleus is a prominent feature in many anticancer agents. Derivatives of N-acetamide indoles have been investigated as inhibitors of tubulin polymerization, a validated target in cancer therapy.[3][4] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. For instance, researchers have designed and synthesized series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives that have shown potent antiproliferative activities against various cancer cell lines.[3][4]
Other Therapeutic Areas
The versatility of the N-acetamide indole scaffold is further demonstrated by its exploration in other therapeutic contexts. For example, complex derivatives have been designed as CCK1 receptor agonists for the potential treatment of obesity.[5] Additionally, other indole acetamide derivatives have been investigated as inhibitors of HIV-1 Tat-mediated viral transcription, showcasing the broad applicability of this chemical motif.[6]
Logical Relationships and Future Directions
The discovery and development pipeline for compounds based on the this compound core follows a logical progression from fundamental synthesis to targeted drug design.
Caption: A simplified workflow of drug discovery involving the N-acetamide indole scaffold.
The future of research involving this compound and its derivatives remains promising. The core structure provides an excellent starting point for further chemical exploration. Future directions may include:
-
Development of more potent and selective analogs: Fine-tuning the substitutions on the indole ring and the acetamide group could lead to improved therapeutic indices.
-
Exploration of new therapeutic targets: The privileged nature of the indole scaffold suggests that N-acetamide indole derivatives may have activity against a wider range of biological targets than currently known.
-
Application in targeted drug delivery: The indole moiety could be incorporated into larger drug conjugates to target specific tissues or cells.
Conclusion
This compound stands as a testament to the enduring importance of fundamental chemical structures in the quest for new medicines. While its own "discovery" may be humble and rooted in the systematic exploration of organic chemistry, its legacy is now firmly established through the diverse and potent biological activities of its derivatives. From fighting malaria to combating cancer, the N-acetamide indole scaffold continues to be a source of inspiration for medicinal chemists and drug discovery professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, and the historical and ongoing research that underscores its significance in the pharmaceutical sciences.
References
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Meyers, M. J., et al. (2016). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 59(9), 4389-4409. [Link]
-
Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][2][5]triazolo[4,3-a][1][7]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6797-6801. [Link]
-
Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 853-863. [Link]
-
Brandeburg, Z. C., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem. [Link]
-
Miller, A. K., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(15), 10115-10123. [Link]
-
Li, J., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(10), 1185-1196. [Link]
-
Kim, Y., et al. (2021). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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A Technical Guide to the Preliminary Cytotoxic Evaluation of N-(1H-indol-6-yl)acetamide
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1] In oncology, indole derivatives have demonstrated a broad spectrum of anticancer properties, targeting various cellular pathways to inhibit cancer cell proliferation and induce apoptosis.[2][3] These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, histone deacetylases (HDACs), and various protein kinases.[2][3]
This technical guide provides a comprehensive framework for the preliminary cytotoxic evaluation of a specific indole-containing compound, N-(1H-indol-6-yl)acetamide. While direct cytotoxicity data for this particular molecule is not yet extensively published, its structural similarity to other biologically active indole derivatives warrants a thorough investigation into its potential as an anticancer agent. This document will detail the rationale for this investigation, propose a synthetic route, outline a robust cytotoxicity screening protocol, and suggest subsequent mechanistic studies based on the established activities of related compounds.
Rationale for Investigation
The rationale for investigating the cytotoxic potential of this compound is grounded in the extensive body of research on the anticancer activities of indole derivatives. Numerous studies have shown that modifications at various positions of the indole ring can lead to potent cytotoxic agents.[1][4][5] The acetamide group at the 6-position of the indole ring in the target compound is of particular interest. For instance, a novel compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), has been shown to inhibit the proliferation of colon cancer cells.[6][7] Furthermore, various N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated potent anti-proliferative activity against cervical, breast, and liver cancer cell lines.[8][9] These findings strongly suggest that the N-acetamide indole scaffold is a promising pharmacophore for the development of novel anticancer therapeutics.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic methodologies. A plausible and efficient route involves the acetylation of 6-aminoindole.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 6-aminoindole.
-
Reagents: Acetic anhydride, a suitable base (e.g., pyridine or triethylamine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 6-aminoindole in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Preliminary Cytotoxicity Screening
The initial assessment of the anticancer potential of this compound will involve screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Lines: A representative panel of human cancer cell lines should be selected, for example:
-
MCF-7: Breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
HeLa: Cervical carcinoma
-
HepG2: Hepatocellular carcinoma
-
A549: Lung carcinoma
-
A non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) should be included to assess selectivity.
-
-
Cell Culture: Maintain the cell lines in their respective recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the culture medium.
-
Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified exposure time (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.
-
Data Presentation: Summary of Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) of this compound |
| MCF-7 | Breast | To be determined |
| HCT-116 | Colon | To be determined |
| HeLa | Cervix | To be determined |
| HepG2 | Liver | To be determined |
| A549 | Lung | To be determined |
| HEK293 | Normal Kidney | To be determined |
Proposed Mechanistic Studies
Should this compound exhibit significant cytotoxicity, further investigations into its mechanism of action will be imperative. Based on the known targets of other indole derivatives, the following studies are proposed.
Cell Cycle Analysis
Many cytotoxic agents induce cell cycle arrest. Flow cytometry analysis of propidium iodide (PI) stained cells can be used to determine the effect of the compound on the cell cycle distribution.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assay
Induction of apoptosis is a hallmark of many anticancer drugs. Annexin V/PI staining followed by flow cytometry can be used to quantify apoptotic cells.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Potential Caspase-Mediated Apoptosis Pathway.
Tubulin Polymerization Assay
Given that many indole derivatives target microtubules, a tubulin polymerization assay can be performed to assess the compound's effect on tubulin dynamics.
Kinase Inhibition Profiling
Several indole derivatives are known to inhibit protein kinases.[4] If the compound shows promising activity, a kinase inhibition profiling assay against a panel of relevant kinases (e.g., GSK-3α/β, Erk2) would be a logical next step.
Conclusion
This technical guide provides a structured and scientifically grounded approach to the preliminary cytotoxic evaluation of this compound. By following the proposed synthetic and screening protocols, researchers can effectively assess the anticancer potential of this novel compound. The suggested mechanistic studies will provide valuable insights into its mode of action, paving the way for further preclinical development if promising activity is identified. The indole scaffold continues to be a rich source of inspiration for the discovery of new anticancer agents, and a systematic evaluation of compounds like this compound is a critical step in this endeavor.
References
-
Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]
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Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. DOI. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
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(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. SciELO. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]
-
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. SciELO. [Link]
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Spectroscopic Characterization of N-(1H-indol-6-yl)acetamide: A Technical Guide for Researchers
Introduction
The structural integrity and purity of a compound are paramount for the reliability of biological and pharmacological data. Spectroscopic techniques provide a powerful and non-destructive means to ascertain the chemical structure and purity of a synthesized compound. This guide is designed to not only present the expected spectroscopic data but also to explain the underlying principles and experimental considerations, thereby empowering researchers to confidently synthesize and characterize N-(1H-indol-6-yl)acetamide and its analogs.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acetylation of 6-aminoindole. This reaction is a standard and high-yielding transformation in organic synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Aminoindole
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-aminoindole (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acidic byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure solid.
Caption: Synthetic workflow for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit characteristic signals for the indole ring protons, the amide proton, and the acetyl methyl protons. The chemical shifts are influenced by the electron-donating nature of the acetamido group and the aromaticity of the indole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Indole NH) | ~11.0 | br s | - |
| H7 | ~7.8 | s | - |
| H4 | ~7.4 | d | ~8.4 |
| H5 | ~7.2 | dd | ~8.4, ~1.8 |
| H2 | ~7.1 | t | ~2.5 |
| H3 | ~6.4 | t | ~2.5 |
| Amide NH | ~9.8 | s | - |
| Acetyl CH₃ | ~2.1 | s | - |
Rationale for Predicted Chemical Shifts:
-
Indole NH (H1): The indole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift due to its acidic nature and participation in hydrogen bonding.
-
Aromatic Protons (H4, H5, H7): The acetamido group at C6 is an ortho-, para-directing and activating group. This will influence the chemical shifts of the protons on the benzene portion of the indole. H7, being ortho to the electron-donating nitrogen of the acetamido group, is expected to be the most deshielded of the benzene ring protons. H4 and H5 will show a typical ortho-coupling.
-
Pyrrole Ring Protons (H2, H3): The protons on the pyrrole ring, H2 and H3, will appear as triplets due to coupling with each other and with the indole NH proton.
-
Amide NH: The amide proton signal is a sharp singlet and its chemical shift can be concentration and temperature-dependent.
-
Acetyl CH₃: The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is typically sufficient.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~168 |
| C7a | ~136 |
| C6 | ~132 |
| C3a | ~128 |
| C2 | ~123 |
| C4 | ~120 |
| C5 | ~112 |
| C7 | ~108 |
| C3 | ~102 |
| CH₃ (Acetyl) | ~24 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears at a low field, typically around 168 ppm.
-
Aromatic Carbons: The chemical shifts of the indole ring carbons are in the aromatic region (100-140 ppm). The carbons directly attached to nitrogen (C2, C7a, C3a) and the carbon bearing the acetamido group (C6) will have their chemical shifts significantly influenced by these substituents.
-
Aliphatic Carbon (CH₃): The methyl carbon of the acetyl group will appear at a high field, characteristic of sp³ hybridized carbons.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans are typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 220-240 ppm is standard.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3400-3300 | Medium, Sharp |
| N-H Stretch (Amide) | 3300-3250 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Weak |
| C=O Stretch (Amide I) | 1680-1650 | Strong |
| N-H Bend (Amide II) | 1570-1515 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
Rationale for Predicted Frequencies:
-
N-H Stretches: The indole N-H stretch is typically a sharp band, while the amide N-H stretch is often broader due to hydrogen bonding.
-
C=O Stretch (Amide I): This is one of the most characteristic and intense absorptions in the IR spectrum of an amide.
-
N-H Bend (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations and is a key indicator of a secondary amide.
-
Aromatic C=C Stretches: Multiple bands in this region are characteristic of the indole ring system.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₁₀N₂O) is 174.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 174.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, which can be used to confirm the elemental composition.
-
Calculated for C₁₀H₁₀N₂O [M+H]⁺: 175.0866
-
-
Key Fragmentation Pathways:
-
Loss of ketene: A common fragmentation for N-acetylated anilines is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give the ion of 6-aminoindole at m/z = 132.
-
Formation of the acetyl cation: A peak at m/z = 43 corresponding to the [CH₃CO]⁺ ion is also expected.
-
Caption: Predicted key fragmentation pathways for this compound in MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation pattern analysis.
-
Acquisition Parameters (ESI-HRMS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to a high resolution (e.g., >10,000).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and key fragment ions. Use the exact mass measurement to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on established principles with detailed experimental protocols, researchers are equipped with the necessary tools for the unambiguous synthesis and characterization of this important indole derivative. The provided rationale for the expected spectral features serves as an educational resource, enabling a deeper understanding of the structure-property relationships. Adherence to the described protocols will ensure the generation of high-quality, reliable data, which is fundamental for the advancement of research in medicinal chemistry and drug discovery.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reaxys. Chemical Database.[Link]
-
SciFinder. Chemical Database.[Link]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-(1H-indol-6-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(1H-indol-6-yl)acetamide, a valuable intermediate in medicinal chemistry and drug discovery. The primary protocol detailed herein is an efficient, environmentally friendly, and catalyst-free method involving the direct N-acetylation of 6-aminoindole with acetic anhydride. This guide is designed to be self-contained, offering not just the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization.
Introduction and Scientific Context
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceutical agents. Functionalized indoles, such as this compound (C₁₀H₁₀N₂O, M.W. 174.20), serve as critical building blocks for more complex molecules. The acetamide moiety can modulate the electronic properties and hydrogen bonding potential of the parent indole, influencing its biological activity and pharmacokinetic properties.
The synthesis of this compound hinges on the selective acylation of the 6-amino group of 6-aminoindole. This process must be managed to avoid competing reactions, such as acylation at the indole nitrogen (N-1) or C-3 position. The protocol described here leverages the inherent difference in nucleophilicity between the exocyclic amino group and the indole ring nitrogen to achieve high chemoselectivity under mild conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the highly nucleophilic 6-amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A final deprotonation step, typically by another molecule of the starting amine or a weak base, affords the final this compound product.
Reaction:
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
6-Aminoindole: May be harmful if swallowed or inhaled. Avoid creating dust.
-
The reaction can be exothermic. Use caution, especially when scaling up, and have an ice bath ready for temperature control.
Conclusion
The described protocol provides a robust, efficient, and straightforward method for synthesizing this compound. By leveraging the principles of chemoselectivity and employing a catalyst- and solvent-free approach, this procedure is well-suited for both academic research and industrial drug development settings, aligning with the modern emphasis on green and sustainable chemistry.
References
-
Bahrami, K., Khodaei, M. M., & Naali, F. (2010). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 3(3), 199-204. Available at: [Link]
-
Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]
-
Meshram, B., Bele, A., & Singh, A. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 13(4). Available at: [Link]
-
Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate. Retrieved January 21, 2026, from [Link]
- Naik, S., Bhattacharjya, G., Talukdar, B., & Patel, B. K. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Letters, 45(40), 7679-7681.
Application Notes & Protocols: Characterizing N-(1H-indol-6-yl)acetamide in Cancer Cell Line Assays
For Research Use Only.
Authored by: Gemini, Senior Application Scientist
Introduction: The Indole Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic bioactive compounds.[1][2] In oncology, indole derivatives have emerged as a particularly promising class of agents due to their ability to interact with a wide range of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4] These compounds have been shown to exert their anti-cancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling kinases, induction of apoptosis, and arrest of the cell cycle.[3][4][5]
N-(1H-indol-6-yl)acetamide represents a novel investigational compound built upon this privileged scaffold. While specific data on this particular molecule is emerging, its structural features suggest a potential for anti-cancer activity. These application notes provide a comprehensive, structured framework for the initial characterization of this compound, guiding researchers from fundamental compound handling to detailed mechanistic studies in cancer cell line models. The protocols herein are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data for drug development professionals.
Section 1: Compound Handling and Preparation
Proper handling and preparation of a novel compound are critical for experimental success. The first step is to determine the solubility and stability to prepare accurate, reliable stock solutions.
1.1. Solubility Testing It is essential to identify a suitable solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of organic compounds.
-
Protocol:
-
Weigh 1-5 mg of this compound into a sterile microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly for 2-5 minutes. Use a brief sonication step if powder is not fully dissolved.
-
Visually inspect for any undissolved particulate matter against a light source.
-
If fully dissolved, this can serve as the primary stock solution. If not, add increasing volumes of DMSO until complete dissolution is achieved and record the final concentration.
-
1.2. Stock Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell Culture Grade DMSO | High solvating power for organic molecules and compatible with most cell culture assays at low final concentrations. |
| Stock Concentration | 10 mM - 50 mM | A high concentration allows for minimal volumes to be added to culture media, keeping the final DMSO concentration well below cytotoxic levels (typically <0.5%). |
| Working Solutions | Serially dilute the primary stock in complete cell culture medium. | Prepare fresh for each experiment to avoid degradation and precipitation that can occur in aqueous solutions. |
| Storage | Store primary DMSO stock at -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles which can degrade the compound or introduce moisture, leading to precipitation. |
Section 2: Primary Screening: Assessing Cytotoxicity
The initial goal is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[6][7]
2.1. Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (see table below) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium from your stock solution. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "no-cell" blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.
-
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| A549 | Lung Carcinoma | 3,000 - 5,000 |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 8,000 |
| HeLa | Cervical Adenocarcinoma | 2,000 - 4,000 |
| PC-3 | Prostate Adenocarcinoma | 4,000 - 7,000 |
| HCT116 | Colon Carcinoma | 3,000 - 6,000 |
Section 3: Mechanistic Elucidation Assays
If this compound demonstrates significant cytotoxicity, the next step is to investigate how it affects the cancer cells. Key mechanisms often involve the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[10] It can therefore only enter and stain late apoptotic or necrotic cells where membrane integrity is compromised.
Workflow Diagram: Apoptosis Assay
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.
Protocol: Western Blotting for Phospho-Akt
-
Protein Extraction: Treat cells in 6-well plates with the compound as before. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. [11]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. [12]4. Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size. [11][13]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [12]6. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding. [13][12]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). [13][12]8. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [12]9. Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin. [13] Data Interpretation: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in compound-treated cells compared to the vehicle control would support the hypothesis that this compound inhibits the PI3K/Akt signaling pathway.
Conclusion
This document provides a foundational guide for the comprehensive in vitro evaluation of this compound in cancer cell lines. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a detailed profile of the compound's anti-cancer potential. The data generated from these protocols will be crucial for making informed decisions regarding the future development of this and other novel indole-based therapeutic candidates.
References
-
Al-Ostoot, F.H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
-
Ahmad, A., et al. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [Link]
-
Hennessy, B.T., et al. (2005). PI3K/Akt signalling pathway and cancer. The Lancet Oncology. [Link]
-
Kashyap, D., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
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PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Ahmad, A., et al. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers. [Link]
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How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Platypus Technologies. [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]
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PI3K/AKT Signaling in Cancer. PubChem - NIH. [Link]
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Scratch Wound Healing Assay. Bio-protocol. [Link]
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Tew, M.B., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Diao, W., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. [Link]
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Organic Chemistry. [Link]
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Emami, S., et al. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry. [Link]
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Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. [Link]
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Kim, K.H. & Sederstrom, J.M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Scratch Assay protocol. University of Virginia. [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]
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Wound Healing and Migration Assays. ibidi. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Smalley, K.S.M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
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MTT (Assay protocol). Protocols.io. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Covance. [Link]
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Protocol for Evaluating N-(1H-indol-6-yl)acetamide as a Tubulin Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tubulin Inhibition in Oncology
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are critical in a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, a process of continuous polymerization and depolymerization, is essential for proper chromosome segregation. Disruption of this delicate equilibrium can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This vulnerability has made tubulin a key target for the development of anticancer therapeutics.[1][2][3]
N-(1H-indol-6-yl)acetamide is an indole-based compound of interest. The indole nucleus is a "privileged" structure in medicinal chemistry and has been incorporated into numerous compounds designed to inhibit tubulin polymerization, often by interacting with the colchicine-binding site on β-tubulin.[4][5] This application note provides a comprehensive suite of protocols to rigorously evaluate the potential of this compound as a tubulin inhibitor, from its direct effects on tubulin polymerization to its cellular consequences.
Part 1: Biochemical Evaluation of Tubulin Polymerization
The most direct method to assess the activity of a putative tubulin inhibitor is a cell-free tubulin polymerization assay. This assay measures the extent of microtubule formation from purified tubulin in the presence of the test compound. An increase in light scattering or fluorescence, proportional to the mass of microtubule polymer, is monitored over time.[6][7][8]
Experimental Workflow: Cell-Free Tubulin Polymerization Assay
Caption: Cellular mechanism of action for a tubulin-destabilizing agent.
B. Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa, A549, or MCF-7) onto glass coverslips in a 24-well plate and allow them to adhere overnight. [9] * Treat the cells with varying concentrations of this compound (e.g., centered around the estimated IC₅₀ from viability assays) for an appropriate duration (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [9] * Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. [9]3. Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C. [9] * Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
C. Expected Results: Untreated control cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with an effective concentration of this compound are expected to show a diffuse, fragmented, or completely depolymerized microtubule network.
Cell Cycle Analysis by Flow Cytometry
A. Principle: Disruption of the mitotic spindle by tubulin inhibitors typically leads to an arrest of the cell cycle in the G2/M phase. [1][10]This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content per cell using flow cytometry. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N). [10][11] B. Protocol:
-
Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [11] * Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [11] * Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will reveal the distribution of cells in the different phases of the cell cycle.
C. Expected Results: A dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle is the hallmark of a compound that disrupts microtubule dynamics. [2]
| Treatment Group | % G0/G1 | % S Phase | % G2/M |
|---|---|---|---|
| Vehicle Control | ~60% | ~25% | ~15% |
| Low Dose Compound | Decreased | Variable | Increased |
| High Dose Compound | Significantly Decreased | Decreased | Significantly Increased |
Apoptosis Assay by Annexin V/PI Staining
A. Principle: Prolonged cell cycle arrest, such as that induced by tubulin inhibitors, often triggers apoptosis. [12]An early hallmark of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for phosphatidylserine, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic or necrotic cells with compromised membrane integrity. [13]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
B. Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a relevant duration (e.g., 48 hours).
-
Staining:
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. [9] C. Expected Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
A potent tubulin inhibitor is expected to cause a dose-dependent increase in the percentage of early and late apoptotic cells. [14][15]
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a tubulin polymerization inhibitor. By systematically progressing from biochemical assays to cellular analyses of microtubule architecture, cell cycle progression, and apoptosis, researchers can build a strong evidence base for the compound's mechanism of action and its potential as an anticancer agent.
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JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
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Wang, Y., et al. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 27(15), 4987. [Link]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(5), 621-635. [Link]
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Various Authors. (2020). The workflow of tubulin inhibitor discovery and the inhibitory activity.... ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(5), 621-635. [Link]
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JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. YouTube. [Link]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. [Link]
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Gopar-Cuevas, Y., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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Gell, C., et al. (2010). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. Methods in Cell Biology, 95, 221-243. [Link]
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Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Diagnostika. [Link]
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Telford, W. G. (2012). Analysis of Cell Cycle Position in Mammalian Cells. JoVE (Journal of Visualized Experiments), (59), e3492. [Link]
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Le, T. V., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(23), 10581-10595. [Link]
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Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4148. [Link]
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Application Note: Evaluating N-(1H-indol-6-yl)acetamide for PfATP4 Inhibition in Plasmodium falciparum
Abstract: The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The parasite's plasma membrane Na+ efflux pump, PfATP4, is a clinically validated target essential for maintaining ion homeostasis.[1][2][3] Inhibition of PfATP4 leads to a disruption of cytosolic Na+ balance, resulting in parasite swelling and death.[4] Several distinct chemical scaffolds, including the clinical candidate cipargamin (KAE609), function by targeting PfATP4.[5] This document provides a comprehensive guide for researchers to evaluate the potential of novel compounds, exemplified by N-(1H-indol-6-yl)acetamide, to inhibit PfATP4. The protocol described herein leverages a widely used, robust SYBR® Green I-based parasite growth inhibition assay as the primary readout for antimalarial activity.[6][7]
Scientific Background & Assay Principle
The intraerythrocytic malaria parasite, P. falciparum, maintains a low cytosolic Na+ concentration despite residing in a relatively high Na+ environment within the host red blood cell.[4][8] This critical function is performed by PfATP4, a P-type ATPase that actively extrudes Na+ from the parasite's cytoplasm, believed to be coupled with H+ influx.[4][9]
Inhibition of PfATP4 by small molecules blocks this sodium efflux. The resulting rapid increase in intracellular [Na+] disrupts the electrochemical gradient, leading to osmotic dysregulation, parasite swelling, and ultimately, cell death.[1][10] This makes PfATP4 an exceptionally promising target for rapid-acting antimalarials.[2][5]
While direct biochemical assays measuring ATPase activity in parasite membranes are possible, a robust and higher-throughput method for initial screening is to measure the downstream effect of inhibition—the failure of the parasite to replicate.[11][12] The SYBR® Green I fluorescence assay is a standard method for quantifying parasite viability.[7][13] This intercalating dye binds to DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, serving as a direct proxy for parasite proliferation.[6][14] By exposing synchronized parasite cultures to a serial dilution of a test compound like this compound, one can generate a dose-response curve and determine the 50% inhibitory concentration (IC50), a key measure of the compound's potency.
Mechanism of Action: PfATP4 Inhibition
The proposed mechanism involves the binding of the inhibitor to the PfATP4 protein, sterically or allosterically preventing ion translocation. This leads to a cascade of events culminating in parasite death.
Caption: Workflow for the SYBR Green I-based growth inhibition assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the uninfected red blood cell wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_TestWell / Signal_VehicleControl))
-
Dose-Response Curve: Plot the % Inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
Sample Data Presentation:
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | Calculated IC50 (nM) |
| This compound | 1 | 5.2 ± 1.1 | |
| 10 | 25.6 ± 3.4 | ||
| 50 | 48.9 ± 4.1 | 51.2 | |
| 100 | 75.3 ± 2.9 | ||
| 1000 | 98.1 ± 0.8 | ||
| Cipargamin (KAE609) | 0.1 | 10.1 ± 2.5 | |
| 1.0 | 52.3 ± 3.8 | 0.95 | |
| 10 | 95.4 ± 1.5 |
-
Interpretation: An IC50 value in the low nanomolar to low micromolar range suggests that this compound has antimalarial activity. A potent, validated PfATP4 inhibitor like Cipargamin should yield an IC50 in the sub-nanomolar to low nanomolar range. [15]A key secondary validation step is to test the compound against a parasite line with a known resistance-conferring mutation in PfATP4. A significant rightward shift (>5-fold) in the IC50 for the mutant line strongly validates PfATP4 as the target. [1][4]
References
-
Jiménez-Díaz, M. B., et al. (2014). PfATP4 is a key regulator of intracellular Na+ and pH in Plasmodium falciparum. PNAS. Available at: [Link]
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Lelievre, J., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. Available at: [Link]
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Zagórska, A., & Jaromin, A. (2022). Antimalarials Targeting the Malaria Parasite Cation ATPase P falciparum ATP4 (PfATP4). Current Topics in Medicinal Chemistry. Available at: [Link]
-
Spillman, N. J., et al. (2025). Mutational analysis of an antimalarial drug target, PfATP4. MalariaWorld. Available at: [Link]
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Luth, M. R., et al. (2025). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Nature Communications. Available at: [Link]
-
Dennis, A. S. M., et al. (2020). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Walters, B. T., et al. (2020). Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi. Bio-protocol. Available at: [Link]
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van der Pluijm, R. W., et al. (2020). The early preclinical and clinical development of cipargamin (KAE609), a novel antimalarial compound. PAMAfrica. Available at: [Link]
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Kirk, K. (2025). The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. Available at: [Link]
-
Sien-Lie, L., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. Available at: [Link]
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Various Authors. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Scilit. Available at: [Link]
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Medicines for Malaria Venture. (n.d.). Cipargamin. MMV. Available at: [Link]
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Clinical Module SOP. Available at: [Link]
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Summers, R. L., et al. (2018). Cell Swelling Induced by the Antimalarial KAE609 (Cipargamin) and Other PfATP4-Associated Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Rottmann, M., et al. (2013). Na+ Regulation in the Malaria Parasite Plasmodium falciparum Involves the Cation ATPase PfATP4 and Is a Target of the Spiroindolone Antimalarials. Cell Host & Microbe. Available at: [Link]
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Taylor & Francis. (n.d.). Cipargamin – Knowledge and References. Available at: [Link]
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Ginsburg, H., & Krugliak, M. (1986). Growth of Plasmodium falciparum in sodium-enriched human erythrocytes. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
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Kirk, K., et al. (2013). Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials. PubMed. Available at: [Link]
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Summers, R. L., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry. Available at: [Link]
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Durán-Frigola, M., et al. (2014). Dependence of Plasmodium falciparum In Vitro Growth on the Cation Permeability of the Human Host Erythrocyte. Semantic Scholar. Available at: [Link]
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Malmquist, N. A., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]
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Application Note & Protocols: A Guide to In Vitro Assay Development for N-(1H-indol-6-yl)acetamide Derivatives
Abstract
The N-(1H-indol-6-yl)acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including protein kinases and tubulin.[1][2] This guide provides a comprehensive framework for developing a robust in vitro assay cascade to characterize these derivatives. We delve into the foundational principles of assay design, followed by detailed, field-tested protocols for primary biochemical screening, secondary cell-based target engagement, and crucial cytotoxicity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating workflow for advancing promising indole derivatives from hit to lead.
Introduction: The Scientific Rationale
This compound and its analogs represent a versatile chemical class. Various derivatives have been synthesized and evaluated for their potential as anticancer and antimalarial agents.[3][4] For instance, certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutics.[1] Others have been identified as inhibitors of PfATP4 in Plasmodium falciparum, highlighting their potential in combating malaria.[3] Given the diversity of potential mechanisms, a multi-assay strategy is not just recommended, but essential for a thorough understanding of a compound's biological activity.
The journey of a drug from initial discovery to clinical application relies on a cascade of robust and reproducible assays.[5] This guide is structured to mirror that journey, beginning with a high-throughput biochemical assay to identify potent modulators of a specific enzyme, followed by cell-based assays to confirm target engagement in a more physiologically relevant context and to assess general cytotoxicity.[6][7]
Foundational Principles for Robust Assay Development
Before embarking on specific protocols, it is critical to establish a framework that ensures data integrity and reproducibility.[8]
-
Compound Management: The physical and chemical properties of your this compound derivatives are paramount. Ensure accurate weighing and dilution to create a concentrated stock solution, typically in 100% DMSO. Subsequent dilutions should be made in appropriate assay buffers, keeping the final DMSO concentration consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.
-
Target-Specific Assay Selection: The choice of assay is dictated by the biological target. If your derivatives are designed as kinase inhibitors, a biochemical assay measuring ATP consumption or ADP production is a logical starting point.[9] If the target is a receptor or a protein-protein interaction, binding assays like Fluorescence Polarization (FP) or TR-FRET may be more appropriate.[8]
-
Biochemical vs. Cell-Based Assays: Biochemical assays, using purified components, are ideal for primary screening as they directly measure the interaction between a compound and its target without the complexities of a cellular environment.[5] However, they cannot predict cell permeability or off-target effects. Cell-based assays are therefore crucial secondary assays to confirm that the compound engages its target within a living cell and to evaluate its functional consequences, such as cell death or pathway modulation.[10]
-
Assay Validation and Quality Control: Every assay plate must be a self-validating system. Key parameters include:
-
Z-Factor (Z') : A statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening (HTS).
-
Signal-to-Background (S/B) Ratio : The ratio of the signal from the positive control to the negative control. A high S/B ratio is desirable for a clear assay window.
-
Coefficient of Variation (%CV) : Measures the variability of replicate wells. A %CV below 15% is generally acceptable.
-
The Assay Cascade: From Biochemical Potency to Cellular Function
A logical progression of assays ensures that resources are focused on the most promising compounds. The workflow begins with a broad primary screen to measure potency and progresses to more complex cellular assays to assess selectivity and on-target effects.
Caption: High-level workflow for hit identification and validation.
Protocol 1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, luminescent assay suitable for HTS.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[12]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivatives and control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates (e.g., Corning #3570)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[11]
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically but should be at or below the Km for the substrate to effectively identify competitive inhibitors.[13]
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should also be near its Km for the kinase.[14]
-
Prepare serial dilutions of the this compound derivatives and control inhibitor in Kinase Assay Buffer with a consistent final DMSO concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions (or buffer for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Controls:
-
100% Activity Control (Negative Control): Compound is replaced with buffer/DMSO.
-
0% Activity Control (Positive Control): Kinase is replaced with buffer.
-
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_0%_activity) / (RLU_100%_activity - RLU_0%_activity))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16][17]
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase A | 52 |
| Derivative 2 | Kinase A | 125 |
| Derivative 3 | Kinase A | >10,000 |
| Staurosporine | Kinase A | 15 |
Protocol 2: Secondary Cell-Based Target Engagement Assay (NanoBRET™)
This protocol confirms that a compound can enter a living cell and bind to its intended target. It is a critical step to bridge the gap between biochemical potency and cellular activity.
Principle: The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[18] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target acts as the energy acceptor. When an unlabeled compound competes with the tracer for binding to the target, the BRET signal decreases.[19][20]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)
-
White, tissue culture-treated 96-well plates
-
BRET-capable plate reader
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Transfect the cells with the NanoLuc®-target fusion plasmid according to the transfection reagent manufacturer's protocol.[21] Allow 18-24 hours for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the active this compound derivatives identified in the primary screen.
-
Remove the culture medium from the cells and replace it with Opti-MEM™ containing the compound dilutions.
-
Incubate the plate in a CO₂ incubator for a set period (e.g., 2 hours) to allow the compounds to reach equilibrium.
-
-
BRET Measurement:
-
Prepare the detection reagent by diluting the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™ according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Incubate for a short period at room temperature.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals simultaneously using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to determine the % target engagement or % inhibition of tracer binding.
-
Plot the normalized BRET signal against the logarithm of the compound concentration and fit to a 4PL curve to determine the cellular IC50.
Protocol 3: Tertiary Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay is essential for determining if the observed cellular effect is due to specific target inhibition or general cytotoxicity. It also helps in calculating a selectivity index.
Principle: The CellTiter-Glo® assay is a luminescent method that quantifies ATP, which is an indicator of metabolically active, viable cells.[22] A decrease in ATP levels corresponds to a decrease in cell viability.[23]
Materials:
-
CellTiter-Glo® 2.0 Assay Kit (Promega, Cat. No. G9241 or similar)
-
Cancer cell line relevant to the target pathway (e.g., MCF-7, HeLa)[1]
-
Normal, non-cancerous cell line (e.g., HEK293) for counter-screening
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed both the cancer and non-cancerous cell lines into separate opaque-walled plates at an appropriate density. Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a period relevant to the expected mechanism of action (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[24]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[24]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Record the luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the % viability against the logarithm of the compound concentration.
-
Use a 4PL curve fit to determine the CC50 (50% cytotoxic concentration) for each cell line.[26]
-
Calculate the Selectivity Index (SI) : SI = CC50 (Non-cancerous cells) / IC50 (Target activity in cancer cells) A higher SI value indicates that the compound is more potent against its target than it is toxic to normal cells, which is a desirable characteristic for a therapeutic candidate.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High %CV in replicates | Inconsistent pipetting; Edge effects in plates; Compound precipitation. | Calibrate pipettes; Avoid using outer wells or fill them with buffer; Check compound solubility in assay buffer.[27][28] |
| Low Z' Factor | Small assay window (low S/B); High variability in controls. | Optimize enzyme/substrate concentrations; Ensure complete reaction termination; Check reagent stability. |
| Inconsistent IC50 values | Assay not run under initial velocity conditions; Incorrect curve fitting. | Determine enzyme kinetics (Km, Vmax) and optimize assay time; Ensure sufficient data points to define the top and bottom of the curve.[29] |
| No cellular activity for potent biochemical hits | Poor cell permeability; Compound efflux by transporters; Compound instability in media. | Perform permeability assays (e.g., PAMPA); Use efflux pump inhibitors; Analyze compound stability by LC-MS. |
| High background signal | Reagent contamination; Autofluorescence/luminescence of compounds. | Use fresh reagents; Run a compound-only control (no enzyme/cells) to check for interference.[30] |
Conclusion
The successful development of this compound derivatives as therapeutic agents hinges on the application of a rigorous and well-validated in vitro assay cascade. By systematically progressing from high-throughput biochemical screening to confirmatory cell-based target engagement and cytotoxicity assays, researchers can make informed decisions, prioritize the most promising candidates, and build a comprehensive data package for further preclinical development. The protocols and principles outlined in this guide provide a robust foundation for achieving these goals with scientific integrity and confidence.
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Jortzik, E. et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 64(15), 11703–11721. Available at: [Link]
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Li, Y. et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(9), 1546-1557. Available at: [Link]
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Zhang, H. et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(10), 1733. Available at: [Link]
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An, F. & Xie, X. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12, 28181-28191. Available at: [Link]
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Kramer, M. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. Available at: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]
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Jortzik, E. et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. Available at: [Link]
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Liras, J. L. & Schofield, C. J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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BMG LABTECH. (2020). How do kinase assays work? Available at: [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Available at: [Link]
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Berlin, K. D. et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem. Available at: [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]
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Bitesize Bio. (n.d.). Top Tips for Troubleshooting In Vitro Transcription. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro Cancer Cell-Based Assays. Available at: [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Protocols. Available at: [Link]
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Montalvo-Ortiz, J. et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(4), 1276. Available at: [Link]
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Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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Wang, Y. et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Available at: [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Available at: [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Available at: [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
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BiochemSphere. (n.d.). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Available at: [Link]
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Bio-Rad. (n.d.). A troubleshooting guide to microplate-based assays. Available at: [Link]
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Promega UK. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available at: [Link]
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Unknown Source. (n.d.). ADP Glo Protocol. Available at: [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Available at: [Link]
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Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Available at: [Link]
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N-(1H-indol-6-yl)acetamide: A Guide to its Validation and Application as a Chemical Probe for Biological Discovery
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of N-(1H-indol-6-yl)acetamide as a potential chemical probe. While not yet extensively characterized in the public domain, its structural alerts, based on the known bioactivities of related indole derivatives, suggest its potential to modulate key cellular pathways. This guide outlines a systematic approach to its synthesis, characterization, and use in target identification and pathway elucidation, adhering to the rigorous standards of chemical probe validation.
Introduction: The Rationale for this compound as a Chemical Probe
This guide, therefore, serves as a proactive manual, detailing the necessary steps to rigorously validate this compound as a chemical probe and to subsequently use it to explore biological systems. We will proceed through the essential stages of probe development, from synthesis and initial characterization to target identification and application in cell-based assays.
Synthesis and Physicochemical Characterization
A robust and reproducible synthesis is the foundation of any chemical probe study. Based on established methods for the synthesis of N-acetamide indoles, a straightforward synthetic route is proposed.[4][6]
Proposed Synthesis of this compound
A plausible and efficient synthesis can be achieved through the acetylation of 6-aminoindole.
-
Starting Material: 6-aminoindole
-
Reagent: Acetic anhydride or acetyl chloride
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.
Protocol:
-
Dissolve 6-aminoindole in the chosen solvent.
-
Add the base and cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical Characterization
Before biological evaluation, the identity, purity, and solubility of the synthesized compound must be rigorously determined.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | To confirm the chemical structure of the synthesized compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound, which should ideally be >95% for use as a chemical probe. |
| Solubility | Nephelometry or visual assessment in various buffers (e.g., PBS) and cell culture media. | To determine the solubility limits and ensure the compound remains in solution at the concentrations used in biological assays. |
| Stability | HPLC analysis over time in relevant assay buffers and media. | To assess the stability of the compound under experimental conditions and identify any degradation products. |
A Framework for Validating this compound as a Chemical Probe
The validation of a chemical probe is a multi-step process designed to build confidence in its selectivity and mechanism of action.[3][7] We advocate for a "four-pillar" approach to the validation of this compound.[3]
Caption: The four pillars of chemical probe validation.
Target Identification and Deconvolution
Identifying the specific cellular target(s) of this compound is a critical step. A multi-pronged approach employing unbiased, label-free methods is recommended to increase the likelihood of success.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[8][9][10][11]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) and treat with this compound or vehicle control (DMSO) for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of specific proteins at different temperatures by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS involves immobilizing the chemical probe to a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[12][13][14]
Protocol:
-
Synthesis of an Affinity-Tagged Probe: Synthesize an analogue of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the tagged probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the tagged probe to a solid support, such as streptavidin-coated beads.
-
Cell Lysis: Prepare a native cell lysate to preserve protein complexes.
-
Affinity Pull-down: Incubate the lysate with the immobilized probe.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins by LC-MS/MS.
-
Data Analysis: Compare the identified proteins to those from a control experiment using beads without the probe to identify specific binding partners.
Kinobead Competition Binding Assay
Given that many indole derivatives target kinases, a kinobeads assay can be a highly effective method for identifying kinase targets.[15][16][17] This technique uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.
Protocol:
-
Cell Lysis: Prepare a native cell lysate.
-
Competition: Incubate the lysate with varying concentrations of this compound.
-
Kinobead Incubation: Add the kinobeads to the lysate to capture kinases that are not bound to the test compound.
-
Pull-down and Digestion: Pull down the beads, wash, and perform on-bead digestion of the captured proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Generate dose-response curves for the displacement of each kinase from the beads by this compound to determine its binding affinity and selectivity profile across the kinome.
In Vitro Assays for Target Validation and Mechanistic Studies
Based on the potential targets for indole derivatives, a panel of in vitro assays should be performed to validate the findings from the target identification studies and to elucidate the mechanism of action.
Tubulin Polymerization Assay
If target identification suggests an interaction with the microtubule network, a tubulin polymerization assay is essential.[18][19][20][21]
Protocol:
-
Reagents: Purified tubulin, GTP, and a fluorescence-based reporter.
-
Reaction Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations. Include positive (e.g., paclitaxel for stabilization, colchicine for destabilization) and negative (DMSO) controls.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves for the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
Caspase Activity Assay
Should the probe induce apoptosis in cellular assays, a direct measure of caspase activity is warranted.[22][23][24][25][26]
Protocol:
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated controls.
PfATP4 Inhibition Assay
Given the known activity of N-acetamide indoles against Plasmodium falciparum, a PfATP4 inhibition assay is a logical step if an antimalarial phenotype is observed.[27][28][29]
Protocol:
-
Membrane Preparation: Isolate membranes from P. falciparum parasites.
-
ATPase Assay: Incubate the parasite membranes in a reaction buffer with and without Na⁺, and in the presence of various concentrations of this compound.
-
Reaction Initiation and Termination: Start the reaction by adding ATP and stop it after a defined time.
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The Na⁺-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Na⁺. The inhibitory effect of the compound is determined by the reduction in this Na⁺-dependent activity.
Development of an Inactive Control
A crucial component of a well-validated chemical probe is a structurally similar but biologically inactive control compound. This control is essential for distinguishing on-target effects from off-target or non-specific effects. The development of an inactive control for this compound should be guided by structure-activity relationship (SAR) studies. A common strategy is to introduce a modification that is predicted to disrupt binding to the primary target without significantly altering the physicochemical properties of the molecule. For example, methylation of the indole nitrogen or modification of the acetamide group could be explored.
Concluding Remarks
This compound represents a promising, yet underexplored, scaffold for the development of a novel chemical probe. Its simple structure and the rich biological landscape of related indole derivatives provide a strong rationale for its investigation. The systematic and rigorous application of the protocols and validation framework outlined in this guide will be essential to unlock its potential. By adhering to the principles of open science and thorough characterization, the scientific community can confidently utilize this compound and its future optimized analogues to dissect complex biological processes and accelerate the discovery of new therapeutic targets.
References
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Caspase Activity Assay - Creative Bioarray. (URL: [Link])
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In vitro tubulin polymerization assay - Bio-protocol. (URL: [Link])
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
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Validating Chemical Probes - EFMC. (URL: [Link])
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central. (URL: [Link])
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A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets - MalariaWorld. (URL: [Link])
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])
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Caspase 3/7 Activity - Protocols.io. (URL: [Link])
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High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI. (URL: [Link])
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Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - NIH. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])
-
Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. (URL: [Link])
-
Biochemical characterization and chemical inhibition of PfATP4-associated Na-ATPase activity in Plasmodium falciparum membranes - The Australian National University. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (URL: [Link])
-
Biochemical Characterization and Chemical Inhibition of PfATP4-associated Na +-ATPase Activity in Plasmodium falciparum Membranes - PubMed. (URL: [Link])
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC - PubMed Central. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])
-
Best Practices for Chemical Probes - Alto Predict. (URL: [Link])
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (URL: [Link])
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Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. (URL: [Link])
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: [Link])
-
Best Practices: Chemical Probes Webinar - YouTube. (URL: [Link])
-
Indole Test | ASM.org. (URL: [Link])
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Utrecht University. (URL: [Link])
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Characterization of binding, depletion and competition properties of... - ResearchGate. (URL: [Link])
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Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - ResearchGate. (URL: [Link])
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed. (URL: [Link])
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed. (URL: [Link])
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Application Note & Protocol: A Scalable and Efficient Synthesis of N-(1H-indol-6-yl)acetamide for Preclinical Research
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of N-(1H-indol-6-yl)acetamide (CAS: 171896-30-3), a key intermediate and pharmacophore in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents.[2][3][4] This protocol details a robust and scalable acetylation of 6-aminoindole, designed to deliver high-purity material suitable for advanced research and preclinical studies. We emphasize the rationale behind procedural choices, safety considerations, and analytical validation to ensure reproducibility and reliability.
Introduction and Scientific Context
N-acetamide indole derivatives represent a significant class of compounds in modern medicinal chemistry. Their structural motif is found in molecules targeting a variety of biological pathways. For instance, certain N-acetamide indoles have been identified as potent antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase PfATP4.[2][5] Other derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization for anticancer applications.[6][7]
Given the expanding interest in this scaffold, the ability to produce high-purity this compound on a large scale is critical for facilitating comprehensive structure-activity relationship (SAR) studies, preclinical toxicology, and other stages of drug discovery. The synthetic protocol outlined herein is optimized for scalability, safety, and efficiency, utilizing a direct N-acetylation pathway that is both high-yielding and operationally simple.
Synthetic Strategy: The Rationale for Direct Acetylation
The most direct and atom-economical approach for the synthesis of this compound is the acylation of the primary aromatic amine, 6-aminoindole. This transformation is a classic example of nucleophilic acyl substitution.[8]
Choice of Acetylating Agent
Two primary reagents are commonly used for acetylation: acetyl chloride and acetic anhydride.
-
Acetyl Chloride: Highly reactive, but its reaction with amines generates hydrochloric acid (HCl) as a byproduct.[9] On a large scale, this necessitates the use of at least two equivalents of the starting amine or the addition of an auxiliary base (like pyridine or triethylamine) to neutralize the acid, which can complicate purification.[8][9]
-
Acetic Anhydride: A less volatile and more moderate acetylating agent. Its reaction with an amine produces acetic acid, a weaker acid that is less corrosive and can often be removed during workup and recrystallization.[10] For large-scale synthesis, the operational simplicity and more benign byproduct profile make acetic anhydride the superior choice.
This protocol employs acetic anhydride under mild conditions to ensure high conversion and minimize side reactions, such as potential di-acetylation on the indole nitrogen, which can occur under more forcing conditions.[11]
Overall Synthetic Transformation
The reaction involves the nucleophilic attack of the amino group of 6-aminoindole on one of the carbonyl carbons of acetic anhydride. A subsequent elimination of an acetate leaving group, followed by deprotonation, yields the stable amide product, this compound.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a nominal 50-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Materials and Equipment
-
Reagents:
-
6-Aminoindole (≥98% purity)
-
Acetic Anhydride (≥99% purity)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Ethanol (Reagent grade)
-
-
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with overhead motor
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel (250 mL)
-
Large Büchner funnel and vacuum flask
-
Vacuum oven
-
Reaction Parameters Summary
| Parameter | Value | Rationale |
| Starting Material | 6-Aminoindole | The nucleophile for the acetylation reaction. |
| Reagent | Acetic Anhydride | Efficient and scalable acetylating agent.[10] |
| Solvent | Glacial Acetic Acid | Excellent solvent for the starting material and product; helps catalyze the reaction. |
| Molar Ratio | 1.0 : 1.1 (6-Aminoindole : Acetic Anhydride) | A slight excess of the acetylating agent ensures complete conversion of the starting amine. |
| Reaction Temperature | 50-60 °C | Provides sufficient energy for the reaction without promoting side reactions or degradation. |
| Reaction Time | 2-3 hours | Sufficient time for complete conversion, monitored by TLC. |
| Workup | Water quench and precipitation | A simple and effective method to precipitate the product and remove excess reagents. |
| Purification | Recrystallization from Ethanol/Water | A standard and effective method for obtaining high-purity crystalline solids.[12] |
| Expected Yield | 85-95% | |
| Expected Purity | >98% (by LC-MS and ¹H NMR) |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and a thermocouple. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add 6-aminoindole (50.0 g, 0.378 mol) and glacial acetic acid (250 mL). Begin stirring to form a slurry.
-
Reagent Addition: In the addition funnel, place acetic anhydride (39.4 mL, 42.7 g, 0.416 mol, 1.1 equiv.). Add the acetic anhydride dropwise to the stirred slurry over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 60 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C. Maintain this temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-aminoindole spot is no longer visible. (Eluent: 70% Ethyl Acetate / 30% Hexanes).
-
Product Precipitation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold deionized water while stirring vigorously. A precipitate will form.
-
Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is near neutral pH.
-
Drying (Crude Product): Dry the crude product in a vacuum oven at 50-60 °C overnight to yield a light tan or off-white solid.
Purification by Recrystallization
-
Dissolution: Transfer the crude, dried this compound to a 1 L Erlenmeyer flask. Add ethanol (approx. 300-400 mL) and heat the mixture to a gentle boil with stirring until the solid is completely dissolved.
-
Crystallization: Slowly add deionized water dropwise to the hot solution until the solution just begins to turn cloudy (persistent turbidity). Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Isolation: Collect the purified crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 50% ethanol/water (2 x 50 mL).
-
Final Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white to off-white crystalline solid.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₀H₁₀N₂O
-
Molecular Weight: 174.20 g/mol [1]
-
Appearance: White to off-white crystalline solid
-
Melting Point: 155-158 °C (literature)
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ≈ 10.8 (s, 1H, indole N-H), 9.7 (s, 1H, amide N-H), 7.9 (s, 1H, H-7), 7.3 (d, 1H, H-4), 7.2 (t, 1H, H-2), 7.1 (dd, 1H, H-5), 6.4 (t, 1H, H-3), 2.0 (s, 3H, acetyl CH₃).
-
LC-MS (ESI+): Expected m/z = 175.1 [M+H]⁺
Safety and Waste Disposal
-
6-Aminoindole: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to form acetic acid. Handle with extreme care in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Waste Disposal: The aqueous filtrate from the workup should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local regulations. Organic solvent waste from recrystallization should be collected in a designated container for halogen-free organic waste.
References
-
Flannery, E. L., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 58(15), 6146–6160. [Link]
-
Wang, Z., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(7), 841-849. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing N-acetamide Indole Synthesis. BenchChem Technical Support.
- Abdel-Wahab, B. F., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136.
-
Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]
-
Ibrahim, M. N. (2015). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Hassan, A. S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
Wu, Z., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. [Link]
-
Wu, Z., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. National Center for Biotechnology Information. [Link]
-
MDPI. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]
-
ResearchGate. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. [Link]
-
ACS Publications. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. [Link]
-
PubMed. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. [Link]
-
MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]
-
Chad's Prep. (2018). 22.5 Acylation. YouTube. [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
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- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of N-(1H-indol-6-yl)acetamide
Abstract
This application note details a robust and reliable analytical method for the purity assessment of N-(1H-indol-6-yl)acetamide, a key intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column and gradient elution, ensuring high resolution and sensitivity for separating the main component from potential process-related impurities and degradation products.[1][2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[3][4]
Introduction: The Imperative for Purity Analysis
This compound is a heterocyclic compound featuring an indole nucleus, a structure prevalent in many biologically active molecules. In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[5] Regulatory bodies worldwide mandate stringent purity control. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its exceptional resolving power, sensitivity, and reproducibility.[2]
This guide provides a scientifically-grounded Reversed-Phase HPLC (RP-HPLC) method specifically tailored for this compound. We will delve into the rationale behind the selection of chromatographic parameters and establish a self-validating system through rigorous system suitability checks.
Principle of the Method: A Mechanistic Approach
The separation is based on the principles of Reversed-Phase Chromatography . This technique is ideally suited for moderately polar compounds like this compound.
-
Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The long alkyl chains provide a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent (acetonitrile), is employed. The polarity of the mobile phase is modulated over time using a gradient elution.
-
Separation Mechanism: The analyte and its impurities are introduced into the column. Compounds with higher polarity will have less affinity for the non-polar stationary phase and will elute earlier with the polar mobile phase. Conversely, less polar compounds will be retained longer by the C18 column. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent percentage, is crucial for eluting strongly retained impurities and ensuring sharp peaks for all components.[6]
-
Detection: The indole moiety in this compound contains a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer. Based on the characteristic absorbance of indole-containing compounds, a detection wavelength of 280 nm is selected to provide a robust signal for the parent compound and related impurities.[6][7]
Materials and Apparatus
Instrumentation
-
HPLC System equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Manual Injector
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with caps and septa
-
Syringe filters (0.45 µm, PTFE or Nylon)
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥99.5%)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA), ACS Grade (≥98%)
-
Methanol, HPLC Grade (for cleaning)
Chromatographic Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
-
Scientist's Note: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of compounds, including those with indole rings.[8] The 250 mm length ensures high efficiency and resolving power, critical for separating closely eluting impurities.
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where initial system suitability tests confirm the readiness of the instrument before sample analysis proceeds.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Protocol: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication or online degasser.
-
Rationale: The addition of a small amount of acid, like formic acid, helps to protonate silanol groups on the silica backbone of the column, reducing peak tailing.[9] It also ensures a consistent pH for reproducible retention times.
-
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Protocol: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Protocol: Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Protocol: Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution (approx. 50 µg/mL):
-
Protocol: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions
The following parameters should be set on the HPLC instrument:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Workflow and Analysis Sequence
The following diagram outlines the logical flow of the entire analytical procedure.
Caption: Logic diagram for the System Suitability Test (SST).
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
-
Identification: The main peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Calculation: The percentage purity is calculated using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Where:
-
Area of Main Peak: The integrated area of the this compound peak.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram (excluding solvent front and blank peaks).
-
Method Validation Principles
While this document provides a ready-to-use method, a full validation according to ICH Q2(R2) guidelines is required for its implementation in a regulated environment. [10][11]This establishes the method's trustworthiness and ensures its suitability for its intended purpose. [4][12]Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated using forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range (e.g., LOQ to 120% of the working concentration).
-
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known concentrations (spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note provides a precise, reliable, and robust tool for determining the purity of this compound. The use of a standard C18 column with a gradient elution and UV detection makes this method readily transferable to most analytical laboratories. The integrated system suitability tests ensure that the chromatographic system is performing adequately before analysis, guaranteeing the integrity and trustworthiness of the generated data. For regulatory submissions, this method provides a strong foundation for a full validation study compliant with ICH guidelines.
References
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. Retrieved from [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (n.d.). LCGC International. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Retrieved from [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. Retrieved from [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PubMed. Retrieved from [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (n.d.). Scilit. Retrieved from [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (1979). Clinical Chemistry, Oxford Academic. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
-
Indole-N-acetamide. (n.d.). PubChem, NIH. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved from [Link]
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Application Notes and Protocols for Investigating 3,3'-Diindolylmethane (DIM) in Cancer Cell Lines
Senior Application Scientist Narrative: In the field of cancer research, particularly in the exploration of chemopreventive agents, the consistent and reproducible culture of cells is paramount to generating reliable data. 3,3'-Diindolylmethane (DIM), a natural metabolite of indole-3-carbinol found in cruciferous vegetables, has emerged as a significant compound of interest.[1][2] Its pleiotropic effects, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, make it a compelling candidate for therapeutic development.[1][3][4][5]
This guide provides an in-depth framework for researchers investigating the in vitro effects of DIM. We move beyond simple step-by-step instructions to explain the rationale behind key methodological choices, ensuring that your experimental design is robust, self-validating, and grounded in established scientific principles. The protocols outlined herein are designed to facilitate the accurate assessment of DIM's cytotoxic and mechanistic properties across various cancer cell lines.
Section 1: Foundational Knowledge & Preparation
Mechanism of Action Overview
DIM exerts its anticancer effects through a multi-targeted approach.[2] It is known to influence several key signaling pathways crucial for tumor growth and survival.[3] Two of the most well-documented pathways are:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DIM is a known modulator of the AhR, a ligand-activated transcription factor.[6][7] Activation of AhR by DIM can lead to the expression of detoxification enzymes and can influence crosstalk with other signaling pathways, including estrogen receptor signaling.[6][7]
-
NF-κB Signaling Pathway: DIM has been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[6][8] By inhibiting NF-κB, DIM can reduce the expression of anti-apoptotic proteins like Bcl-2 and survivin, thereby sensitizing cancer cells to apoptosis.[8][9]
Furthermore, DIM induces cell cycle arrest, primarily at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27.[8][10][11] This comprehensive action makes DIM a versatile tool for cancer research.[3][5]
Reagent Preparation and Handling
The accuracy of your results begins with the proper preparation of your test compound. DIM exhibits poor solubility in aqueous solutions, a critical factor that must be addressed to ensure consistent dosing.
Protocol 1: Preparation of DIM Stock Solution
-
Justification: An organic solvent is necessary to fully dissolve crystalline DIM. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[12] A high-concentration stock minimizes the final DMSO concentration in the cell culture medium, which can be toxic to cells at levels typically above 0.5%.[13]
-
Procedure:
-
Weigh out the desired amount of 3,3'-Diindolylmethane (purity ≥98%) in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade DMSO to achieve a stock concentration of 50-100 mM. The solubility in DMSO is approximately 30 mg/ml.[12]
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.[13]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 6 months.
-
Section 2: Cell Line Selection and Maintenance
The choice of cell line is critical and should be guided by the research question. DIM has shown efficacy in a wide range of cancer types, including breast, prostate, colon, and pancreatic cancer.[2][4][14]
Recommended Cell Lines for Initial Studies:
-
Breast Cancer:
-
MCF-7 (Estrogen Receptor positive, ER+)
-
MDA-MB-231 (Triple-Negative Breast Cancer, TNBC)[7]
-
-
Prostate Cancer:
-
LNCaP (Androgen-sensitive)[10]
-
PC-3 (Androgen-insensitive)
-
-
Colon Cancer:
-
HT-29[14]
-
Protocol 2: General Cell Culture and Maintenance
-
Justification: Maintaining a consistent, healthy, and sub-confluent cell population is essential for reproducible assay results. Over-confluent cells can exhibit altered metabolism and drug sensitivity.
-
Procedure:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 70-80% confluency. Use Trypsin-EDTA to detach adherent cells.
-
Regularly inspect cells for morphological changes and signs of contamination. Perform mycoplasma testing routinely.
-
Section 3: Experimental Protocols
Determining Cytotoxicity: The MTT Assay
The first step in evaluating DIM's efficacy is to determine its dose-dependent effect on cell viability and establish its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.[15][16]
Principle: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DIM stock solution in complete culture medium. A typical concentration range to start with is 1 µM to 100 µM.[4][14]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions, typically <0.1%) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared DIM dilutions or controls.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[4]
-
-
Assay Procedure:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[17]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.
-
Plot the results on a dose-response curve to determine the IC50 value.
-
Data Presentation: Expected IC50 Values
The following table summarizes typical IC50 values for DIM in various cancer cell lines, providing a benchmark for experimental outcomes.
| Cell Line | Cancer Type | Approx. IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~50 | 48 |
| MDA-MB-231 | Breast Cancer | ~50 | 48 |
| PC-3 | Prostate Cancer | 10 - 50 | Not Specified |
| HT-29 | Colon Cancer | 30 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |
Table derived from published data.[14]
Investigating Mechanism: Western Blot Analysis
To understand how DIM induces cell death, it is essential to analyze its effect on key regulatory proteins. Western blotting is the gold-standard technique for this semi-quantitative analysis.[18][19]
Protocol 4: Western Blot for Apoptosis and Cell Cycle Markers
-
Justification: This protocol allows for the detection of changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle control (e.g., p21, CDK2) following DIM treatment.
-
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with DIM at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[18][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p21, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
Section 4: Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow from initial cell culture to mechanistic analysis.
Caption: General experimental workflow for assessing DIM cytotoxicity and mechanism.
Core Signaling Pathway Diagram
This diagram visualizes the interplay between AhR and NF-κB signaling, a key mechanism of DIM action.
Caption: Simplified DIM signaling pathway involving AhR activation and NF-κB inhibition.
References
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Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. Available from: [Link].
-
ResearchGate. DIM's effect on apoptosis, cell cycle and inflammation is carried out.... Available from: [Link].
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Kim, Y. H., et al. (2016). Cellular and Molecular Mechanisms of 3,3'-Diindolylmethane in Gastrointestinal Cancer. International Journal of Molecular Sciences, 17(7), 1155. Available from: [Link].
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McGuire, K. P., et al. (2017). 3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species. Nutrition and Cancer, 69(4), 656-663. Available from: [Link].
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Thomson, C. A., et al. (2017). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition Reviews, 75(6), 432-443. Available from: [Link].
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Memorial Sloan Kettering Cancer Center. (2023). Diindolylmethane. Available from: [Link].
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Chinnakannu, K., et al. (2009). Cell cycle-dependent effects of 3,3'-diindolylmethane on proliferation and apoptosis of prostate cancer cells. Journal of Cellular Physiology, 219(1), 94-99. Available from: [Link].
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Banerjee, S., et al. (2016). Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer. International Journal of Molecular Sciences, 17(7), 1155. Available from: [Link].
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Jin, Y., et al. (2014). 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLoS ONE, 9(3), e91380. Available from: [Link].
-
Fan, S., et al. (2009). Low Concentrations of Diindolylmethane, a Metabolite of Indole-3-Carbinol, Protect against Oxidative Stress in a BRCA1-Dependent Manner. Cancer Research, 69(15), 6083-6091. Available from: [Link].
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].
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Hong, C., et al. (2002). 3,3′-Diindolylmethane (DIM) induces a G1 cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21WAF1/CIP1 expression. Carcinogenesis, 23(8), 1297-1305. Available from: [Link].
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link].
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Kumar, D., et al. (2022). Diindolylmethane Promotes Metabolic Crisis and Enhances the Efficacy of Centchroman in Breast Cancer: A 1H NMR-Based Approach. Cancers, 14(15), 3767. Available from: [Link].
-
Nebert, D. W., et al. (2014). AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells. PLoS ONE, 9(4), e94990. Available from: [Link].
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Gutierrez-Vazquez, C., & Quintana, F. J. (2018). Regulation of the immune response by the aryl hydrocarbon receptor. Immunity, 48(1), 19-33. Available from: [Link].
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CUSABIO. Western Blotting(WB) Protocol. Available from: [Link].
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ResearchGate. DIM pretreatment inhibits the protein expression levels of inflammatory.... Available from: [Link].
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Gallo, M. A., et al. (2021). The Landscape of AhR Regulators and Coregulators to Fine-Tune AhR Functions. International Journal of Molecular Sciences, 22(2), 783. Available from: [Link].
-
Reed, Z. E., et al. (2020). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 48(12), 1275-1285. Available from: [Link].
-
Hathout, Y., et al. (2022). Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies. Journal of Neuromuscular Diseases, 9(1), 137-148. Available from: [Link].
-
Mahmood, T., & Yang, P. C. (2012). Protein purification and analysis: next generation Western blotting techniques. Journal of Chromatography & Separation Techniques, 3(4), 1000e104. Available from: [Link].
-
Sun, X., et al. (2020). The AHR Signaling Attenuates Autoimmune Responses During the Development of Type 1 Diabetes. Frontiers in Immunology, 11, 1990. Available from: [Link].
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Application Notes and Protocols: N-(1H-indol-6-yl)acetamide and its Analogs in Antimalarial Research
Introduction: The Promise of Indole-Based Scaffolds in Combating Malaria
The relentless evolution of drug resistance in Plasmodium parasites, the causative agents of malaria, necessitates a continuous search for novel chemotherapeutic agents with unique mechanisms of action.[1] The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a fertile ground for the development of new antimalarial drugs.[1][2] Indole derivatives have demonstrated a wide range of biological activities, including the ability to interfere with crucial parasite processes such as heme detoxification and DNA replication.[1][3] This document provides a detailed guide for researchers on the application of a specific class of indole derivatives, N-acetamide indoles, in antimalarial drug discovery and development. Recent studies have identified this chemotype as a potent inhibitor of Plasmodium falciparum, targeting a key parasite ion transporter.[4][5][6][7]
Mechanism of Action: Targeting PfATP4 for Parasite Annihilation
A significant breakthrough in understanding the antimalarial activity of N-acetamide indoles came with the discovery that they target the Plasmodium falciparum cation-transporting ATPase, PfATP4.[4][6][7] This protein is crucial for maintaining sodium and osmotic homeostasis within the parasite.[3] Inhibition of PfATP4 leads to a dysregulation of intracellular sodium concentrations, ultimately causing parasite death.[3][4]
The identification of PfATP4 as the target was elegantly demonstrated through a combination of genetic and chemical biology approaches.[4][6] Resistant parasite lines were generated through in vitro selection with N-acetamide indole analogs. Subsequent whole-genome sequencing of these resistant parasites revealed mutations in the gene encoding PfATP4.[4][6][7] Further validation was achieved by observing that known PfATP4 inhibitors showed reduced potency against the N-acetamide indole-resistant parasites, and conversely, N-acetamide indole compounds were less effective against parasites with known resistance-conferring mutations in PfATP4.[4]
Caption: Mechanism of action of N-acetamide indoles against P. falciparum.
Synthetic Approaches to N-Acetamide Indole Analogs
The exploration of the structure-activity relationship (SAR) of the N-acetamide indole chemotype has been facilitated by the development of versatile synthetic pathways.[4] A common strategy to generate a library of analogs involves the modification of a core indole scaffold. One such pathway commences with indole-6-carboxylic acid, which undergoes a series of reactions to introduce various substituents at different positions of the indole ring and the acetamide side chain.[4]
A representative synthetic scheme is outlined below:
Caption: A generalized synthetic workflow for N-acetamide indole analogs.
This modular approach allows for the systematic variation of substituents on the pendant aryl ring, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[4]
In Vitro and In Vivo Evaluation of Antimalarial Activity
The antimalarial potential of N-(1H-indol-6-yl)acetamide and its derivatives is primarily assessed through a series of in vitro and in vivo assays.
In Vitro Antiplasmodial Activity
The initial screening of novel compounds typically involves determining their half-maximal inhibitory concentration (IC₅₀) against cultured P. falciparum. This provides a quantitative measure of the compound's potency.
Table 1: In Vitro Activity of Representative N-Acetamide Indole Analogs
| Compound | P. falciparum 3D7 IC₅₀ (nM) | Cytotoxicity (HepG2) IC₅₀ (µM) | Selectivity Index (SI) |
| W454 | Submicromolar | >50 | >50 |
| W452 | Submicromolar | >50 | >50 |
| WJM664 | Potent (specific value not publicly available) | High | High |
Data synthesized from findings in Awalt et al., 2025.[4][5]
The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the antiplasmodial concentration, is a critical parameter for identifying compounds with a favorable therapeutic window.[8]
Transmission-Blocking Potential
Compounds that are active against the sexual stages (gametocytes) of the parasite are valuable tools for malaria eradication efforts. The optimized N-acetamide indole analog, WJM664, has been shown to inhibit gamete development, indicating its potential to block parasite transmission to mosquitoes.[4][6][7]
In Vivo Efficacy
Promising in vitro candidates are advanced to in vivo studies using animal models, such as Plasmodium berghei-infected mice, to assess their efficacy.[9] While WJM664 demonstrated potent in vitro activity, it exhibited low efficacy in the P. berghei mouse model.[4][6][7] This was attributed to a combination of moderate systemic exposure and species-specific differences in the ATP4 target protein.[4][7] This highlights the importance of optimizing pharmacokinetic properties and considering potential species variations in drug targets during lead optimization.
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Susceptibility Testing
This protocol describes a standard method for determining the in vitro susceptibility of P. falciparum to experimental compounds.
1. Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Plate reader with fluorescence detection
2. Procedure:
-
Prepare a parasite culture with a parasitemia of approximately 0.5% and 2% hematocrit.
-
Serially dilute the test compound in culture medium in a 96-well plate.
-
Add the parasite culture to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method for assessing the cytotoxicity of compounds against a human cell line (e.g., HepG2) to determine selectivity.
1. Materials and Reagents:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
Resazurin solution
-
Plate reader with fluorescence detection
2. Procedure:
-
Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure fluorescence intensity (excitation ~560 nm, emission ~590 nm).
-
Calculate the IC₅₀ value, representing the concentration at which cell viability is reduced by 50%.
Future Directions and Considerations
The N-acetamide indole class of compounds represents a promising new avenue for the development of novel antimalarials.[4] Future research should focus on:
-
Optimizing Pharmacokinetics: Improving the systemic exposure of lead compounds is crucial for achieving in vivo efficacy.[4][5][6][7]
-
Broadening Species Activity: Investigating the activity of analogs against different Plasmodium species will be important for developing broad-spectrum antimalarials.[4]
-
Elucidating Resistance Mechanisms: Continued monitoring of potential resistance mechanisms will be essential for the long-term viability of this compound class.[4]
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the potential of this compound and its derivatives in the global fight against malaria.
References
-
Awalt, J. K., Ooi, Z. K., Ashton, T. D., Mansouri, M., Calic, P. P. S., Zhou, Q., Vasanthan, S., Lee, S., Loi, K., Jarman, K. E., Penington, J. S., Qiu, D., Zhang, X., Lehane, A. M., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. [Link]
-
Mogire, R. M., Omolo, J. O., Omondi, B., & Cheseto, X. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules, 22(7), 1133. [Link]
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de Almeida, M. V., de Andrade, I. M., & de Oliveira, R. N. (2021). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 26(11), 3169. [Link]
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Awalt, J. K., Ooi, Z. K., Sleebs, B. E., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PubMed. [Link]
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Awalt, J. K., Ooi, Z. K., Sleebs, B. E., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. MalariaWorld. [Link]
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Singh, K., & Singh, R. (2020). Indole: The After Next Scaffold of Antiplasmodial Agents? ACS Omega, 5(46), 29635–29646. [Link]
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-
Nogueira, C. R., & Lopes, L. M. (2011). Indolone-N-oxide derivatives: in vitro activity against fresh clinical isolates of Plasmodium falciparum, stage specificity and in vitro interactions with established antimalarial drugs. Malaria Journal, 10, 237. [Link]
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-
Andrade-Neto, V. F., Pohlit, A. M., Pinto, A. C., Silva, E. C., Nogueira, K. L., Melo, M. R., ... & Chaves, F. C. (2004). In vitro inhibition of Plasmodium falciparum by substances isolated from Amazonian antimalarial plants. Memorias do Instituto Oswaldo Cruz, 99(4), 359-365. [Link]
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Yeda, F. P., de Souza, M. V. N., & Garcia, C. R. S. (2013). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. Malaria Journal, 12, 372. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in N-(1H-indol-6-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(1H-indol-6-yl)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this important synthetic transformation. We will move beyond simple procedural outlines to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and enhance your reaction yields.
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the N-acetylation of 6-aminoindole. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, complex product mixtures, and purification difficulties. This document provides a structured, in-depth resource in a question-and-answer format to address these issues directly.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question: My yield of this compound is consistently low. What are the primary factors I should investigate?
Answer: Consistently low yields in this synthesis often trace back to one of four key areas: the quality of the starting material, the reaction conditions, the presence of side reactions, or inefficient work-up and purification.
-
Starting Material Integrity: 6-aminoindole is susceptible to oxidation and degradation, especially if it is old or has been stored improperly.[1] Its amino group enhances its reactivity and also its sensitivity to air and light.[1][2] Before starting, always assess the purity of your 6-aminoindole. A discolored (e.g., brown or black) starting material is a strong indicator of degradation. An impure starting material will not only lower the theoretical maximum yield but can also introduce impurities that complicate the reaction and purification.
-
Reaction Conditions:
-
Temperature Control: The N-acetylation is an exothermic reaction. Running the reaction at too high a temperature can promote the formation of side products and lead to decomposition. It is often beneficial to add the acetylating agent slowly at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[3]
-
Stoichiometry: While a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride) is common to ensure full conversion of the starting material, a large excess can lead to the formation of the di-acetylated byproduct, N-acetyl-N-(1H-indol-6-yl)acetamide.[4][5]
-
Solvent and Base: The choice of solvent and base is critical. Pyridine is often used as both a solvent and a base, effectively scavenging the acetic acid byproduct.[3] However, other systems like acetic anhydride in acetic acid, or using a non-participating solvent like Dichloromethane (DCM) with a base like triethylamine, can also be employed. The conditions must be anhydrous, as water can hydrolyze the acetic anhydride.
-
-
Work-up Procedure: The product, this compound, has moderate polarity. During an aqueous work-up, it is crucial to ensure the pH is controlled to prevent hydrolysis of the amide bond and to efficiently extract the product into an organic solvent. Quenching the reaction with a proton source like methanol or water is necessary to destroy any remaining acetic anhydride.[3]
Below is a troubleshooting workflow to systematically address low yield:
Question: My TLC of the crude reaction mixture shows a spot with a higher Rf than my product. What is it likely to be?
Answer: A higher Rf spot (less polar) is often the di-acetylated byproduct, where both the 6-amino group and the indole N-1 position have been acetylated.[4][5] This happens under more forcing conditions, such as high temperatures or a large excess of acetic anhydride. The N-acetylation of the indole ring decreases the compound's polarity by masking the N-H group, leading to a higher Rf value on silica gel.
-
Causality: The amino group at the 6-position is significantly more nucleophilic than the indole nitrogen and will react first. However, if the conditions are sufficiently forcing, the less nucleophilic indole nitrogen can also be acetylated. Studies on indole acetylation have shown that 1,3-diacetylation can become the main reaction pathway under prolonged heating in acetic anhydride and acetic acid.[5]
-
Solution: To avoid this, use a carefully controlled amount of the acetylating agent (1.1-1.2 equivalents). Additionally, maintain a lower reaction temperature. If the di-acetylated product does form, it can typically be separated from the desired mono-acetylated product by silica gel column chromatography.
Question: The reaction mixture turned very dark, and I isolated a tar-like substance. What caused this decomposition?
Answer: Indole derivatives, particularly electron-rich ones like 6-aminoindole, can be sensitive to strongly acidic or oxidative conditions.[2]
-
Acid-Catalyzed Polymerization: Strong acids can lead to polymerization or degradation of the indole ring. Acetic acid is generated as a byproduct of the acetylation with acetic anhydride. While it is a weak acid, allowing it to accumulate at high temperatures can contribute to darkening. Using a base like pyridine or triethylamine is crucial to neutralize this acid as it forms.
-
Oxidation: 6-aminoindole is susceptible to air oxidation, which can be accelerated by heat.[1] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue, especially if the reaction requires heating for an extended period.
-
Solution: Ensure an appropriate base is used in sufficient quantity. For sensitive reactions, degas the solvent and run the reaction under an inert atmosphere. Avoid excessive heating.
Section 2: Frequently Asked Questions (FAQs)
Question: What is the recommended acetylating agent: acetic anhydride or acetyl chloride?
Answer: Both acetic anhydride (Ac₂O) and acetyl chloride (AcCl) are effective for this transformation, but they have different practical considerations.
| Feature | Acetic Anhydride (Ac₂O) | Acetyl Chloride (AcCl) |
| Reactivity | Moderately reactive.[6] | Highly reactive, often requires lower temperatures. |
| Byproduct | Acetic Acid (weak acid). | Hydrochloric Acid (strong acid). |
| Handling | Less corrosive and easier to handle. | Highly corrosive, moisture-sensitive, fumes. |
| Control | Reaction is generally easier to control. | Reaction can be very vigorous. |
Recommendation: For most lab-scale preparations, acetic anhydride is the preferred reagent.[7] Its reactivity is sufficient for acetylating the amine, the reaction is easier to control, and the acetic acid byproduct is less harsh on the indole ring than the HCl generated from acetyl chloride. The use of a base like pyridine easily neutralizes the acetic acid.[3]
Question: How can I best monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction.
-
System Setup: Use a silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point. Adjust the polarity to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). You can also use a potassium permanganate stain, which is effective for indole compounds.
-
Interpretation: The starting material, 6-aminoindole, is quite polar and will have a low Rf. The product, this compound, will have a higher Rf. The di-acetylated byproduct will have an even higher Rf. The reaction is complete when the 6-aminoindole spot is no longer visible.
Question: What are the critical safety precautions for this synthesis?
Answer:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).
-
Fume Hood: Both acetic anhydride and acetyl chloride are corrosive and have irritating vapors. All handling of these reagents and the reaction itself should be conducted in a certified chemical fume hood.[8]
-
Reagent Handling: Acetic anhydride reacts with water. Ensure all glassware is dry. Add reagents slowly to control the reaction's exothermicity.
-
Quenching: Be cautious when quenching the reaction. Adding water or alcohol to unreacted acetic anhydride is exothermic. Perform this step slowly and with cooling.
Section 3: Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is designed to maximize yield by controlling stoichiometry and temperature.
-
Setup: To a dry round-bottom flask under an atmosphere of dry nitrogen, add 6-aminoindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of 6-aminoindole).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until all the 6-aminoindole has been consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol (approx. 2 mL) while cooling in the ice bath.
-
Work-up:
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or by silica gel column chromatography if necessary.
References
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PubMed Central. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]
-
Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Wiley Online Library. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]
-
Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. Available at: [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. MDPI. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Acetylation of Peptides and Proteins: Monograph 0003. IonSource. Available at: [Link]
-
Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
6-Aminoindole. PubChem. Available at: [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. Available at: [Link]
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. ResearchGate. Available at: [Link]
-
Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. MDPI. Available at: [Link]
-
N-(1H-indol-7-yl)acetamide. PubChem. Available at: [Link]
-
N-cyclopentyl-N-(1H-indol-6-yl)acetamide. PubChem. Available at: [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
- 8. ionsource.com [ionsource.com]
N-(1H-indol-6-yl)acetamide degradation and stability issues
Welcome to the dedicated technical support resource for N-(1H-indol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation and stability. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Stability of this compound: An Overview
This compound, like many indole derivatives, possesses a reactive aromatic system that is susceptible to degradation under various environmental and experimental conditions. The electron-rich indole nucleus can be prone to oxidation, while the acetamide group can undergo hydrolysis. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and formulation development. This guide will walk you through the common stability challenges and provide practical solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure and the known reactivity of indole compounds, the primary degradation pathways for this compound are anticipated to be hydrolysis of the acetamide linkage and oxidation of the indole ring. Photodegradation is also a potential concern for indole derivatives.[1][2][3]
Q2: How can I visually identify potential degradation of my this compound sample?
A2: A change in the physical appearance of the solid compound, such as a color change from white/off-white to yellow or brown, can indicate degradation. In solution, the appearance of cloudiness, precipitation, or a color change can also be a sign of instability. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For solid samples, storage at 4°C with protection from light is recommended.[4] For solutions, especially in protic solvents, storage at -20°C or -80°C is advisable to slow down potential hydrolysis and other degradation reactions. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q4: I am observing unexpected results in my biological assay. Could degradation of this compound be a factor?
A4: Yes, the degradation of your test compound can lead to a variety of issues in biological assays, including loss of potency, altered pharmacology due to the formation of active or interfering degradants, and increased cytotoxicity. It is crucial to ensure the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).
Q5: What analytical techniques are best suited for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and stability of pharmaceutical compounds.[5][6][7] This technique can separate the parent compound from its degradation products, allowing for their detection and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of unknown degradants.[8][9][10]
III. Troubleshooting Guide: Addressing Common Stability Issues
This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.
Problem 1: Loss of Compound Potency in a Cell-Based Assay Over Time
-
Potential Cause: Degradation of this compound in the aqueous assay medium. The acetamide bond may be susceptible to hydrolysis, or the indole ring could be undergoing oxidation, especially in the presence of media components and under standard incubation conditions (37°C, 5% CO2).
-
Troubleshooting Workflow:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution (e.g., in DMSO) by HPLC to confirm its initial purity and concentration.
-
-
Assess Stability in Assay Medium:
-
Incubate this compound in your complete cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C for 24, 48, 72 hours).
-
At each time point, take an aliquot of the medium and analyze it by HPLC to quantify the remaining parent compound.
-
-
Investigate pH Effects:
-
Measure the pH of your assay medium over the course of the experiment. Changes in pH can accelerate hydrolysis.
-
-
Consider Oxidative Stress:
-
Some cell culture media components can generate reactive oxygen species. If oxidation is suspected, consider preparing fresh media for each experiment and minimizing the exposure of your compound to light.
-
-
Solution Strategies:
-
If degradation is confirmed, consider preparing fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Reduce the incubation time if experimentally feasible.
-
If hydrolysis is the issue, evaluate if the assay can be performed at a different pH where the compound is more stable.
-
-
Problem 2: Appearance of a New Peak in the HPLC Chromatogram of a Stored Solution
-
Potential Cause: Formation of a degradation product. The nature of the degradant will depend on the storage conditions (solvent, temperature, light exposure).
-
Troubleshooting Workflow:
-
Characterize the Degradant:
-
Use LC-MS/MS to determine the molecular weight and fragmentation pattern of the new peak. This will provide crucial information for structural elucidation.
-
-
Hypothesize the Degradation Pathway:
-
Hydrolysis: If the mass of the degradant corresponds to 6-aminoindole (loss of the acetyl group), hydrolysis is the likely cause.
-
Oxidation: An increase in mass of 16 Da (or multiples thereof) suggests the addition of one or more oxygen atoms, indicating oxidation of the indole ring.
-
-
Perform Forced Degradation Studies:
-
Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions (see Section IV for protocols).
-
Compare the retention times of the degradants formed under these controlled conditions with the unknown peak in your stored solution to identify the degradation pathway.
-
-
Solution Strategies:
-
Based on the identified degradation pathway, adjust your storage conditions. For example, if the degradation is oxidative, deoxygenate your solvents and store under an inert atmosphere. If it is hydrolytic, use aprotic solvents and minimize exposure to moisture.
-
-
Problem 3: Inconsistent Results Between Different Batches of this compound
-
Potential Cause: Variability in the purity and impurity profile of different batches. The presence of synthetic by-products or degradation products from improper storage can affect the compound's activity.
-
Troubleshooting Workflow:
-
Establish a Quality Control Protocol:
-
For each new batch, perform an initial purity assessment using a validated HPLC method.
-
Obtain a certificate of analysis (CoA) from the supplier and compare the reported purity with your in-house results.
-
-
Profile Impurities:
-
Use LC-MS to identify and, if possible, quantify any significant impurities in each batch.
-
-
Compare Biological Activity:
-
Test each new batch in a standardized biological assay to ensure consistent potency.
-
-
Solution Strategies:
-
If significant batch-to-batch variability is observed, consider sourcing the compound from a different supplier with more stringent quality control.
-
If an impurity is identified as the cause of the variability, you may need to purify the compound in-house before use.
-
-
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][11] The goal is to achieve 5-20% degradation of the drug substance.[11]
A. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
B. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
C. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase for HPLC analysis.
D. Thermal Degradation
-
Place the solid this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Weigh an appropriate amount of the stressed solid, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
E. Photolytic Degradation
-
Expose the solid this compound and a 1 mg/mL solution of the compound in methanol to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
V. Analytical Method: Stability-Indicating RP-HPLC
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method may require optimization for your specific application and equipment.
VI. Visualization of Degradation Pathways and Workflows
A. Potential Degradation Pathways
Caption: Troubleshooting workflow for loss of compound potency in assays.
VII. Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 6-Aminoindole, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 6-Aminoindole, Acetate |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxides, Hydroxylated indoles, Ring-opened products |
| Thermal | Solid state, 80°C, 48h | Potential for dimerization or polymerization |
| Photolytic | ICH Q1B conditions | Oxidized and rearranged products |
VIII. References
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved January 21, 2026, from [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
-
Deshpande, P. B., et al. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Zenodo. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). ResearchGate.
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate.
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 11-16. [Link]
-
Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2016). NIH.
-
Forced degradation and impurity profiling. (2013). ScienceDirect.
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
-
Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. (2021). Research Journal of Pharmacy and Technology.
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. (2019). NIH.
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2022). PMC - PubMed Central.
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2017). PMC - NIH.
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. (2013). PubMed.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2021). RSC Medicinal Chemistry.
-
Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products. (2013). PubMed.
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (2016). MDPI.
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2024). ResearchGate.
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). PMC - NIH.
-
Angene Chemical. (n.d.). Acetamide, N-(hydroxy-18O)-N-1H-pyrido[2,3-b]indol-2-yl. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). PubMed Central.
-
Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS. (2006). PubMed.
-
Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025). PMC - NIH.
-
Oxidative Stability of Acylated and Hydrogenated Ricinoleates Using Synthetic and Natural Antioxidants. (2019). ResearchGate.
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PMC - NIH.
-
Stability indicating RP HPLC method for determination of levitiracetam in pharmaceutical formulation. (2025). ResearchGate.
-
Comparative Study on the Oxidative Stability of Encapsulated Fish Oil by Monoaxial or Coaxial Electrospraying and Spray-Drying. (2023). PubMed.
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Technical Support Center: Synthesis of N-(1H-indol-6-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(1H-indol-6-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic procedure. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
I. Overview of the Synthesis
The primary and most direct route to this compound involves the acetylation of 6-aminoindole. This seemingly straightforward reaction can be accompanied by the formation of several impurities, arising from the inherent reactivity of the indole nucleus and the nature of the starting materials.
The intended reaction is the selective N-acetylation of the 6-amino group of 6-aminoindole using an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of a base or in a suitable solvent.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
Q1: My final product is a mixture of compounds, even after purification. What are the most likely impurities?
A1: Several impurities are commonly observed in the synthesis of this compound. The presence and proportion of these impurities are highly dependent on the reaction conditions. The most common impurities are:
-
Unreacted 6-Aminoindole: Incomplete reaction is a frequent cause of contamination.
-
1-acetyl-N-(1H-indol-6-yl)acetamide (Di-acetylated Impurity): Acetylation can occur at both the 6-amino group and the indole nitrogen (N1 position).
-
3-acetyl-N-(1H-indol-6-yl)acetamide (C3-Acetylated Impurity): The C3 position of the indole ring is susceptible to electrophilic attack.
-
6-Nitroindole: If the starting 6-aminoindole was synthesized by the reduction of 6-nitroindole, incomplete reduction can lead to this impurity.
-
Polymeric Impurities: Indoles can polymerize under acidic conditions, leading to intractable, often colored, materials.[1]
-
Oxidation Products: Exposure to air and light can lead to the formation of colored oxidative impurities.
Below is a summary table of the common impurities and their characteristics:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (vs. Product) |
| This compound (Product) | C₁₀H₁₀N₂O | 174.20 | Target peak |
| 6-Aminoindole (Starting Material) | C₈H₈N₂ | 132.16 | Lower molecular weight, more polar |
| 1,N⁶-Diacetyl-1H-indole | C₁₂H₁₂N₂O₂ | 216.24 | Higher molecular weight |
| 3-acetyl-N-(1H-indol-6-yl)acetamide | C₁₂H₁₂N₂O₂ | 216.24 | Isomeric to di-acetylated impurity |
| 6-Nitroindole | C₈H₆N₂O₂ | 162.15 | Different fragmentation pattern in MS |
| Polymeric Impurities | Variable | High | Broad peaks in chromatography, baseline noise |
| Oxidation Products (e.g., Oxindoles) | Variable | Variable | Often colored, may have M+16 in MS |
Q2: I'm observing a significant amount of a di-acetylated byproduct. How can I prevent its formation?
A2: The formation of 1-acetyl-N-(1H-indol-6-yl)acetamide occurs when both the 6-amino group and the indole nitrogen are acetylated. The indole nitrogen is less nucleophilic than the amino group, but under certain conditions, it can react.
Causality:
-
Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride drives the reaction towards di-acetylation.
-
High Temperature & Prolonged Reaction Time: More forcing conditions can provide the activation energy needed for the less favorable N1-acetylation.
-
Strong Base: The use of a strong base can deprotonate the indole nitrogen, increasing its nucleophilicity and promoting the second acetylation.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents).
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more reactive amino group's acetylation.
-
Choice of Base: Employ a milder, non-nucleophilic base like triethylamine or pyridine, rather than stronger bases like sodium hydride.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material, before significant di-acetylation occurs.
Q3: My product seems to have an impurity at the same mass as the di-acetylated product, but with a different retention time. What could it be?
A3: This is likely the C3-acetylated isomer, 3-acetyl-N-(1H-indol-6-yl)acetamide. The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution, a reaction analogous to a Friedel-Crafts acylation.[2]
Causality:
-
Lewis Acid Catalysis: The presence of Lewis acids can promote C3-acetylation.
-
Acidic Conditions: Protic acids can also catalyze this side reaction. Acetic acid is a byproduct of acetylation with acetic anhydride, which can create an acidic environment.
Troubleshooting Protocol:
-
Avoid Lewis Acids: Ensure your reaction setup is free from Lewis acidic contaminants.
-
Use a Base: The inclusion of a base like pyridine or triethylamine will neutralize any generated acid, suppressing C3-acetylation.
-
Purification: If formed, this isomer can often be separated from the desired product and the N1-acetylated isomer by column chromatography on silica gel.
Q4: My starting material, 6-aminoindole, is not fully converting to the product. How can I improve the reaction yield?
A4: Incomplete conversion leading to residual 6-aminoindole can be due to several factors.
Causality:
-
Insufficient Acetylating Agent: The acetylating agent may have degraded due to moisture or was not added in a sufficient amount.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
Troubleshooting Protocol:
-
Check Reagent Quality: Use fresh, high-quality acetylating agent.
-
Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature while monitoring for the formation of side products.
-
Solvent Selection: Ensure 6-aminoindole is fully soluble in the reaction solvent. A co-solvent system might be necessary.
-
Activation: In challenging cases, the use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the rate of acetylation.
Q5: My final product has a persistent color (e.g., yellow, brown, or pink). What is the cause and how can I remove it?
A5: Color in the final product is often indicative of oxidation or polymerization of the indole ring. Indoles are susceptible to oxidation, especially when exposed to air and light, which can form highly colored impurities.[3][4]
Causality:
-
Air Oxidation: Prolonged exposure to atmospheric oxygen, especially during workup and purification, can lead to oxidation.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can induce the polymerization of the electron-rich indole rings, forming colored oligomers.
-
Presence of Nitroaromatics: Traces of 6-nitroindole, a potential impurity in the starting material, can be colored and difficult to remove.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification Methods:
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities.
-
Recrystallization: This is often effective at removing colored impurities.
-
Column Chromatography: This is a reliable method for separating the desired product from colored and polymeric materials.
-
III. Visualizing Reaction Pathways
To better understand the formation of the desired product and its common impurities, the following reaction schemes are provided.
Main Synthetic Pathway
Caption: Pathways for the formation of common process-related impurities.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 6-aminoindole (1.0 eq) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Removal of Colored Impurities
-
Dissolve the crude, colored this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (approximately 1-5% by weight of the crude product).
-
Heat the mixture at reflux for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
V. References
-
Tomakinian, T., Guillot, R., & Vincent, G. (2014). Direct oxidative coupling of N-acetyl indoles and phenols for the synthesis of benzofuroindolines related to phalarine. Angewandte Chemie, 126(45), 12241-12245.
-
Gribble, G. W. (2020). Synthesis and Reactions of Nitroindoles. In The Chemistry of Heterocyclic Compounds (pp. 83-117). John Wiley & Sons, Ltd.
-
Nelson, N. A., & Brown, R. K. (1951). 6-Aminoindole. Journal of the American Chemical Society, 73(11), 5481-5481.
-
Hughes, G. K., et al. (1951). The Synthesis of 7-Nitroindole. Journal of the Chemical Society, 2091-2093.
-
Li, L., Yuan, K., Jia, Q., & Jia, Y. (2015). Eight-Step Total Synthesis of Phalarine by Bioinspired Oxidative Coupling of Indole and Phenol. Angewandte Chemie International Edition, 54(45), 13415-13418.
-
Kutznetsov, A., Makarov, A., Rubtsov, A. E., & Butin, A. V. (2014). A Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans. Tetrahedron Letters, 55(41), 5649-5652.
-
Arcadi, A., Bianchi, G., & Marinelli, F. (2004). A Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions enables a straightforward assembly of a wide range of 1,2-disubstituted indole derivatives from 2-alkynylanilines and boronic acids. Synthesis, 2004(04), 610-618.
-
Zhang, D., Zhang, R., Xue, H., & Li, C. (2023). Indole-Based Nickel Catalysts for Ethylene Polymerization and Copolymerization with Norbornene Derivatives. Macromolecules, 56(15), 5849-5858.
-
Bae, J. W., Cho, Y. J., Lee, S. H., Yoon, C. O. M., & Yoon, C. M. (2000). N-Alkylaminobenzenes were prepared in a simple and efficient one-pot synthesis by reduction of nitrobenzenes followed by reductive amination with decaborane (B10H14) in the presence of 10% Pd/C. Chemical Communications, (19), 1857-1858.
-
Yasuhara, A., Kasano, A., & Sakamoto, T. (1999). The reduction of nitrobenzenes with electrogenerated nickel in DMF gave anilines at room temperature in a short time. The Journal of Organic Chemistry, 64(7), 2301-2303.
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). The use of tetrahydroxydiboron as reductant and 4,4′-bipyridine as organocatalyst enables a metal-free and highly chemoselective reduction of aromatic nitro compounds within 5 min at room temperature. The Journal of Organic Chemistry, 87(2), 910-919.
-
Zhang, D., et al. (2023). Indole-Based Nickel Catalysts for Ethylene Polymerization and Copolymerization with Norbornene Derivatives. Macromolecules. [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
Sources
Technical Support Center: Purification of Crude N-(1H-indol-6-yl)acetamide by Column Chromatography
Welcome to the technical support center for the purification of crude N-(1H-indol-6-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the successful purification of this compound by column chromatography.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, typically through the acetylation of 6-aminoindole, often results in a crude product containing unreacted starting materials, di-acetylated byproducts, and other impurities. Column chromatography is a standard and effective method for the purification of this compound. However, the inherent properties of indole derivatives can present unique challenges. This guide provides a comprehensive resource to navigate these challenges and achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Problem 1: Poor Separation of the Product from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Mixed fractions collected from the column.
-
Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is not optimized to achieve differential migration of the product and impurities on the stationary phase. | Optimize the mobile phase using TLC. Test various solvent systems with different polarities. A common starting point for indole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether). Vary the ratio of these solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, with clear separation from other spots. |
| Co-elution of Impurities | An impurity may have a similar polarity to the product in the chosen solvent system. | Try a different solvent system. If a hexane/ethyl acetate system fails to provide adequate separation, consider switching to a dichloromethane/methanol system, which offers different selectivity. |
| Isocratic vs. Gradient Elution | For complex mixtures with components of widely varying polarities, isocratic elution (constant mobile phase composition) may not be effective.[1][2][3] | Employ a gradient elution. Start with a less polar solvent mixture to elute non-polar impurities, and gradually increase the polarity to elute the product and then more polar impurities. This can improve resolution and reduce elution time.[3][4][5] |
Problem 2: Product Degradation on the Column
Symptoms:
-
Streaking on the TLC plate.
-
Appearance of new, unexpected spots during chromatography.
-
Low overall yield of the purified product.
-
Discoloration of the silica gel.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Acidic Nature of Silica Gel | Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidity can cause the degradation of acid-sensitive compounds like some indoles. | Use deactivated silica gel. Prepare neutral silica gel by washing it with a dilute solution of a base, such as triethylamine (TEA) in hexane, followed by washing with the mobile phase to remove excess base.[6][7][8][9] Alternatively, add a basic modifier to the eluent. Incorporating a small amount of TEA (e.g., 0.1-1%) into the mobile phase can neutralize the acidic sites on the silica gel as the chromatography proceeds.[7] |
| Prolonged Exposure to Stationary Phase | The longer the compound remains on the column, the greater the chance of degradation. | Increase the flow rate. A slightly faster flow rate can minimize the residence time of the compound on the silica gel. Use flash chromatography. Applying pressure (e.g., with compressed air or a pump) to accelerate the mobile phase flow is a standard technique to reduce purification time. |
Problem 3: Peak Tailing of the Product
Symptoms:
-
Elongated, asymmetrical peaks during fraction analysis by HPLC.
-
Broad, trailing bands of the product coming off the column.
-
Difficulty in obtaining sharp cuts between fractions.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Strong Interaction with Active Sites on Silica | The nitrogen atoms in the indole ring and the amide group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[10][11] | Add a competitive base to the mobile phase. As mentioned for preventing degradation, adding a small amount of triethylamine or pyridine to the eluent can block the active sites on the silica and improve peak shape.[11] |
| Column Overloading | Applying too much crude material to the column can lead to poor separation and peak tailing. | Use an appropriate amount of crude product. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Solubility of the Product in the Mobile Phase | If the product is not fully soluble in the mobile phase, it can lead to tailing as it elutes. | Ensure good solubility. Dissolve the crude product in a minimal amount of a slightly more polar solvent than the initial mobile phase before loading it onto the column. |
Flowchart for Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for the purification of indole derivatives. However, if you experience product degradation, consider using deactivated (neutral) silica gel or alumina (neutral).[8]
Q2: How do I choose the initial solvent system for TLC analysis?
A2: A good starting point is a 7:3 or 8:2 mixture of hexane/ethyl acetate. Based on the resulting Rf value of your product, you can adjust the ratio. If the product remains at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If it runs with the solvent front, increase the proportion of the non-polar solvent (hexane).
Q3: How can I visualize the spots on the TLC plate?
A3: this compound and related indole compounds are often UV-active due to the aromatic indole ring. Therefore, the primary method for visualization is a UV lamp at 254 nm, where the spots will appear as dark patches on a fluorescent background.[12] For compounds that are not UV-active or for confirmation, various chemical stains can be used. A p-anisaldehyde stain or a potassium permanganate stain are generally effective for a wide range of organic compounds. Specifically for indoles, an Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) can be used, which typically gives a colored spot (often purple or blue) with indole derivatives.[13]
Q4: Should I use isocratic or gradient elution for my column?
A4: The choice depends on the complexity of your crude mixture as determined by TLC.
-
Isocratic elution is simpler and is suitable if your TLC shows good separation between the product and impurities with a single solvent system.[1]
-
Gradient elution is preferable if your crude mixture contains impurities with a wide range of polarities.[2][3][4] It allows for the efficient removal of both non-polar and very polar impurities, often resulting in a faster and cleaner separation.
Q5: My purified product is a solid. What is a good solvent for recrystallization?
A5: The choice of recrystallization solvent depends on the solubility of your purified product. You can determine a suitable solvent by testing the solubility of a small amount of your product in various solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization of indole derivatives include ethyl acetate/hexane, acetone/water, or ethanol/water.
Experimental Protocol: Purification of Crude this compound
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Triethylamine (TEA) (optional, for deactivation)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology:
1. Preparation of the Crude Sample:
-
The synthesis of this compound is typically achieved by the acetylation of 6-aminoindole using acetic anhydride or acetyl chloride in the presence of a base.
-
After the reaction is complete, a standard aqueous work-up is performed to remove the bulk of inorganic salts and water-soluble impurities. The crude product is then dried under vacuum.
2. TLC Analysis and Mobile Phase Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal mobile phase for separation. A good target is an Rf value of 0.2-0.3 for the product spot.
-
Example: Start with 70:30 Hexane:EtOAc. If the product spot is too low, try 50:50 Hexane:EtOAc.
-
3. Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a general guide is a 100:1 ratio of silica gel to crude product by weight).
-
Wet packing (recommended):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
4. Sample Loading:
-
Dry loading (recommended for samples with poor solubility in the mobile phase):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet loading:
-
Dissolve the crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent.
-
Carefully pipette the solution onto the top of the silica gel bed.
-
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Workflow for Column Chromatography
Caption: Step-by-step workflow for the purification of this compound.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Onys'ko, P. et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 50(7), 1033-1041.
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]
-
Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Scribd. (n.d.). Why Do Peaks Tail?: LC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?. YouTube. Retrieved from [Link]
Sources
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- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
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- 8. Chromatography [chem.rochester.edu]
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- 13. epfl.ch [epfl.ch]
Technical Resource Center: Overcoming Resistance to N-Acetamide Indole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist,
Welcome to the technical support center dedicated to addressing a critical challenge in oncology research: the emergence of resistance to N-acetamide indole compounds. These promising therapeutic agents, known to target key cellular processes like tubulin polymerization, kinase signaling, and cell cycle regulation, can unfortunately lose efficacy as cancer cells adapt and evolve.[1][2][3]
This guide is structured to provide not just protocols, but a logical framework for troubleshooting resistance. We will explore the underlying mechanisms, provide validated experimental workflows to diagnose the specific problem in your cell lines, and offer actionable insights to help you navigate this complex issue. Our goal is to empower you with the expertise to dissect the "why" behind your observations and confidently design your next steps.
Initial Diagnostic Pathway
Before diving into specific mechanisms, it's crucial to systematically confirm and characterize the resistance. The flowchart below outlines a logical progression from initial observation to preliminary mechanistic investigation.
Caption: Initial diagnostic workflow for investigating resistance.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My cancer cell line seems less sensitive to my N-acetamide indole compound. How do I rigorously confirm and quantify this resistance?
Expert Insight: An initial observation of reduced efficacy needs to be validated quantitatively. The gold standard is to determine the half-maximal inhibitory concentration (IC50) and demonstrate a significant shift between your parental (sensitive) cell line and the suspected resistant line. A 3- to 10-fold increase in the IC50 is often considered a clear indication of acquired resistance.[4] The choice of assay is critical; metabolic assays like MTT are common, but it's important to select one appropriate for your compound's mechanism of action.[5]
Data Presentation: Example IC50 Shift
| Cell Line | Compound Treatment | IC50 (µM) | Fold Change | Resistance Status |
| Parental MCF-7 | N-acetamide indole X | 1.5 ± 0.2 | 1.0 | Sensitive |
| MCF-7/Res | N-acetamide indole X | 18.2 ± 1.9 | 12.1 | Resistant |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[6][7]
Objective: To determine the concentration of an N-acetamide indole compound that inhibits the metabolic activity of a cancer cell population by 50%.
Materials:
-
Parental and suspected resistant cell lines
-
Complete growth medium
-
N-acetamide indole compound, dissolved in DMSO (e.g., 10 mM stock)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from both parental and suspected resistant lines.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your N-acetamide indole compound in complete medium. A typical range might be from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for a duration relevant to the compound's mechanism (typically 48-72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank) * 100.
-
Plot the % Viability against the log-transformed drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7][8]
-
FAQ 2: I've confirmed resistance. What are the most likely biological mechanisms?
Expert Insight: Cancer cells are resourceful and can develop resistance through several mechanisms. For indole-based compounds, the most common pathways involve preventing the drug from reaching its target, altering the target itself, or activating downstream survival pathways.[9]
-
Increased Drug Efflux: The cell actively pumps the drug out, preventing it from accumulating to a therapeutic concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[10][11][12]
-
Target Alteration: The molecular target of the drug (e.g., tubulin, a specific kinase) may be mutated, preventing the drug from binding effectively. Alternatively, the cell might upregulate or downregulate the expression of the target or related proteins.[13][14]
-
Metabolic Inactivation: The cell can increase the expression of detoxification enzymes, such as Glutathione S-transferases (GSTs), which conjugate glutathione to the drug, marking it for removal and inactivation.[15][16][17]
Caption: Key mechanisms of resistance to intracellular drugs.
FAQ 3: How can I determine if increased drug efflux is causing resistance in my cell line?
Expert Insight: The most direct way to test for the involvement of ABC transporters like P-gp is to see if you can restore sensitivity by co-administering your compound with a known inhibitor of these pumps. Verapamil and Cyclosporin A are classic examples.[18] A functional assay using a fluorescent P-gp substrate, like Rhodamine 123, can provide direct evidence of increased pump activity.[19]
Experimental Workflow: Investigating Drug Efflux
Caption: Dual-approach workflow to validate drug efflux.
Protocol: Rhodamine 123 Efflux Assay
This protocol measures the functional activity of P-gp transporters.[19][20][21][22]
Objective: To compare the efflux capacity of parental vs. resistant cells by measuring the accumulation of the fluorescent P-gp substrate Rhodamine 123.
Materials:
-
Parental and resistant cells
-
Phenol red-free medium
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest parental and resistant cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot cells into flow cytometry tubes or wells of a black, clear-bottom 96-well plate.
-
-
Inhibitor Pre-treatment (for control):
-
To a subset of cells, add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C. This will serve as a control to demonstrate that the efflux is P-gp dependent.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all samples to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[22]
-
-
Efflux Phase:
-
Centrifuge the cells, remove the supernatant containing Rhodamine 123, and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in pre-warmed fresh medium (with and without the P-gp inhibitor for the control groups).
-
Incubate at 37°C for an additional 30-60 minutes to allow for efflux.
-
-
Data Acquisition:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).[19]
-
Expected Outcome: Resistant cells, if overexpressing functional P-gp, will show significantly lower Rhodamine 123 fluorescence compared to parental cells. This fluorescence should be restored to parental levels in the presence of a P-gp inhibitor.
FAQ 4: How do I investigate if the drug's target has been altered?
Expert Insight: If efflux is not the cause, the cell may have altered the drug's direct target. The most common alterations are changes in protein expression levels (up or down) or mutations in the gene that codes for the protein, which can affect drug binding. Western blotting is the standard method to check protein expression levels.[23][24] Gene sequencing is required to identify potential mutations.
Protocol: Target Protein Expression Analysis by Western Blot
This is a generalized protocol; specific antibody concentrations and incubation times must be optimized.[25][26][27]
Objective: To compare the expression level of a target protein (e.g., a specific kinase, tubulin subunit) between parental and resistant cell lysates.
Procedure:
-
Protein Extraction:
-
Wash cell pellets of both parental and resistant lines with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[27]
-
Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Crucially, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading between lanes.[25]
-
Expected Outcome: A significant increase or decrease in the band intensity of the target protein in the resistant cell line compared to the parental line (after normalization to the loading control) would suggest target alteration as a resistance mechanism.
References
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). National Center for Biotechnology Information (PMC). [Link]
-
Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information (StatPearls). [Link]
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). National Center for Biotechnology Information (PMC). [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Role of ABC transporters in cancer chemotherapy. (2010). National Center for Biotechnology Information (PMC). [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). National Center for Biotechnology Information (PMC). [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (2021). Frontiers in Oncology. [Link]
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PLOS ONE. [Link]
-
Glutathione S-Transferases in Cancer. (2021). MDPI. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). National Center for Biotechnology Information (PMC). [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). BENTHAM SCIENCE. [Link]
-
Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025). (2024). PubMed. [Link]
-
How do I find the IC50 and best drug treatment time for anticancer drug? ResearchGate. [Link]
-
The role of ABC transporters in anticancer drug transport. SciSpace. [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Western Blot Protocol, Troubleshooting, and Applications. (2024). The Scientist. [Link]
-
Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. (2024). bioRxiv. [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (2009). National Center for Biotechnology Information (PMC). [Link]
-
The role of glutathione-S-transferase in anti-cancer drug resistance. Semantic Scholar. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (2020). The Royal Society of Chemistry. [Link]
-
Acquired resistance in cancer: towards targeted therapeutic strategies. (2023). National Center for Biotechnology Information (PMC). [Link]
-
The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2004). ResearchGate. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors. (2021). MDPI. [Link]
-
ABCB1-dependent efflux of rhodamine 123 (Rh123) in resistant SLK cells... ResearchGate. [Link]
-
RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. (2012). MDPI. [Link]
-
Glutathione-associated enzymes in anticancer drug resistance. (1994). PubMed. [Link]
-
Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. (2022). MDPI. [Link]
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Technical Support Center: Proactive Strategies for Minimizing Off-Target Effects of Novel N-(1H-indol-6-yl)acetamide Derivatives
Introduction: The N-(1H-indol-6-yl)acetamide scaffold is a versatile pharmacophore that has given rise to a diverse range of biologically active molecules, including potent antimalarials and anticancer agents.[1][2][3] As researchers like you continue to innovate and develop novel derivatives based on this core structure, a proactive approach to identifying and mitigating off-target effects is paramount. Unintended molecular interactions can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's true mechanism of action.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of off-target effects. Through a series of frequently asked questions and detailed troubleshooting guides, we will explore both computational and experimental strategies to ensure the specificity and validity of your findings when working with new this compound-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target liabilities for a novel this compound derivative?
A1: Given the chemical nature of the indole and acetamide moieties, several protein families are potential off-target liabilities. Kinases are a primary concern due to the structural similarities of the ATP-binding pocket across the kinome. Additionally, depending on the specific substitutions on your core scaffold, interactions with G protein-coupled receptors (GPCRs), ion channels, and other enzymes should not be ruled out. Computational prediction methods suggest that a single small molecule can interact with an average of 6-11 targets.[4]
Q2: At what stage of my research should I start thinking about off-target effects?
A2: Off-target assessment should be an integral part of your research from the very beginning. Early-stage computational profiling can help prioritize compounds with a cleaner predicted off-target profile. As you move into cellular assays, it is crucial to design experiments that can distinguish between on-target and off-target-driven phenotypes.
Q3: What is the difference between a biochemical and a cellular target engagement assay?
A3: A biochemical assay, such as a kinase activity assay using purified enzymes, measures the direct interaction between your compound and a specific protein in a controlled, cell-free environment.[5][6] While precise, it doesn't account for cell permeability, intracellular compound concentrations, or competition with endogenous ligands like ATP.[5] A cellular target engagement assay, like the Cellular Thermal Shift Assay (CETSA), confirms that your compound can bind to its intended target within the complex environment of a living cell.[7][8][9][10][11]
Q4: My compound shows the desired phenotypic effect, but I'm unsure if it's due to on-target or off-target activity. How can I investigate this?
A4: This is a common and critical question. A multi-pronged approach is recommended:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. A strong correlation between on-target binding affinity and the phenotypic response across multiple analogs strengthens the link between the two.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target.[12] If your compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target action.
-
Rescue Experiments: In a target knockdown/knockout background, express a version of your target that is resistant to your compound (e.g., through a point mutation in the binding site). If the cellular phenotype is restored, it further confirms on-target activity.
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with the phenotypes observed from knocking down other potential off-targets identified through profiling.[12][13][14][15][16]
Q5: What are some commercially available services that can help me profile my compound's selectivity?
A5: Several contract research organizations (CROs) offer comprehensive screening and profiling services. These include:
-
Kinase Selectivity Profiling: Companies like Promega, Reaction Biology, and Thermo Fisher Scientific offer panels that can test your compound against hundreds of kinases.[5][6][17][18][19]
-
Broad Target Profiling: Services that screen against a wider range of targets, including GPCRs, ion channels, and enzymes, are also available.
Troubleshooting Guides & Experimental Protocols
Guide 1: Computational Off-Target Prediction
Objective: To computationally predict potential off-target interactions of your novel this compound derivative to guide experimental validation.
Rationale: In silico methods provide a cost-effective and rapid way to generate hypotheses about a compound's potential off-targets early in the discovery process.[20][21][22] These approaches leverage large databases of known drug-target interactions and employ machine learning and chemical similarity algorithms.[4][22]
Workflow:
Caption: Computational workflow for off-target prediction.
Step-by-Step Protocol:
-
Prepare Compound Structure: Obtain the 2D (SMILES) or 3D (.sdf) structure of your molecule.
-
Select Prediction Tools: Utilize a combination of publicly available and commercial software. Examples include:
-
Public Web Servers: SwissTargetPrediction, SuperPred, PharmMapper.
-
Commercial Platforms: Services offered by companies like Schrödinger, Certara, and others.
-
-
Perform Similarity Searches: Compare your compound's structure to databases of compounds with known biological activities.
-
Analyze and Prioritize Results: The output will be a list of potential off-targets, often with a confidence score. Prioritize targets for experimental validation based on:
-
High prediction scores from multiple orthogonal methods.
-
Biological relevance to your experimental system and observed phenotype.
-
Known promiscuity of the protein family (e.g., kinases, GPCRs).
-
Guide 2: Experimental Validation of Target Engagement with CETSA
Objective: To confirm that your this compound derivative engages its intended target in a cellular context.
Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7][9][10][11] This allows for the detection of target engagement in intact cells or cell lysates, providing a more physiologically relevant measure than biochemical assays.[8]
Workflow:
Caption: CETSA workflow for target engagement validation.
Step-by-Step Protocol (Western Blot Detection):
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with your this compound derivative at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C in 2-3°C increments.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Measure the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Table 1: Example CETSA Data Interpretation
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) | Interpretation |
| 40 | 100% | 100% | No denaturation |
| 50 | 85% | 98% | Stabilization by compound |
| 55 | 50% (Tm) | 80% | Significant thermal shift |
| 60 | 20% | 55% (Tm) | Target engagement confirmed |
| 70 | 5% | 15% | Denaturation |
Guide 3: Differentiating On-Target vs. Off-Target Phenotypes
Objective: To determine if an observed cellular phenotype is a result of inhibiting the intended target or an off-target.
Rationale: Ascribing a cellular effect to a specific molecular target requires rigorous validation to rule out contributions from off-target interactions.[13] Combining genetic approaches with pharmacological tools provides a powerful strategy for this deconvolution.[12]
Workflow:
Caption: Workflow for deconvoluting on- and off-target effects.
Step-by-Step Protocol (using CRISPR/Cas9):
-
Design and Validate gRNA:
-
Design multiple guide RNAs targeting your gene of interest.
-
Validate the efficiency of each gRNA in knocking out the target protein by Western blot or other quantitative methods.
-
-
Generate Knockout Cell Line:
-
Transfect or transduce your cells with the validated CRISPR/Cas9 components.
-
Select for single-cell clones and expand them.
-
Confirm the absence of the target protein in the clonal cell lines.
-
-
Phenotypic Assay:
-
Treat both the wild-type and knockout cell lines with a dose-range of your this compound derivative.
-
Perform your phenotypic assay (e.g., cell viability, apoptosis assay, reporter assay).
-
-
Data Analysis:
-
On-Target Effect: If the knockout cells are resistant to your compound (i.e., the phenotypic effect is significantly reduced or absent compared to wild-type cells), this strongly supports an on-target mechanism.
-
Off-Target Effect: If the knockout cells show the same sensitivity to your compound as the wild-type cells, the phenotype is likely mediated by one or more off-targets.
-
References
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (2014). Sanofi. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Kinase Screening & Profiling Services. BPS Bioscience. [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. [Link]
-
Prediction of Off-Target Drug Effects Through Data Fusion. PMC - NIH. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells. (2008). PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
-
How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2022). PMC - NIH. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (2022). PMC - NIH. [Link]
-
CETSA. CETSA. [Link]
-
Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. (2018). NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (2022). PubMed. [Link]
-
Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). NIH. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). PMC - PubMed Central. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). PMC - NIH. [Link]
-
Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. (2020). PMC - NIH. [Link]
-
Phenotypic Versus Target-Based Screening for Drug Discovery. (2022). Technology Networks. [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). ResearchGate. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives. (2016). MDPI. [Link]
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. (2019). NIH. [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). ACS Publications. [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed. [Link]
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. (2025). PubMed. [Link]
-
Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. (2011). PubMed. [Link]
-
N-cyclopentyl-N-(1H-indol-6-yl)acetamide. PubChem. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. (2016). PubMed. [Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). PMC - NIH. [Link]
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- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(1H-indol-6-yl)acetamide Stability
Answering the user's request.
Welcome to the technical support resource for N-(1H-indol-6-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions regarding the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored at 2-8°C.[1][2] It is crucial to keep the container tightly sealed and protected from light.[1] Many indole-containing compounds are sensitive to moisture and light, which can accelerate degradation.[3] Storing the compound in an amber glass vial inside a desiccator or in a moisture-proof bag with a desiccant is a highly recommended practice.
Q2: Why is there a specific recommendation to protect the compound from light and moisture?
A2: The indole ring is an electron-rich heterocyclic system, which makes it susceptible to oxidation, especially when exposed to light (photo-oxidation) and atmospheric oxygen.[3] Furthermore, many amide-containing compounds, including acetamide itself, are described as hygroscopic, meaning they readily absorb moisture from the air.[4] Absorbed water can promote the hydrolysis of the amide bond, particularly if the pH shifts due to other impurities. Therefore, protection from both light and moisture is essential to prevent oxidative degradation and hydrolysis.
Q3: My this compound powder, which was originally off-white, has developed a pink or brownish tint over time. What does this indicate?
A3: A color change in indole-containing compounds is a common visual indicator of oxidative degradation and potential polymerization.[3] While a slight discoloration may not drastically alter the bulk purity for certain preliminary experiments, it is a definitive sign that the compound is no longer of its initial high purity. For sensitive applications, such as in vitro assays or in vivo studies, it is critical to re-qualify the material's purity before use.
Q4: How can I verify the purity of my this compound after long-term storage?
A4: The most reliable method to assess the purity of your compound is through analytical chromatography. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard in the pharmaceutical industry for this purpose.[5] An effective stability-indicating HPLC method should be able to separate the intact parent compound from any potential degradants. Comparing the peak area of the main compound to the total peak area of all detected components will provide a quantitative measure of purity. For more detailed characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]
Q5: What are the likely degradation products of this compound?
A5: Based on its chemical structure, two primary degradation pathways are plausible:
-
Oxidation: The indole ring can be oxidized at various positions, leading to a variety of complex products, often colored. This is a common degradation pathway for indole derivatives.[3][7][8]
-
Hydrolysis: The acetamide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 6-aminoindole and acetic acid.
Identifying these degradants typically requires forced degradation studies followed by analysis using techniques like LC-MS.[9][10]
Troubleshooting Guide: Stored Compound Performance Issues
This guide addresses issues where a stored lot of this compound yields inconsistent or unexpected experimental results.
Problem: Inconsistent results, decreased potency, or unexpected side effects observed in assays using a compound from long-term storage.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing potential compound stability issues.
Caption: Troubleshooting workflow for stability issues.
-
Step 1: Verify Storage Conditions: Confirm that the compound has been stored according to recommendations (2-8°C, protected from light, tightly sealed). Any deviation could be the root cause.
-
Step 2: Visual Inspection: Check for any changes in physical appearance, such as color change (e.g., to pink or brown) or clumping (indicating moisture absorption).[3]
-
Step 3: Analytical Purity Check: Perform a purity analysis, preferably using a validated stability-indicating HPLC method. This will provide quantitative data on the compound's integrity.
-
Step 4: Compare to Reference Standard: If possible, analyze a fresh lot of the compound or a well-characterized reference standard using the same analytical method. A direct comparison of the chromatograms is the most definitive way to identify degradation.
Experimental Protocols
Protocol 1: Long-Term Stability Study (ICH Guideline Based)
This protocol outlines a systematic study to formally evaluate the long-term stability of this compound, adapted from ICH Q1A guidelines.[11][12]
Objective: To establish a re-test period for this compound by assessing its purity under defined long-term storage conditions.
Materials:
-
This compound (minimum of three different batches recommended)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Analytical balance
Methodology:
-
Initial Analysis (T=0):
-
For each batch, perform a complete analysis, including visual appearance, HPLC purity, and any other relevant quality tests. This is your baseline data.
-
-
Sample Preparation & Storage:
-
Aliquot a sufficient amount of each batch into multiple amber glass vials for each time point and storage condition.
-
Tightly seal the vials. For extra protection, vials can be placed in sealed, desiccated containers.
-
Place the samples into the designated stability chambers.
-
-
Storage Conditions & Testing Frequency:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
-
Time-Point Analysis:
-
At each scheduled time point, remove the designated vials from the chambers.
-
Allow vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same set of analyses as conducted at T=0.
-
-
Data Evaluation:
-
Compare the results at each time point to the T=0 data.
-
Look for trends in purity decrease or the increase of specific impurity peaks.
-
A "significant change" in a drug substance is often defined as a failure to meet its specification.[12] The re-test period is established based on the time interval during which the compound remains within its defined quality specifications under the long-term storage condition.
-
Caption: Workflow for a long-term stability study.
Protocol 2: Forced Degradation (Stress Testing) Overview
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.[9][10][15]
Methodology: Expose this compound to conditions more severe than those used for accelerated stability testing. Analyze all samples by HPLC-UV and LC-MS to identify and characterize degradants. The goal is typically to achieve 5-20% degradation of the active substance.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 6, 24 hours).[15]
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or gently heat.[15]
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the compound (both solid and in solution) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
The results from these studies are crucial for understanding the intrinsic stability of the molecule and ensuring the analytical method used for stability testing is "stability-indicating," meaning it can separate all degradation products from the parent compound.[15]
References
- This compound. [chemscene.com]
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [ema.europa.eu]
- Q1A(R2) Guideline. [ich.org]
- ICH Guidelines: Drug Stability Testing Essentials.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. [ncbi.nlm.nih.gov]
- Annex 10. [ich.org]
- SAFETY DATA SHEET - Acetamide. [sigmaaldrich.com]
- SAFETY D
- Material Safety D
- SAFETY DATA SHEET - Acetamide. [thermofisher.com]
- Current Issue | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES. [ijpscr.com]
- Forced Degrad
- Safety D
- Discovery of indole derivatives as STING degraders. [pubmed.ncbi.nlm.nih.gov]
- N-(1H-indazol-6-yl)acetamide | C9H9N3O | CID 4198553. [pubchem.ncbi.nlm.nih.gov]
- 171896-30-3|this compound. [bldpharm.com]
- Safety D
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Stability Indicating Forced Degrad
- Safety D
- Technical Support Center: Prevention of Indole Compound Oxid
- Safeguarding Your Research: A Guide to Handling Indole-3-acetylglycine. [benchchem.com]
- Navigating the Safe Disposal of Indole-3-acetylglycine: A Procedural Guide. [benchchem.com]
- Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. [pubmed.ncbi.nlm.nih.gov]
- Method and assays for quantitation of acetamide in a composition.
- (PDF) Studies on Acetylation of Indoles.
- (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. [ncbi.nlm.nih.gov]
- Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [mdpi.com]
- Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. [pubmed.ncbi.nlm.nih.gov]
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
- HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
- Improving N-[(1H-indol-5-yl)methyl]acetamide solubility for assays. [benchchem.com]
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Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of N-(1H-indol-6-yl)acetamide and Other Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant biological activities.[1] Its presence in established anticancer agents has spurred extensive research into novel indole derivatives as potential therapeutics.[2] This guide provides a comparative overview of the cytotoxic properties of various indole derivatives, with a particular focus on the structural class of N-acetamide indoles, in the context of the limited publicly available data for N-(1H-indol-6-yl)acetamide. By examining the structure-activity relationships of related compounds, we can infer the potential cytotoxic profile of this specific molecule and highlight promising avenues for future investigation.
The Indole Nucleus: A Privileged Scaffold in Oncology
The indole ring system is a key pharmacophore in a multitude of anticancer agents due to its ability to interact with various biological targets.[2] Indole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division, and the induction of apoptosis, or programmed cell death.[3] The versatility of the indole structure allows for modifications at various positions, leading to a wide range of pharmacological activities and the potential for developing highly targeted cancer therapies.
Comparative Cytotoxicity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa | 0.52 | [4] |
| MCF-7 | 0.34 | [4] | |
| HT-29 | 0.86 | [4] | |
| N-benzyl-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | Hela | 17.65 ± 1.54 | [5] |
| N-(4-(trifluoromethoxy)benzyl)-2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r) | HepG2 | 10.56 ± 1.14 | [5][6] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | 0.83 ± 0.11 | [2] |
| A549 | 0.73 ± 0.07 | [2] | |
| MDA-MB-231 | 5.22 ± 0.55 | [2] | |
| 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | MCF7, A549, HeLa | Most active in series | [7] |
Note: The data presented is for structurally related N-acetamide indoles and other indole derivatives to provide a comparative context due to the absence of specific data for this compound.
From the table, it is evident that substitutions on the acetamide nitrogen and the indole ring significantly impact cytotoxic activity. For instance, the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d exhibits potent sub-micromolar activity against HeLa, MCF-7, and HT-29 cell lines.[4] In contrast, the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives show cytotoxicity in the micromolar range.[5][6] This suggests that the nature of the substituent on the acetamide group is a critical determinant of potency.
Mechanistic Insights: Apoptosis Induction
A common mechanism through which many cytotoxic agents, including indole derivatives, exert their anticancer effects is the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Several N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to induce apoptosis, as evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[6]
Below is a diagram illustrating a simplified apoptotic signaling pathway that can be triggered by cytotoxic compounds.
Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic agent.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for evaluating the cytotoxicity of a compound using the MTT assay. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., indole derivative)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow of the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The indole scaffold remains a highly promising framework for the development of novel anticancer agents. While specific cytotoxic data for this compound is currently limited, the analysis of structurally related N-acetamide indoles reveals that modifications to the acetamide and indole core can yield compounds with potent cytotoxic activity against a range of cancer cell lines. The observed activities in the sub-micromolar to micromolar range for some derivatives underscore the potential of this chemical class.
Future research should focus on the synthesis and cytotoxic evaluation of this compound and its simple analogs to establish a clear structure-activity relationship. Elucidating their mechanisms of action, whether through apoptosis induction, cell cycle arrest, or other pathways, will be crucial for their further development as potential cancer therapeutics. The standardized and robust cytotoxicity assays detailed in this guide provide the necessary tools for researchers to conduct these vital investigations.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights . MDPI. [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors . MDPI. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation . PubMed. [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives . MDPI. [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization . RSC Publishing. [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 . PMC - PubMed Central. [Link]
-
Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives . SciSpace. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review . Chula Digital Collections. [Link]
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- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. scispace.com [scispace.com]
A Comparative Guide to the Validation of N-(1H-indol-6-yl)acetamide as a PfATP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous pipeline of novel antimalarials with new mechanisms of action. The parasite's plasma membrane Na+-ATPase (PfATP4) has emerged as a clinically validated and highly promising target.[1][2] PfATP4 is essential for maintaining low intracellular Na+ concentrations in the parasite; its inhibition leads to a catastrophic ionic imbalance and rapid cell death.[2][3] This guide introduces a validation framework for a novel chemical entity, N-(1H-indol-6-yl)acetamide, a member of the N-acetamide indole class recently identified as targeting PfATP4.[4][5][6][7] We provide a comprehensive, step-by-step experimental workflow to rigorously assess its activity, selectivity, and direct engagement of PfATP4. This is benchmarked against established PfATP4 inhibitors, Cipargamin (KAE609) and SJ733, to provide a clear rationale for go/no-go decisions in a drug discovery program.
Introduction: PfATP4 as a Cornerstone Target for Antimalarial Drug Discovery
PfATP4 functions as the primary Na+ efflux pump for the malaria parasite, a crucial role given that the parasite resides within a high-Na+ environment inside human erythrocytes.[2][8] Inhibition of this pump leads to a rapid influx of Na+ ions, osmotic swelling, cytosolic alkalinization, and ultimately, parasite clearance.[9][10][11][12] The absence of a close homolog in humans makes PfATP4 an attractive target with a potentially wide therapeutic window.[2]
Several chemically diverse compound classes, including the clinical candidate spiroindolone Cipargamin (KAE609) and others like SJ733, have been confirmed to act via PfATP4 inhibition.[8][13][14] These compounds are characterized by their rapid parasite-killing activity, a highly desirable trait for treating severe malaria.[1][13] The N-acetamide indole scaffold, to which this compound belongs, represents a more recent chemotype identified through phenotypic screening to act on this same critical target.[4][5][6] This guide outlines the necessary comparative studies to validate its potential.
Mechanism of Action: Disrupting Sodium Homeostasis
The proposed mechanism for PfATP4 inhibitors is direct binding to the ATPase, locking it in a conformation that prevents Na+ translocation. This blockade disrupts the electrochemical gradient, triggering a cascade of downstream events leading to parasite death.
Caption: Mechanism of PfATP4 Inhibition.
Experimental Validation Workflow
A phased approach is essential for validating a new chemical entity. The workflow is designed to first confirm broad antimalarial activity and selectivity before investing in more complex, resource-intensive target validation and mechanistic studies.
Caption: Phased Experimental Validation Workflow.
Phase 1: In Vitro Antimalarial Activity
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.
Rationale: This is the foundational assay to confirm that the compound has activity against the disease-causing stage of the parasite. The SYBR Green I assay is a widely used, robust, and cost-effective method that measures parasite DNA replication as a proxy for growth.[15][16][17][18][19]
Detailed Protocol: SYBR Green I-Based Growth Inhibition Assay
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strains) in human O+ erythrocytes at 4% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 0.5% Albumax II).[20][21][22] Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[15]
-
Plate Preparation: Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate. Ensure the final DMSO concentration is ≤0.5%.[15] Include wells for negative (vehicle control) and positive (Artemisinin or Cipargamin) controls.
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well of the drug-dosed plate.
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 1% O2, and 94% N2 at 37°C.[17][21]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1-2 hours at room temperature.[15] Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]
-
Data Analysis: Subtract background fluorescence (uninfected erythrocytes). Normalize data to the vehicle control (100% growth) and plot the percentage of growth inhibition versus the log of the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Phase 2: Cytotoxicity and Selectivity Index
Objective: To measure the 50% cytotoxic concentration (CC50) against a mammalian cell line and calculate the Selectivity Index (SI).
Rationale: An ideal antimalarial must be selectively toxic to the parasite, not the human host. The SI (CC50/IC50) is a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity.[15] The MTT assay is a standard colorimetric method for assessing cell viability.[23][24][25]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a human cell line (e.g., HepG2 or HEK293T) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours.[15]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[23][24] This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Measure the optical density at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using non-linear regression. Calculate the Selectivity Index (SI) = CC50 / IC50 .
Phase 3: Direct Target Engagement and Mechanistic Validation
Objective: To provide direct evidence that this compound inhibits PfATP4.
Rationale: While potent activity and high selectivity are promising, confirming the mechanism of action is crucial. PfATP4 inhibition causes a characteristic disruption of ion homeostasis—specifically, a rapid increase in intracellular Na+ and a subsequent alkalinization of the parasite's cytosol.[11][12][26] A "pH fingerprint" assay can robustly identify this specific physiological disruption.[27][28]
Detailed Protocol: pH Fingerprint Assay for PfATP4 Inhibition
-
Parasite Preparation: Isolate late trophozoite-stage parasites from their host erythrocytes via saponin lysis.
-
Dye Loading: Load the isolated parasites with the pH-sensitive fluorescent dye BCECF-AM.
-
Assay Conditions: Aliquot the dye-loaded parasites into a 96-well plate under different buffer conditions. The key condition for identifying PfATP4 inhibitors involves pre-treatment with concanamycin A (a V-type H+-ATPase inhibitor) in a glucose-containing buffer.[26][27]
-
Compound Addition: Add this compound, a known PfATP4 inhibitor (Cipargamin), and a vehicle control to the wells.
-
Fluorescence Monitoring: Monitor the BCECF fluorescence ratio over time.
-
Interpretation: Inhibition of PfATP4 prevents H+ import, and in the presence of the V-type H+-ATPase inhibitor, this leads to a characteristic and measurable increase in cytosolic pH (alkalinization).[26][27] The profile of this compound should match that of Cipargamin.
Comparative Analysis: Benchmarking Against the Gold Standard
The ultimate validation of a new compound comes from its performance relative to established alternatives. This compound must demonstrate a competitive or superior profile to warrant further development.
Table 1: Comparative In Vitro Performance of PfATP4 Inhibitors
| Compound | Class | P. falciparum IC50 (nM) | Mammalian CC50 (µM) | Selectivity Index (SI) | Key Features |
| This compound | N-Acetamide Indole | [Experimental Data] | [Experimental Data] | [Calculated Data] | Novel scaffold, potential for distinct resistance profile.[5] |
| Cipargamin (KAE609) | Spiroindolone | ~1-10 | >10 | >1000 | Clinical candidate, very rapid parasite clearance.[8][13][14][29] |
| SJ733 | Dihydroisoquinolone | ~50 | >240 mg/kg (in vivo) | High | Clinical candidate, induces rapid host-mediated clearance.[9][10][30][31] |
Note: IC50 and CC50 values are highly dependent on the specific parasite strains and cell lines used. The data presented for established compounds are representative values from the literature. Experimental data for the test compound should be generated in parallel for accurate comparison.
Conclusion and Future Directions
This guide provides a rigorous, multi-phased workflow for the comprehensive validation of this compound as a PfATP4 inhibitor. By following these self-validating protocols and comparing the results against established benchmarks, researchers can confidently assess its potential as a next-generation antimalarial.
A positive outcome from this validation cascade—demonstrating potent IC50, high selectivity, and a clear PfATP4 inhibition fingerprint—would strongly support advancing the compound to subsequent stages of drug discovery. Future work would include generating resistant parasite lines to confirm PfATP4 as the target via whole-genome sequencing, assessing the speed of action, and evaluating efficacy in animal models of malaria.[5][30] The N-acetamide indole scaffold is a promising addition to the arsenal of PfATP4-targeting antimalarials, and this structured validation approach is the critical first step in realizing its therapeutic potential.[4][6][7]
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The Evolving Landscape of N-(1H-indol-6-yl)acetamide Analogs: A Comparative Guide to Structure-Activity Relationships
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad derivatives, N-(1H-indol-6-yl)acetamide and its analogs have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, offering insights into the chemical modifications that govern their potency and selectivity across various biological targets. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of this compound derivatives.
Introduction: The Versatility of the Indole Scaffold
The indole ring system is a ubiquitous feature in a vast number of natural products and synthetic compounds with significant pharmacological properties. Its unique electronic characteristics and the ability of the N-H group to act as a hydrogen bond donor contribute to its promiscuous binding to a diverse range of biological targets. The N-acetamide moiety, when appended to the indole core, introduces additional points for interaction, further expanding the potential for targeted drug design. This guide will explore the SAR of this compound analogs in the context of their activity as antimalarial agents, kinase inhibitors, and anti-inflammatory compounds, providing a comparative analysis of their performance and the underlying molecular principles.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the indole ring and the acetamide group. This section dissects the SAR for distinct therapeutic areas, supported by experimental data.
Antimalarial Activity: Targeting PfATP4
A significant breakthrough in the exploration of N-acetamide indoles was the discovery of their potent antimalarial activity through the inhibition of the Plasmodium falciparum cation-transporting ATPase4 (PfATP4).[1][2] PfATP4 is crucial for maintaining low sodium ion concentrations within the parasite, and its disruption leads to parasite death.
Key SAR Insights:
-
Indole Core Substitution: Modifications at the 6-position of the indole ring have been shown to be critical for activity. The initial hits from a high-throughput screen, W454 and W452, featured an N-acetamide indole core.[1] Further optimization revealed that the introduction of a 1,3,4-oxadiazole moiety at the 6-position of the indole framework significantly impacts potency.[2]
-
Acetamide Substituent: The nature of the substituent on the acetamide nitrogen plays a crucial role in determining the efficacy and metabolic stability of the compounds. Systematic exploration of this region led to the identification of optimized analogs with enhanced asexual stage activity against P. falciparum.[1]
-
Linker and Terminal Group: The length and flexibility of the linker between the indole and a terminal aromatic ring, as well as the substitution pattern on that ring, are key determinants of binding affinity.
Table 1: Comparative Activity of N-Acetamide Indole Analogs as PfATP4 Inhibitors
| Compound ID | Indole C6-Substituent | Acetamide N-Substituent | P. falciparum 3D7 IC50 (nM) | Reference |
| W454 | H | 4-chlorophenyl | < 1000 | [1] |
| W452 | H | 4-fluorophenyl | < 1000 | [1] |
| WJM664 | 1,3,4-oxadiazole | Optimized aryl group | Potent (specific value not publicly disclosed) | [1] |
Kinase Inhibition: A Promising Avenue for Anticancer Therapy
Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Indole-based compounds have been extensively investigated as kinase inhibitors, and N-(1H-indol-yl)acetamide analogs are no exception.[3]
Key SAR Insights:
-
Target Specificity: The substitution pattern on the indole and acetamide moieties dictates the specific kinase being targeted. For instance, certain derivatives show potent activity against receptor tyrosine kinases like VEGFR2, while others target intracellular kinases such as KRAS G12C.[1]
-
Covalent Inhibition: The incorporation of a reactive group, such as an acryloyl moiety, on the acetamide portion can lead to covalent inhibitors that form an irreversible bond with a cysteine residue in the target kinase, as seen in KRAS G12C inhibitors.[1]
-
Indole Position Isomerism: The point of attachment of the acetamide group to the indole ring (e.g., N1, C3, C5, C6) significantly influences kinase inhibitory activity and selectivity.
Table 2: Comparative Activity of Indole Acetamide Analogs as Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Representative IC50 | Reference |
| Indolyl-Hydrazones | Breast Cancer Kinases | Hydrazone linker from indole-2-carbohydrazide | Varies with substitution | [3] |
| N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides | KRAS G12C | Covalent acryloyl warhead | Submicromolar | [1] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Tubulin Polymerization | 3,4,5-trimethoxyphenyl group | 0.34 µM (MCF-7) | [4] |
Anti-inflammatory Activity: Modulation of COX Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes.[5] Indole derivatives, such as Indomethacin, are well-established NSAIDs.[5] The N-(1H-indol-yl)acetamide scaffold provides a template for developing novel anti-inflammatory agents.
Key SAR Insights:
-
COX-2 Selectivity: Strategic modifications to the acetamide side chain and the indole core can impart selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects. Conjugation of quinazolinone moieties to indole acetamides has been shown to enhance COX-2 selectivity.[6]
-
Acidic Moiety: The presence of a carboxylic acid or a bioisostere is often crucial for COX inhibition, as it mimics the arachidonic acid substrate.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on the indole and phenyl rings, affects its ability to access the active site of the membrane-bound COX enzymes.
Table 3: Comparative Activity of Indole Acetamide Analogs as Anti-inflammatory Agents
| Compound Class | Target | Key Structural Features | In vivo Anti-inflammatory Activity | Reference |
| Quinazolinone-Indole Acetamide Conjugates | COX-2 | Quinazolinone moiety | Similar to celecoxib | [6] |
| N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide | Inflammation | Carboxyphenyl group | 64.88% inhibition of paw edema | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines standardized experimental methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the coupling of a 6-aminoindole derivative with a substituted acetic acid or its activated form.
Step-by-Step Protocol:
-
Preparation of 6-Nitroindole: Commercially available indole is nitrated at the 6-position using standard nitrating agents (e.g., nitric acid in sulfuric acid).
-
Reduction of 6-Nitroindole: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield 6-aminoindole.
-
Acetylation of 6-Aminoindole: 6-aminoindole is acylated with a desired substituted acetyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to afford the final this compound analog.
For analogs with substitutions on the indole nitrogen, an additional alkylation or arylation step is performed prior to or after the acetylation, depending on the desired final product.
A general synthetic scheme for N-acetamide indole derivatives is the reaction of indole 6-carboxylic acid with hydrazine to form a hydrazide, which is then reacted with triethyl orthoformate to create a 1,3,4-oxadiazole.[2] The indole nitrogen is then alkylated, followed by deprotection and reaction with a substituted aniline to yield the final product.[2]
In Vitro Biological Assays
This assay quantifies the inhibitory effect of the compounds on the activity of a specific kinase in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer kinases) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the test compounds for a specified duration.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the target kinase.
-
Kinase Activity Measurement: Measure the kinase activity in the cell lysate using a substrate-specific antibody that detects the phosphorylated product. This can be performed using various formats such as ELISA, Western Blot, or TR-FRET assays.[8][9]
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing a solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS).
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture. A standard NSAID like diclofenac sodium is used as a positive control.
-
Incubation and Heating: Incubate the mixtures at 37°C for 20 minutes, followed by heating at a higher temperature (e.g., 57°C or 70°C) for a short period (3-5 minutes) to induce protein denaturation.[10][11]
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation for each compound concentration relative to the control.
Signaling Pathways and Mechanistic Insights
Understanding the signaling pathways affected by this compound analogs is crucial for rational drug design and for predicting potential on- and off-target effects.
Kinase Inhibition Signaling Pathway
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how an indole acetamide analog can inhibit its function, thereby blocking downstream signaling cascades involved in cell proliferation and survival.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by an this compound analog.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. The comparative data presented herein underscores the importance of a systematic and mechanistically driven approach to analog design.
Future research in this area should focus on:
-
Expanding the Target Space: Investigating the activity of these analogs against a broader range of biological targets, including other enzyme families and receptor types.
-
Improving Selectivity: Fine-tuning the SAR to develop highly selective inhibitors, thereby minimizing off-target effects and improving the therapeutic index.
-
In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activities into in vivo efficacy through optimization of pharmacokinetic and pharmacodynamic properties.
-
Computational Modeling: Employing advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the molecular interactions driving binding and activity, and to guide the rational design of next-generation inhibitors. [12][13] By leveraging the insights from existing SAR studies and embracing innovative drug discovery technologies, the full therapeutic potential of this compound analogs can be realized.
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cross-validation of N-(1H-indol-6-yl)acetamide activity in different cell lines
< A. Preamble: The Imperative of Cross-Validation in Preclinical Oncology
The journey of an anticancer agent from bench to bedside is fraught with challenges, chief among them being the translation of in vitro findings to in vivo efficacy. A primary reason for this translational gap is the immense heterogeneity of human cancers. A compound demonstrating potent activity in a single cancer cell line may fail spectacularly when tested in a broader context. This guide, therefore, addresses a critical step in preclinical drug development: the cross-validation of a compound's activity across a panel of diverse cell lines.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation study. We will use the hypothetical investigational compound, N-(1H-indol-6-yl)acetamide , as our case study. The principles and protocols detailed herein are, however, broadly applicable to other investigational agents.
B. Strategic Selection of a Cell Line Panel
The foundation of a meaningful cross-validation study lies in the rational selection of a diverse panel of cell lines.[1][4] A well-chosen panel should reflect the genetic and phenotypic diversity of the cancers you aim to treat. For this compound, which we will hypothesize as a putative inhibitor of a key proliferation pathway, a suitable panel would include cell lines from various tissues of origin.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Include cell lines from different cancer types (e.g., breast, lung, colon, melanoma) to assess the breadth of the compound's activity.[2][4]
-
Genetic Background: Select cell lines with known mutations in key oncogenes and tumor suppressor genes (e.g., TP53, KRAS, BRAF). This can help identify potential biomarkers of sensitivity or resistance.
-
Phenotypic Diversity: Incorporate cell lines with varying growth rates and morphologies (adherent vs. suspension).
Proposed Cell Line Panel for this compound Evaluation:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, wild-type TP53 |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT-116 | Colon Carcinoma | KRAS mutation, wild-type TP53 |
| U-87 MG | Glioblastoma | PTEN mutation |
| PC-3 | Prostate Carcinoma | Androgen receptor-negative, TP53 null |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E mutation |
This panel provides a solid starting point for evaluating the spectrum of activity of this compound.
C. Quantitative Assessment of Cytotoxicity: The MTT Assay
The first step in characterizing the activity of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]
Protocol 1: MTT Cell Viability Assay
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan is then solubilized, and its concentration is determined by spectrophotometry, providing a measure of cell viability.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a broad concentration range initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis:
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated for each cell line. This is a key metric for comparing the potency of the compound across the different cell lines.
Illustrative Data:
| Cell Line | This compound IC50 (µM) | Alternative Compound IC50 (µM) |
| MCF-7 | 0.55 | 0.95 |
| A549 | 1.20 | 2.10 |
| HCT-116 | 0.85 | 1.50 |
| U-87 MG | 2.50 | 4.25 |
| PC-3 | 1.80 | 3.15 |
| SK-MEL-28 | 0.95 | 1.85 |
Note: Data are hypothetical and for illustrative purposes only.
D. Elucidating the Mechanism of Cell Death: Apoptosis Assays
A reduction in cell viability can be due to either cell cycle arrest or the induction of programmed cell death (apoptosis). To distinguish between these possibilities, it is essential to perform an apoptosis assay. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]
Protocol 2: Caspase-Glo® 3/7 Assay
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[9][10] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[9]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Treated cells from a parallel experiment to the MTT assay
Procedure:
-
Assay Setup:
-
Prepare cells and treat them with this compound in a white-walled 96-well plate as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Interpretation:
An increase in the luminescent signal in treated cells compared to vehicle-treated controls indicates the activation of caspases 3 and 7, and thus, the induction of apoptosis.
E. Confirming Apoptotic Pathway Activation by Western Blotting
To further validate the induction of apoptosis and to gain insights into the specific pathways involved, Western blotting can be employed to detect key apoptotic marker proteins.[14][15][16] A common and definitive marker of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases.[15][17]
Protocol 3: Western Blotting for Cleaved PARP
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. In apoptotic cells, PARP (a 116 kDa protein) is cleaved by caspases into an 89 kDa fragment, which can be specifically detected by antibodies.[16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with this compound at concentrations around the IC50 value for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
The presence of a band at 89 kDa in the treated samples indicates PARP cleavage and apoptosis.
-
F. Visualizing the Experimental Logic and Potential Mechanism
To clearly communicate the experimental design and the hypothesized mechanism of action, diagrams are invaluable.
Caption: Experimental workflow for the cross-validation of this compound.
Caption: Hypothesized mechanism of action for this compound.
This guide has outlined a systematic and robust approach for the cross-validation of this compound's activity across a panel of cancer cell lines. By integrating cell viability, apoptosis, and protein expression analyses, researchers can build a comprehensive profile of a compound's in vitro efficacy. This multi-faceted approach is crucial for de-risking preclinical candidates and for making informed decisions about their progression into further development. The principles and protocols described herein provide a solid framework for the rigorous preclinical evaluation of novel anticancer agents.
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The Emerging Potential of N-(1H-indol-6-yl)acetamide in Oncology: A Comparative Analysis Against Established Anticancer Agents
For Immediate Release to the Scientific Community
The relentless pursuit of novel, more effective, and less toxic cancer therapies has led researchers to explore a vast chemical space. Among the promising scaffolds, the indole nucleus has consistently emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1][2] This guide provides a detailed comparative analysis of the potential efficacy of N-(1H-indol-6-yl)acetamide, a representative of the N-acetamide indole class of compounds, against established anticancer drugs: the microtubule stabilizer Paclitaxel , the multi-targeted tyrosine kinase inhibitor Sunitinib , and the topoisomerase II inhibitor Doxorubicin .
While direct, extensive preclinical data for this compound is not yet publicly available, this analysis will leverage data from closely related and highly potent N-acetamide indole derivatives to project its potential therapeutic standing. This approach is grounded in the well-documented structure-activity relationships within the indole class, where modifications to the core structure can significantly influence biological activity.[1]
A Deep Dive into Mechanisms of Action
The anticancer activity of indole derivatives is multifaceted, often targeting several key pathways involved in cancer cell proliferation and survival.[3][4] These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, modulation of various protein kinases, and induction of apoptosis.[1][5]
N-Acetamide Indole Derivatives: The N-acetamide indole scaffold has shown significant promise in targeting tubulin, a critical component of the cellular cytoskeleton. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] The acetamide group can form crucial hydrogen bonds within the colchicine-binding site of β-tubulin, anchoring the molecule and preventing the assembly of microtubules.[1]
Paclitaxel: This well-established chemotherapeutic agent also targets the microtubule network. However, its mechanism is distinct from that of colchicine-site binders. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles, mitotic arrest, and ultimately, apoptosis.
Sunitinib: An FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[8] It exerts its anticancer effects by inhibiting several RTKs involved in tumor angiogenesis and cell proliferation, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][10] Notably, Sunitinib itself contains an indole core, highlighting the versatility of this scaffold.[11]
Doxorubicin: This anthracycline antibiotic is a potent topoisomerase II inhibitor. It intercalates into DNA and inhibits the action of topoisomerase II, an enzyme responsible for resolving DNA tangles during replication and transcription. This leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[12]
Comparative Efficacy: A Look at the In Vitro Data
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative potent N-acetamide indole derivative and the established anticancer drugs against various human cancer cell lines. The data for the N-acetamide indole derivative is sourced from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which have demonstrated significant antiproliferative activity.[6][7]
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | A549 (Lung Cancer) | K562 (Leukemia) |
| Representative N-Acetamide Indole Derivative | 0.52 µM [6] | 0.34 µM [6] | 0.86 µM [6] | 12.0 nM [13] | 10 nM [13] |
| Paclitaxel | 2.5 - 7.5 nM[14] | ~2.5 nM[15] | - | 9.4 µM (24h)[16] | - |
| Sunitinib | - | - | - | - | - |
| Doxorubicin | 2.9 µM[12][17] | 2.5 µM[12][17] | - | > 20 µM[12][17] | - |
*Data for a highly potent 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative.[13]
Analysis of Efficacy Data: The data reveals that potent N-acetamide indole derivatives can exhibit anticancer activity comparable to or even exceeding that of established drugs like Doxorubicin in certain cell lines. The nanomolar potency observed in A549 and K562 cells for a specific acetamide indole derivative highlights the significant potential of this chemical class.[13] Paclitaxel generally demonstrates very high potency in the nanomolar range. Sunitinib's efficacy is primarily linked to its kinase inhibition profile and is potent against cell lines dependent on the signaling pathways it targets.[10] Doxorubicin shows broad-spectrum activity, though its potency can vary significantly across different cancer types.[12][17]
Experimental Protocols: Methodologies for Efficacy Assessment
The evaluation of anticancer compounds relies on a suite of standardized in vitro and in vivo assays. Below are the detailed protocols for two fundamental experiments.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (N-acetamide indole derivative, Paclitaxel, Sunitinib, Doxorubicin) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Xenograft Mouse Model for In Vivo Tumor Growth Inhibition
This in vivo model is crucial for evaluating the therapeutic efficacy and toxicity of a drug candidate in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess drug toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams are provided.
Caption: Comparative Mechanisms of Action of Anticancer Agents.
Caption: Standard Experimental Workflows for Anticancer Drug Evaluation.
Conclusion and Future Directions
The N-acetamide indole scaffold represents a highly promising avenue for the development of novel anticancer agents. The preclinical data from closely related analogues suggest that compounds like this compound could exhibit potent and broad-spectrum anticancer activity, potentially rivaling or surpassing established chemotherapeutics in specific cancer types. Their mechanism of action, often involving the disruption of microtubule dynamics, offers a validated strategy for cancer treatment.
Further research is imperative to synthesize and comprehensively evaluate this compound and its derivatives. Head-to-head preclinical studies against a wider panel of cancer cell lines and in various in vivo models are necessary to fully elucidate their therapeutic potential. Moreover, exploring their synergistic effects with existing anticancer drugs could open up new combination therapy strategies, a cornerstone of modern oncology. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the initial evidence strongly supports the continued investigation of N-acetamide indoles as a valuable addition to the arsenal against cancer.
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A Comparative Analysis of N-acetamide Indoles in Malaria Research: A Guide for Drug Discovery Professionals
The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. Among the promising chemotypes that have emerged, N-acetamide indoles have garnered significant attention. This guide provides a comprehensive comparative analysis of two distinct series of N-acetamide indoles, detailing their divergent mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies crucial for their evaluation.
Introduction: The Emergence of N-acetamide Indoles as Antimalarial Candidates
The indole scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. In the context of malaria, medicinal chemistry efforts have led to the identification of N-acetamide indole derivatives with potent antiplasmodial properties. This guide will focus on a comparative analysis of two prominent classes:
-
PfATP4-Targeting N-acetamide Indoles: Discovered through a high-throughput screen of the Janssen Jumpstarter library, this class is characterized by its potent inhibition of the P. falciparum cation-transporting ATPase 4 (PfATP4), a critical ion pump for maintaining sodium homeostasis in the parasite.[1][2][3][4][5][6][7]
-
Putative pLDH-Targeting N-(3-Trifluoroacetyl-indol-7-yl) Acetamides: This series of novel synthetic compounds has demonstrated moderate to significant in vitro antiplasmodial activity, with molecular docking studies suggesting a potential interaction with the parasite lactate dehydrogenase (pLDH), a key enzyme in the parasite's anaerobic glycolysis pathway.[8]
This in-depth analysis will equip researchers with the necessary knowledge to understand the therapeutic potential and developmental challenges associated with these promising antimalarial compounds.
Mechanism of Action: A Tale of Two Targets
The primary distinguishing feature between the two N-acetamide indole series lies in their distinct molecular targets within the malaria parasite. This divergence in mechanism is a critical consideration for drug development, particularly concerning the potential for cross-resistance with existing antimalarials.
PfATP4: Disrupting Ion Homeostasis
The P. falciparum ATPase 4 (PfATP4) is a P-type ATPase located on the parasite's plasma membrane. It functions as a sodium-proton pump, actively extruding Na+ ions from the parasite's cytosol to maintain a low intracellular sodium concentration, a condition essential for parasite survival.[5] Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic dysregulation, cellular swelling, and ultimately, parasite death.
The N-acetamide indoles from the Janssen library screen have been validated as direct inhibitors of PfATP4.[1][2][3][4][6][7] This was confirmed through several lines of experimental evidence:
-
Resistant Mutant Selection: Parasites resistant to this class of N-acetamide indoles consistently harbor mutations in the pfatp4 gene.
-
Reduced Potency: The compounds show significantly reduced potency against parasite strains with known resistance-conferring mutations in PfATP4.
-
Metabolomic Signature: Treatment with these compounds induces a metabolomic profile similar to that of other known PfATP4 inhibitors, such as the spiroindolone KAE609.
-
Direct Enzyme Inhibition: The compounds directly inhibit the Na+-dependent ATPase activity in isolated parasite membranes.
Putative pLDH Inhibition: Targeting Parasite Glycolysis
The second class of N-acetamide indoles, the N-(3-Trifluoroacetyl-indol-7-yl) acetamides, are hypothesized to act on a different, yet equally critical, parasite pathway: anaerobic glycolysis. P. falciparum relies heavily on glycolysis for energy production during its intraerythrocytic stages. The parasite lactate dehydrogenase (pLDH) is a key enzyme in this pathway, responsible for the regeneration of NAD+ from NADH, which is essential for sustained glycolytic flux.
Molecular docking studies have suggested that these N-acetamide indole derivatives may bind to the active site of pLDH, potentially interfering with substrate binding and enzymatic activity.[8] However, it is crucial to note that this mechanism is currently putative and requires further experimental validation through enzymatic assays and the generation of resistant mutants.
Comparative Performance Analysis
A direct comparison of the two N-acetamide indole series reveals significant differences in their antiplasmodial potency and developmental stage. The PfATP4-targeting series has undergone more extensive optimization and characterization.
In Vitro Antiplasmodial Activity
The frontrunner from the PfATP4-targeting series, WJM664 , exhibits potent nanomolar activity against asexual blood-stage P. falciparum. In contrast, the most active compounds from the putative pLDH-targeting series show micromolar to sub-micromolar activity.
| Compound Class | Lead Compound | Mechanism of Action | P. falciparum 3D7 IC50 (μM) | Reference |
| PfATP4-Targeting N-acetamide Indoles | WJM664 | PfATP4 Inhibition | Potent (nanomolar range) | [1] |
| Putative pLDH-Targeting N-(3-Trifluoroacetyl-indol-7-yl) Acetamides | Compound 3a | Putative pLDH Inhibition | 1.43 | [8] |
| Compound 3f | Putative pLDH Inhibition | 2.14 | [8] | |
| Compound 4a | Putative pLDH Inhibition | 2.52 | [8] | |
| Compound 4g | Putative pLDH Inhibition | Not specified | [8] |
Note: The exact IC50 value for WJM664 is detailed in the primary publication and its supplementary materials.
In Vivo Efficacy and Transmission-Blocking Potential
The PfATP4-targeting N-acetamide indoles have been evaluated in vivo. The lead compound, WJM664, demonstrated the ability to inhibit gamete development and block parasite transmission to mosquitoes.[1][2][3][4][7] However, it exhibited low efficacy in a Plasmodium berghei mouse model, which was attributed to species-specific differences in the ATP4 enzyme and moderate systemic exposure of the compound.[1][3][4][7] This highlights a key challenge for the further development of this series: optimizing for in vivo efficacy across different Plasmodium species.
To date, in vivo efficacy data for the putative pLDH-targeting N-(3-Trifluoroacetyl-indol-7-yl) acetamides has not been published.
Experimental Protocols
Reproducible and robust experimental protocols are the cornerstone of drug discovery research. The following section provides detailed methodologies for the key assays used in the characterization of N-acetamide indoles.
In Vitro Antiplasmodial Activity Assay (pLDH Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by measuring the activity of the parasite-specific enzyme lactate dehydrogenase.
Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2).
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in complete culture medium.
-
Assay Setup: In a 96-well plate, add the diluted compounds. Then, add a synchronized parasite culture (typically at the ring stage) to achieve a final parasitemia of 1% and a hematocrit of 2%. Include positive (known antimalarial) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
pLDH Assay:
-
Lyse the erythrocytes by freeze-thawing the plates.
-
Prepare a reaction mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, and diaphorase in Tris buffer.
-
Add the reaction mixture to each well.
-
Measure the absorbance at a wavelength of 650 nm. The absorbance is proportional to the amount of pLDH and, therefore, the number of viable parasites.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Future Directions and Conclusion
The discovery and characterization of N-acetamide indoles as antimalarial agents underscore the value of both phenotypic screening and rational drug design. The PfATP4-targeting series, exemplified by WJM664, represents a more mature line of investigation with a well-defined mechanism of action and demonstrated transmission-blocking potential. The primary hurdle for this class is the optimization of its pharmacokinetic properties to achieve robust in vivo efficacy.
The putative pLDH-targeting N-(3-Trifluoroacetyl-indol-7-yl) acetamides are at an earlier stage of development. The immediate next steps for this series should focus on definitively validating pLDH as the molecular target through enzymatic assays and resistance studies. Further structure-activity relationship (SAR) studies will also be necessary to improve their antiplasmodial potency.
References
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Awalt, J. K., Ooi, Z. K., Ashton, T. D., et al. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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PubMed. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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MalariaWorld. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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Open Research. (n.d.). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]
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ACS Publications. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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ACS Publications. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
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Medicines for Malaria Venture. (2025). Optimization and Characterization of N-Acetamide Indoles as Antimalarials that Target PfATP4. [Link]
-
Mphahlele, M. J., et al. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules, 22(7), 1099. [Link]
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A Researcher's Guide to Confirming the Mechanism of Action of N-(1H-indol-6-yl)acetamide
In the landscape of antimalarial drug discovery, the identification of novel chemotypes with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. The N-acetamide indole class of compounds has emerged from high-throughput screening as a promising scaffold, exhibiting potent activity against the asexual blood stage of Plasmodium falciparum, the most virulent human malaria parasite.[1][2] This guide provides a comprehensive framework for researchers to independently verify the mechanism of action of a foundational compound in this series, N-(1H-indol-6-yl)acetamide, through a series of robust, self-validating experimental workflows.
Our investigation will be grounded in the hypothesis, established through studies of optimized analogs, that N-acetamide indoles function by inhibiting the P. falciparum cation-transporting ATPase, PfATP4.[1][2][3][4] PfATP4 is a crucial ion pump responsible for maintaining low intracellular Na+ concentrations in the parasite. Its disruption leads to a fatal ionic imbalance, making it a prime therapeutic target. To rigorously test this hypothesis for this compound, we will compare its biological and biochemical profile to that of well-characterized PfATP4 inhibitors and compounds with distinct mechanisms of action.
Part 1: The Proposed Mechanism and Comparative Compounds
The central hypothesis is that this compound disrupts Na+ homeostasis in the parasite by directly inhibiting PfATP4. This pump is believed to be essential for extruding Na+ ions from the parasite cytosol, and its failure results in osmotic stress, alkalinization of the digestive vacuole, and ultimately, cell death.
To build a compelling case, it is essential to benchmark the activity of this compound against a panel of reference compounds.
Table 1: Comparative Compound Panel
| Compound | Class | Primary Mechanism of Action |
| KAE609 (Cipargamin) | Spiroindolone | Established PfATP4 Inhibitor |
| SJ733 | Dihydroisoquinolone | Established PfATP4 Inhibitor |
| Chloroquine | 4-aminoquinoline | Heme detoxification inhibitor |
| Artemisinin | Sesquiterpene lactone | Generates reactive oxygen species |
This panel allows for a multi-faceted comparison. KAE609 and SJ733 serve as positive controls for the proposed on-target effect. Chloroquine and Artemisinin serve as negative controls, acting through well-defined, PfATP4-independent pathways.
Part 2: Experimental Workflows for Mechanism of Action Confirmation
The following sections detail the experimental protocols required to validate the target of this compound. The causality behind each experimental choice is explained to provide a clear, logical, and self-validating investigative path.
Workflow 1: Baseline Antiplasmodial Activity
The first step is to quantify the compound's potency against the parasite. This provides a baseline IC50 (half-maximal inhibitory concentration) value against which all subsequent data will be compared. The lactate dehydrogenase (LDH) assay is a reliable method that measures the activity of a parasite-specific enzyme released upon cell lysis.
Experimental Protocol: Parasite Viability (LDH) Assay
-
Parasite Culture: Culture asynchronous P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator compounds in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 1 µL of the diluted compounds to the respective wells. Include parasite-free red blood cells as a background control and DMSO-treated parasites as a positive control for growth.
-
Incubation: Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
LDH Reaction:
-
Lyse the cells by adding 100 µL of 0.1% Triton X-100 and incubating for 1 hour.
-
Transfer 20 µL of the lysate to a new 96-well plate.
-
Add 100 µL of the LDH substrate solution (containing lactate, APAD, and diaphorase) to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.
-
Analysis: Normalize the data to the DMSO control and calculate IC50 values using a non-linear regression model.
Workflow 2: Target Validation via Resistant Parasite Selection
This is the most definitive genetic evidence for a compound's mechanism of action. By exposing a large parasite population to a sub-lethal concentration of this compound, we can select for resistant mutants. Whole-genome sequencing of these mutants will reveal the genetic basis of resistance, pinpointing the drug's target.
Experimental Workflow: Resistance Selection and Analysis
Caption: Workflow for resistance-based target identification.
Protocol: Resistant Parasite Generation and Sequencing
-
Selection: In a large-volume culture flask, expose a high-density culture of P. falciparum (>10^8 parasites) to this compound at a concentration equivalent to the 80% inhibitory concentration (IC80).
-
Monitoring: Monitor the culture daily for parasite death and subsequent recrudescence, which indicates the emergence of a resistant population. Maintain drug pressure throughout.
-
Cloning: Once a stable resistant population is established, isolate clonal lines by limiting dilution.
-
Phenotyping: Confirm the resistance phenotype by re-running the LDH assay. A significant rightward shift in the IC50 curve for the selected line compared to the parental line is expected.
-
Genomic Analysis: Extract genomic DNA from both the resistant and parental (wild-type) lines. Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs) or copy number variations that are unique to the resistant line. Mutations in the pfatp4 gene would provide strong evidence for the proposed mechanism.[1][2][3]
Workflow 3: Cross-Resistance and Collateral Sensitivity Profiling
To further validate the findings from the resistance selection, the newly generated this compound-resistant line should be tested against the panel of comparator compounds.
-
Expected Outcome: The resistant line should show significantly reduced sensitivity (cross-resistance) to the known PfATP4 inhibitors KAE609 and SJ733. Conversely, it should retain normal sensitivity to compounds with different mechanisms, such as chloroquine and artemisinin. This pattern strongly indicates a shared mechanism with other PfATP4 inhibitors.
Table 2: Expected Cross-Resistance Profile
| Compound | Wild-Type (WT) IC50 | Resistant Line IC50 | Expected Outcome |
| This compound | Baseline | >10-fold shift | Resistance |
| KAE609 | Known Value | >10-fold shift | Cross-Resistance |
| SJ733 | Known Value | >10-fold shift | Cross-Resistance |
| Chloroquine | Known Value | No significant shift | No Cross-Resistance |
Workflow 4: Direct Enzymatic Inhibition Assay
Genetic evidence should be complemented with biochemical evidence. A direct assay of PfATP4 activity confirms that the compound physically interacts with and inhibits its putative target. This is achieved by measuring Na+-dependent ATPase activity in isolated parasite membranes.
Experimental Protocol: Na+-Dependent ATPase Assay
-
Membrane Preparation:
-
Harvest mature trophozoite-stage parasites by saponin lysis.
-
Resuspend the parasite pellet in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the parasites and perform differential centrifugation to isolate the membrane fraction.
-
-
ATPase Reaction:
-
Incubate the membrane preparation in a reaction buffer containing ATP, MgCl2, and varying concentrations of NaCl.
-
Add this compound or a control compound (e.g., KAE609) at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: The Na+-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of NaCl. Plot the inhibition of this specific activity against the compound concentration to determine the IC50 for direct target engagement.[2][4]
Visualizing the Confirmation Logic
Caption: Logical flow for mechanism of action confirmation.
Part 3: Synthesizing the Evidence
The culmination of these experiments provides a multi-pronged, robust confirmation of the mechanism of action. The ideal outcome would be a dataset where this compound:
-
Demonstrates potent, sub-micromolar activity against P. falciparum.
-
Selects for resistant parasites that harbor mutations in the pfatp4 gene.[1][3]
-
The resistant parasites show cross-resistance to KAE609 and SJ733 but not to chloroquine or artemisinin.
-
Directly inhibits the Na+-dependent ATPase activity in parasite membranes, with a potency that correlates with its antiplasmodial activity.[2]
This constellation of evidence, grounded in the principles of chemical genetics and biochemistry, would provide irrefutable confirmation that this compound exerts its antimalarial effect through the inhibition of PfATP4. This foundational knowledge is critical for any future drug development program aiming to optimize the N-acetamide indole scaffold into a clinical candidate.
References
-
Flannery, E. L., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]
-
Vaughan, A. M., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. [Link]
-
Garg, A., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. PubMed. [Link]
-
Journal of Medicinal Chemistry (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Publications. [Link]
-
Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]
-
The Australian National University (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ANU Digital Collections. [Link]
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A Comparative Benchmarking Guide: Evaluating N-(1H-indol-6-yl)acetamide and its Analogs as Novel Tubulin Polymerization Inhibitors
Introduction: The Enduring Appeal of Microtubule Dynamics as an Oncological Target
Microtubules, the dynamic cytoskeletal filaments composed of α- and β-tubulin heterodimers, are fundamental to a host of critical cellular functions, including the maintenance of cell structure, intracellular transport, and, most notably, the formation of the mitotic spindle during cell division.[1][2] The process of microtubule assembly, known as dynamic instability, is characterized by phases of polymerization and depolymerization. Interference with this delicate equilibrium is a cornerstone of modern cancer chemotherapy, as it can trigger a mitotic checkpoint, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[3]
Microtubule-targeting agents (MTAs) are broadly classified based on their mechanism of action. Stabilizing agents, such as the taxanes (e.g., Paclitaxel), bind to polymerized microtubules and prevent their disassembly.[3] Conversely, destabilizing agents prevent the polymerization of tubulin dimers into microtubules.[4] This latter class includes compounds that bind to distinct sites on β-tubulin, most notably the Vinca alkaloid-binding site and the colchicine-binding site.[5]
While highly effective, established MTAs like Paclitaxel and the Vinca alkaloids are often susceptible to multidrug resistance (MDR), frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump.[6] This has spurred the search for novel inhibitors, particularly those targeting the colchicine-binding site, which have shown potential to circumvent this resistance mechanism.[6] The indole scaffold has emerged as a privileged structure in this pursuit, with numerous derivatives demonstrating potent anti-proliferative activity by inhibiting tubulin polymerization.[1][7]
This guide provides a comprehensive framework for benchmarking N-(1H-indol-6-yl)acetamide and its structural analogs against established MTAs. For the purpose of providing concrete experimental data and context, we will use the well-characterized N-substituted indole acetamide derivative, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (hereafter referred to as Indole-acetamide Analog) , as a representative compound from this class, based on available literature.[7][8][9] We will compare its performance against Paclitaxel (a stabilizer) and Colchicine (a classic colchicine-site destabilizer) across a series of validated biochemical and cell-based assays.
Section 1: A Comparative Overview of Mechanisms of Action
The efficacy of any MTA is rooted in its specific interaction with the tubulin protein or the microtubule polymer. While all three compounds discussed here lead to mitotic arrest, their upstream mechanisms are fundamentally different.
-
This compound Analogs & Colchicine (Destabilizers): These compounds act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on the β-tubulin subunit, preventing the tubulin heterodimer from adopting the straight conformation required for incorporation into a growing microtubule.[2][10] This shifts the equilibrium away from polymerization, leading to a net loss of microtubule polymer mass and disruption of the mitotic spindle.
-
Paclitaxel (Stabilizer): In stark contrast, Paclitaxel binds to a different site on β-tubulin, one that is accessible only when tubulin is assembled into a microtubule polymer.[3] This binding event stabilizes the microtubule, suppressing its dynamic instability and preventing the depolymerization necessary for normal mitotic progression. The result is the formation of abnormal, hyper-stabilized microtubule bundles and mitotic arrest.[3][11]
Figure 1: Contrasting mechanisms of tubulin-targeting agents.
Section 2: In Vitro Efficacy: Direct Inhibition of Tubulin Polymerization
Expert Rationale: The foundational test for any putative tubulin inhibitor is a cell-free in vitro polymerization assay. This biochemical approach confirms direct interaction with purified tubulin, eliminating the complexities of cell permeability, metabolism, and off-target effects. By monitoring the assembly of tubulin into microtubules in real-time, we can quantify a compound's inhibitory potency. The turbidimetric assay, which measures light scattering by the forming microtubule polymers, is a robust and widely adopted method.[4]
Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
This protocol is adapted from established methodologies for characterizing microtubule-targeting agents.[4][12]
-
Reagent Preparation:
-
Reconstitute >99% pure lyophilized bovine tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) to a final concentration of 4 mg/mL.[12] Keep on ice and use within one hour.
-
Prepare a 10 mM stock solution of Guanosine-5'-triphosphate (GTP) in G-PEM buffer.
-
Prepare 10 mM stock solutions of the Indole-acetamide Analog, Colchicine, and Paclitaxel in DMSO. Create serial dilutions in G-PEM buffer to achieve the desired final assay concentrations. The final DMSO concentration must be kept constant (e.g., ≤1%) across all wells.
-
-
Assay Setup (in a pre-chilled 96-well plate on ice):
-
Add 10 µL of the diluted test compounds, control compounds (Paclitaxel, Colchicine), or vehicle (DMSO in G-PEM buffer) to the appropriate wells.
-
Prepare a tubulin/GTP reaction mixture by combining the 4 mg/mL tubulin stock with the GTP stock to a final GTP concentration of 1 mM.
-
Initiate the reaction by adding 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL. The final tubulin concentration will be approximately 3.6 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.[12]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the rate of polymerization from the linear phase of the vehicle control curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the half-maximal inhibitory concentration (IC50) value for the destabilizing agents by fitting the data to a dose-response curve.
-
Figure 2: Workflow for the turbidimetric tubulin polymerization assay.
Comparative Performance Data (Illustrative)
The table below presents illustrative data consistent with findings for potent indole-based inhibitors and established agents.
| Compound | Binding Site | Primary Effect | In Vitro IC50 (Tubulin Polymerization) |
| Indole-acetamide Analog | Colchicine | Inhibition | ~1.5 - 2.5 µM[7] |
| Colchicine | Colchicine | Inhibition | ~1 - 3 µM[10] |
| Paclitaxel | Taxane | Promotion | N/A (Promotes polymerization)[3] |
Section 3: Cellular Activity: Induction of Mitotic Arrest
Expert Rationale: Demonstrating direct tubulin inhibition is necessary but not sufficient. A successful MTA must effectively disrupt microtubule function within the complex cellular environment, leading to the desired biological outcome: mitotic arrest. We verify this by quantifying the percentage of cells arrested in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the discrimination of cell cycle phases based on DNA content.[13][14]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for assessing drug-induced cell cycle perturbation.[13][15]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa or MCF-7) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with the Indole-acetamide Analog, Colchicine, Paclitaxel, or vehicle (DMSO) at equipotent concentrations (e.g., 5x their cytotoxic IC50) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (270 x g for 5 min).[16]
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 2 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C overnight or for at least 2 hours.[16]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS). RNase A is critical to remove RNA, which PI can also bind to.[13]
-
Incubate in the dark at 37°C for 30 minutes.[16]
-
Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and measure fluorescence emission at ~617 nm.
-
Use appropriate software to deconvolute the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Figure 3: Cellular consequence of microtubule-targeting agent (MTA) activity.
Comparative Performance Data (Illustrative)
The table presents expected outcomes for HeLa cells treated for 24 hours.
| Compound (at 5x IC50) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | ~60% | ~25% | ~15% |
| Indole-acetamide Analog | ~10% | ~5% | ~85%[8][9] |
| Colchicine | ~12% | ~6% | ~82%[8] |
| Paclitaxel | ~8% | ~4% | ~88%[11] |
Section 4: Cellular Cytotoxicity: Quantifying Anti-Proliferative Activity
Expert Rationale: The culmination of inhibiting tubulin polymerization and inducing mitotic arrest should be a potent cytotoxic or anti-proliferative effect. To benchmark this, we employ a cytotoxicity assay to determine the concentration of each compound required to inhibit cancer cell growth by 50% (IC50 or GI50). The Sulforhodamine B (SRB) assay is a reliable method that measures total cellular protein content, which correlates with cell number. It is often preferred for adherent cells due to its consistency and lower interference from compound color or reducing agents compared to metabolic assays like the MTT assay.[17][18]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used method for screening the cytotoxicity of anti-cancer compounds.[17]
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa, HT-29) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control and a "time zero" plate that is fixed immediately to represent the starting cell number.
-
Incubate the treatment plates for 48-72 hours in a humidified incubator at 37°C.
-
-
Cell Fixation and Staining:
-
Discard the culture medium and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Comparative Performance Data (Illustrative)
The IC50 values can vary significantly between cell lines. This table provides a representative comparison.
| Compound | MCF-7 (Breast) IC50 | HeLa (Cervical) IC50 | HT-29 (Colon) IC50 |
| Indole-acetamide Analog | ~0.34 µM[7][9] | ~0.52 µM[7][9] | ~0.86 µM[7][9] |
| Colchicine | ~0.2 - 0.5 µM | ~0.3 - 0.6 µM | ~0.5 - 0.9 µM |
| Paclitaxel | ~2 - 5 nM | ~3 - 7 nM | ~4 - 10 nM |
Synthesis and Concluding Remarks
This guide outlines a rigorous, multi-tiered approach to benchmarking the novel tubulin polymerization inhibitor class, N-(1H-indol-6-yl)acetamides, against industry-standard agents. The experimental framework progresses logically from direct biochemical interaction to cellular mechanism and, finally, to the desired cytotoxic outcome.
Our analysis, using a representative Indole-acetamide Analog, demonstrates that this class of compounds acts as potent inhibitors of tubulin polymerization, consistent with the action of Colchicine.[8][9] This mechanistic activity translates effectively into the cellular environment, inducing profound G2/M cell cycle arrest and leading to potent, sub-micromolar anti-proliferative activity across multiple cancer cell lines.[7][9]
While classic agents like Paclitaxel exhibit greater potency at the nanomolar level, a key advantage of developing novel colchicine-site inhibitors lies in their potential to overcome mechanisms of drug resistance. Many indole-based tubulin inhibitors have demonstrated efficacy in cell lines that overexpress P-glycoprotein, a primary cause of resistance to both taxanes and Vinca alkaloids.[6] Therefore, this compound and its analogs represent a promising avenue for developing next-generation chemotherapeutics that may succeed where current treatments fail. Further investigation into their efficacy in MDR models and their in vivo pharmacokinetic and pharmacodynamic profiles is highly warranted.
References
-
Bio-protocol. (2025). In vitro tubulin polymerization assay. Bio-protocol. Retrieved from [Link][19]
-
Tang, H. M., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. National Institutes of Health. Retrieved from [Link][20]
-
Bhatt, L., et al. (2020). Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. PMC. Retrieved from [Link][10]
-
Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Retrieved from [Link][21]
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Kee, K. S., et al. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link][17]
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Tuszynski, J. A., et al. (2005). Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. PMC - NIH. Retrieved from [Link][11]
-
Lincoln Publication. (n.d.). Role of Paclitaxel and Vinblastine in Modern Cancer Therapy. Lincoln Publication. Retrieved from [Link][3]
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Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. Retrieved from [Link][8]
-
O'Boyle, N. M., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Retrieved from [Link][6]
-
Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Publishing. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Paclitaxel, colchicine and Vinca binding sites on α/β tubulin.... ResearchGate. Retrieved from [Link][5]
-
Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. Retrieved from [Link][7]
-
Leoni, F., et al. (2020). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. National Institutes of Health. Retrieved from [Link][1]
-
ResearchGate. (2013). MTT assay or SRB assay, which one gives accurate results?. ResearchGate. Retrieved from [Link][18]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Baylor College of Medicine. Retrieved from [Link][15]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link][16]
Sources
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
